NH2-DOTA-GA
Description
The exact mass of the compound NH2-DOTA-GA is 518.27002681 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NH2-DOTA-GA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH2-DOTA-GA including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NH2-DOTA-GA in Radiochemistry: A Technical Guide to Bifunctional Chelator Mechanics and Protocols
The transition toward precision theranostics in nuclear medicine relies heavily on the structural integrity of Radionuclide-Drug Conjugates (RDCs). At the core of these constructs are bifunctional chelators (BFCs) that must seamlessly bridge a targeting vector with a radiometal. Among the most advanced BFCs is NH2-DOTA-GA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid derivative), a molecule engineered to solve critical challenges in bioconjugation steric hindrance and radiometal complexation kinetics.
As an Application Scientist, I have structured this guide to move beyond basic procedures, detailing the causality behind the physicochemical behaviors of NH2-DOTA-GA and providing self-validating protocols for drug development professionals.
Structural Mechanics & Causality of NH2-DOTA-GA
The architecture of NH2-DOTA-GA is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose in radiopharmaceutical synthesis. The molecule consists of three critical domains:
-
The Primary Amine (-NH2): Unlike standard DOTA-GA(tBu)4 which features a free carboxylic acid for coupling to amines [1], NH2-DOTA-GA provides a nucleophilic amine handle [2]. This is critical when conjugating to vectors (like certain antibodies or peptides) where lysine modification would destroy the binding domain. By targeting specific carboxylic acids on the vector, the amine ensures site-directed conjugation that preserves immunoreactivity [3].
-
The Glutamic Acid (GA) Spacer: The GA moiety acts as a critical spacer. By physically distancing the bulky, negatively charged DOTA-radiometal complex from the targeting pharmacophore, it reduces steric hindrance. Causally, this prevents the chelator from interfering with the vector's receptor binding affinity (
). Furthermore, the GA spacer increases the overall hydrophilicity of the conjugate, which promotes renal clearance and reduces off-target hepatobiliary retention. -
The DOTA Macrocycle: The 12-membered tetraaza ring with its carboxymethyl arms forms highly stable, thermodynamically inert complexes with trivalent metal ions (e.g.,
Ga, Lu, Zr) [4].
Logical relationship between NH2-DOTA-GA domains and functional outcomes.
Radiometal Complexation Profiles
The DOTA-GA framework is highly versatile, capable of chelating both diagnostic (PET/SPECT) and therapeutic (Beta/Auger/Alpha) radionuclides. The macrocyclic nature of DOTA requires thermal energy to overcome the activation barrier for metal insertion, dictating the kinetic parameters outlined below.
Table 1: Quantitative Radiometal Complexation Data for DOTA-GA Conjugates
| Radionuclide | Clinical Application | Optimal pH Range | Temp (°C) | Time (min) | Typical RCP (%) | Reference |
| PET Imaging | 3.5 - 4.5 | 90 - 95 | 5 - 15 | > 95% | [1] | |
| Beta Therapy | 4.0 - 5.0 | 80 - 90 | 15 - 30 | > 98% | [1] | |
| Immuno-PET | 7.0 - 8.0 (Step 2) | 90 | 120 | > 95% | [5] | |
| Auger/Beta Therapy | 4.0 - 4.5 | 90 | 20 | > 99% | [6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in Quality Control (QC) checkpoints that confirm the mechanistic success of the prior step.
Protocol 1: Site-Directed Bioconjugation via Amide Coupling
This protocol describes the conjugation of NH2-DOTA-GA to a targeting vector containing a free carboxylic acid.
Causality of Reagents: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is unstable and prone to hydrolysis. NHS is added to form a stable, amine-reactive NHS-ester, which then efficiently reacts with the nucleophilic primary amine of NH2-DOTA-GA.
Step-by-Step Methodology:
-
Activation: Dissolve the targeting vector (1 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 30 minutes.
-
Conjugation: Add NH2-DOTA-GA (2.0 eq) and a base such as DIPEA (3.0 eq) to ensure the primary amine is deprotonated and nucleophilic. Stir for 4 hours at room temperature.
-
Self-Validation (QC Check): Monitor the reaction via analytical LC-MS. Validation criteria: The disappearance of the NHS-ester peak and the emergence of a product mass corresponding to
. -
Purification: Purify the conjugate using preparative RP-HPLC. Lyophilize the collected fractions.
Protocol 2: Clinical-Grade Ga Radiolabeling (NaCl-Based Method)
Traditional
Causality of Parameters:
-
pH 3.5 - 4.5: At pH < 3, the DOTA carboxylates remain protonated, preventing metal coordination. At pH > 5, Ga
rapidly hydrolyzes into insoluble Ga(OH) , rendering it unavailable. Sodium acetate buffer maintains this delicate equilibrium. -
Ascorbic Acid: Added as a radical scavenger to prevent autoradiolysis of the peptide backbone caused by the intense positron flux of
Ga.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 30-50 µg of the DOTA-GA-conjugate in 350 µL of 1 M sodium acetate buffer (pH 4.5) containing 5 mg of ascorbic acid.
-
Elution & Concentration: Elute the
Ge/ Ga generator. Trap the Ga on a strong cation exchange (SCX) cartridge. Elute the trapped Ga directly into the precursor vial using 0.5 mL of an acidified 5 M NaCl solution [8]. -
Thermal Incubation: Heat the reaction mixture at 90-95°C for 7-10 minutes. Causality: This thermal energy overcomes the high activation barrier required to displace water molecules and insert Ga
into the rigid DOTA cavity. -
Self-Validation (QC Check): Withdraw a 2 µL aliquot for radio-iTLC (stationary phase: silica gel; mobile phase: 0.1 M sodium citrate pH 5.0). Validation criteria: Free
Ga migrates to the solvent front (Rf = 0.9-1.0), while the intact Ga-DOTA-GA-conjugate remains at the origin (Rf = 0.0-0.1). Radiochemical Purity (RCP) must be > 95% [1]. -
Formulation: Dilute with sterile water, pass through a 0.22 µm sterile filter, and neutralize to physiological pH.
Self-validating workflow for 68Ga radiolabeling of DOTA-GA conjugates.
In Vivo Stability & Pharmacokinetics
The ultimate test of a bifunctional chelator is its kinetic inertness in vivo. DOTA-GA conjugates exhibit exceptional resistance to transmetallation. When subjected to an EDTA challenge assay or incubated in human serum for 7 days at 37°C, DOTA-GA complexes (such as those labeled with
The GA spacer plays a secondary pharmacokinetic role. By introducing a highly polar, hydrophilic segment between the lipophilic targeting vector and the DOTA cage, it shifts the excretion pathway favorably toward renal clearance. This minimizes hepatobiliary accumulation, thereby reducing background noise in abdominal PET/SPECT imaging and lowering the radiation dose to the liver during targeted alpha/beta therapies.
References
- Benchchem. "The Cornerstone of Radiopharmaceuticals: A Technical Guide to DOTA-GA(tBu)4 in Radiolabeling." Link
- Smolecule. "Buy NH2-DOTA-GA | 1639843-65-4." Link
- MDPI.
- ACS Publications. "Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity." Link
- SCK CEN. "Evaluating the in vivo distribution and stability of a 161Tb-labeled nanobody for potential cancer therapy." Link
- MedChemExpress.
- PMC / Springer Nature.
- Theranostics. "Translational immunoPET imaging using a radiolabeled GD2-specific antibody in neuroblastoma." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]
- 3. thno.org [thno.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.sckcen.be [researchportal.sckcen.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
NH2-DOTA-GA vs. Standard DOTA: A Technical Analysis of Chelator Architecture and Theranostic Performance
This technical guide details the structural, functional, and operational differences between NH2-DOTA-GA and Standard DOTA chelators (specifically DOTA-monoamide derivatives like DOTA-NHS).
Executive Summary
In the development of radiopharmaceuticals, the choice between NH2-DOTA-GA and Standard DOTA (e.g., DOTA-NHS ester) is not merely a matter of conjugation chemistry; it is a fundamental decision regarding the coordination geometry of the final radiometal complex.
-
Standard DOTA (DOTA-monoamide): When conjugated via an acetic acid arm (e.g., DOTA-NHS), the chelator loses one coordinating carboxylate, resulting in a 7-coordinate (N4O3) environment.[1] This is sufficient for Gallium-68 (
) but thermodynamically compromised for Lutetium-177 ( ), which prefers an 8-coordinate sphere.[1] -
NH2-DOTA-GA: This chelator utilizes a glutaric acid ("GA") backbone modification for conjugation.[1] It retains all four acetic acid equivalents for metal binding, preserving the 8-coordinate (N4O4) "gold standard" geometry.[1] This makes it a superior choice for theranostic applications where the same vector is labeled with both
(imaging) and (therapy).[1]
Chemical Architecture & Coordination Physics[1]
The structural divergence dictates the stability of the resulting radiocomplex.
Structural Comparison[1]
| Feature | Standard DOTA (e.g., DOTA-NHS) | NH2-DOTA-GA |
| Full Name | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester | 2,2',2''-(10-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
| Conjugation Handle | Activated Ester (NHS) on one acetic acid arm.[1] | Primary Amine (-NH2) on a glutaric acid side chain.[1] |
| Reactive Target | Reacts with Primary Amines (Lysine, N-terminus).[1] | Reacts with Carboxyls (Asp, Glu, C-terminus).[1] |
| Post-Conjugation Denticity | Heptadentate (N4O3): 4 Nitrogens + 3 Carboxylates.[1] | Octadentate (N4O4): 4 Nitrogens + 4 Carboxylates.[1] |
| Ideal Isotope |
Visualization of Coordination Spheres
The following diagram illustrates the loss of coordination density in Standard DOTA versus the preserved integrity of NH2-DOTA-GA.
Caption: Comparison of coordination environments. Standard DOTA loses a donor arm to conjugation (N4O3), while NH2-DOTA-GA utilizes a modified backbone to retain full octadentate potential (N4O4).[1]
Functional Implications: Thermodynamics & Kinetics
The "Theranostic Match" Problem
In modern drug development, it is critical that the diagnostic agent (
-
Standard DOTA: If you use DOTA-monoamide, the
complex is kinetically unstable in vivo.[1] It may release free , leading to bone marrow toxicity (as free Lu accumulates in bone).[1] -
NH2-DOTA-GA: Forms an exceptionally stable complex with
(log ).[1] Furthermore, because the coordination sphere is saturated (N4O4), the biodistribution of the and versions are nearly identical, validating the "see it, treat it" paradigm.[1]
Conjugation Orthogonality
NH2-DOTA-GA enables inverse conjugation strategies .
-
Scenario: Your peptide has a critical Lysine in the receptor-binding domain.[1]
-
Problem: Using DOTA-NHS would modify this Lysine, destroying affinity.
-
Solution: Use NH2-DOTA-GA .[1][4][5][6][7] Activate the C-terminus or a distal Glutamic Acid on the peptide using EDC/NHS, then react with the amine on the chelator. This leaves the critical Lysine untouched.
Experimental Protocols
Conjugation Protocol (Inverse Coupling)
Objective: Conjugate NH2-DOTA-GA to a peptide Carboxyl group.[1]
-
Activation: Dissolve peptide (1 eq) in dry DMF/DMSO. Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq).[1] Incubate for 15 min at RT to form the active ester in situ.
-
Coupling: Add NH2-DOTA-GA (1.2 eq) dissolved in buffer (pH 8.0) or organic base (DIPEA) to the activated peptide.[1]
-
Reaction: Stir at RT for 2–4 hours. Monitor via HPLC.[1][7][8][9][10]
-
Purification: Semi-preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Validation: ESI-MS. Mass shift = Peptide Mass + 518.5 Da (Mass of NH2-DOTA-GA) - 18 Da (H2O loss).[1]
Radiolabeling Protocol ( & )
This protocol is optimized for DOTAGA derivatives, exploiting their fast kinetics.[1]
| Parameter | Gallium-68 ( | Lutetium-177 ( |
| Buffer System | Sodium Acetate / HEPES (0.1 - 1.0 M) | Ascorbate / Gentisic Acid Buffer |
| pH | 3.5 – 4.5 | 4.5 – 5.2 |
| Precursor Mass | 5 – 20 µg | 10 – 50 µg |
| Temperature | 85°C – 95°C (DOTAGA can label at lower temps, e.g., 60°C, but high temp ensures quantitative yield) | 80°C – 95°C |
| Time | 5 – 10 minutes | 15 – 30 minutes |
| Purification | C18 Sep-Pak (removes colloidal Ga) | Often not required if yield >98% |
Workflow Diagram (Graphviz)
Caption: Universal radiolabeling workflow for DOTAGA-conjugated vectors. The high stability of the N4O4 core allows rigorous heating without demetallation.
References
-
PubChem. (n.d.).[1] NH2-Dota-GA | C21H38N6O9.[1][4][5] National Library of Medicine. Retrieved from [Link][1]
-
CheMatech. (2023).[1][5][11] NH2-DOTA-GA Product Datasheet. CheMatech. Retrieved from [Link][1]
-
Price, E. W., & Orvig, C. (2014).[1] Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.[1] (Contextual grounding for N4O4 vs N4O3 stability).
-
Bernhard, C., et al. (2012).[1] DOTAGA-anhydride: a valuable building block for the preparation of DOTA-like chelating agents.[1] Chemistry–A European Journal, 18(25), 7834-7841.[1] (Structural basis of DOTAGA derivatives).
Sources
- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 4. chembk.com [chembk.com]
- 5. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NH2-NODA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 8. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Advanced Hydrophilic Modifications Using NH2-DOTA-GA
Topic: Advantages of Using NH2-DOTA-GA for Hydrophilic Modifications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the development of radiopharmaceuticals and targeted contrast agents, the transition from standard DOTA (
NH2-DOTA-GA (Amino-functionalized DOTAGA) is a bifunctional chelator that addresses two major limitations of standard DOTA-NHS esters:
-
Hydrophilicity & Clearance: It introduces a glutaric acid (GA) linker that imparts significant hydrophilic character, reducing non-specific hepatic uptake and promoting rapid renal clearance.[1]
-
Coordination Integrity: Upon conjugation, it retains four free carboxylic acid groups (compared to three in DOTA-monoamides), ensuring superior thermodynamic stability and labeling yields with radiometals like Gallium-68 (
Ga) and Lutetium-177 ( Lu) .[1]
This guide details the chemical architecture, mechanistic advantages, and experimental protocols for deploying NH2-DOTA-GA in drug design.[1]
Chemical Architecture & Mechanism[1][2][3]
The Structural Advantage
Standard DOTA conjugation typically utilizes one of the four acetate arms for amide bonding (e.g., via DOTA-NHS).[1] This loss of a carboxylate donor results in a "DOTA-monoamide" chelate (
NH2-DOTA-GA , conversely, is derived from the DOTAGA backbone, where one acetate arm is replaced by a glutaric acid moiety.[1] When the anhydride form of DOTAGA is opened with a diamine (to create the
-
Four (4) Free Carboxylic Acids: Three on the macrocycle ring and one on the glutaric arm.[1]
-
One (1) Free Amine: For orthogonal conjugation to carboxyl-containing vectors.[1]
This "4+1" architecture is the key driver of its performance.
Figure 1: Structural evolution showing how NH2-DOTA-GA preserves the coordination sphere and increases polarity compared to standard DOTA conjugates.[1]
Pharmacokinetic "Switching"
The primary application of NH2-DOTA-GA is to alter the biodistribution profile of hydrophobic vectors (e.g., lipids, certain peptides, or hydrophobic drug payloads).
-
Renal Excretion: The additional negative charge from the free carboxylate on the glutaric arm significantly lowers the LogP (partition coefficient). Data indicates a shift from
(DOTA) to (DOTAGA) for comparable conjugates [1].[1][2][3] This shifts clearance from the hepatobiliary pathway (liver/gut) to the renal pathway (kidneys/bladder), reducing background noise in abdominal imaging.[1] -
Tumor-to-Background Ratio (TBR): Enhanced hydrophilicity reduces non-specific binding to serum proteins (albumin) and healthy tissue, improving high-contrast imaging [2].[1]
Comparative Analysis: DOTA vs. NH2-DOTA-GA
| Feature | Standard DOTA-NHS Conjugate | NH2-DOTA-GA Conjugate | Impact |
| Coordination Sphere | Critical for | ||
| Net Charge (Physiol. pH) | -1 (approx) | -2 (approx) | Higher negative charge increases water solubility.[1] |
| LogP (Hydrophilicity) | Moderate (-2.5 to -3.[1]0) | High (-3.5 to -4.[1]0) | Faster renal clearance; lower liver uptake.[1] |
| Conjugation Target | Amines (Lysine, N-term) | Carboxyls (Asp, Glu, C-term) | Allows targeting of different residues.[1] |
| Often requires >90°C | Can label at lower temps | Better for heat-sensitive biomolecules.[1] |
Experimental Protocols
Protocol A: Conjugation to a Peptide (Carboxyl-Targeting)
Context: Coupling NH2-DOTA-GA to a peptide containing a free C-terminal carboxylic acid or a Glutamic acid side chain.[1]
Materials:
-
Peptide (lyophilized)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-Hydroxysuccinimide)[1]
-
Buffer: MES (0.1 M, pH 4.7-6.0) or dry DMF for organic phase.[1]
Workflow:
-
Activation: Dissolve Peptide (1 eq) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir for 15–30 min at RT to form the active ester.
-
Coupling: Add NH2-DOTA-GA (1.2 – 2.0 eq) dissolved in minimal DMF/Water (1:1). Adjust pH to 8.0–8.5 using DIPEA (Diisopropylethylamine).[1]
-
Note: The amine on NH2-DOTA-GA is nucleophilic only at basic pH.[1]
-
-
Reaction: Stir for 2–4 hours at RT. Monitor via HPLC-MS.[1]
-
Purification: Semi-preparative HPLC (C18 column). Gradient: 5–50% ACN in water (+0.1% TFA).[1]
-
Validation: ESI-MS should show Mass = Peptide + NH2-DOTA-GA -
.[1]
Protocol B: Radiolabeling with Gallium-68 ( Ga)
Context: High-efficiency labeling due to the "4+1" coordination geometry.[1]
Materials:
-
Ga eluate (from
Ge/ Ga generator) in 0.1 M HCl.[1] -
Buffer: Sodium Acetate (1 M) or HEPES (2.7 M).[1]
-
NH2-DOTA-GA-Conjugate (Precursor).[1]
Workflow:
-
Elution: Elute
GaCl (approx. 500 MBq). -
Buffering: Add Sodium Acetate to adjust pH to 3.5 – 4.5. (Strict control is vital; DOTAGA is robust, but pH < 3.0 reduces yield).[1]
-
Incubation: Add 5–20 µg of Precursor. Heat at 95°C for 5–10 minutes.
-
QC: Radio-TLC (Mobile phase: 1:1 Methanol/1M Ammonium Acetate). Free
Ga moves to front; Complex stays at origin (or vice-versa depending on stationary phase).[1]
Pharmacokinetic Logic Visualization
The following diagram illustrates the decision matrix for selecting NH2-DOTA-GA over standard chelators based on desired biological outcomes.
Figure 2: Decision pathway for chelator selection to optimize biodistribution.[1]
References
-
Benešová, M., et al. (2015).[1] "Linker Modification Strategies to Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated Small-Molecule Inhibitors." Journal of Medicinal Chemistry, 59(5), 1761–1775.[1] Link[1]
-
Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 43(1), 260-290.[1] Link
-
CheMatech. (n.d.). "NH2-DOTA-GA Product Specifications." CheMatech Catalog. Link
Sources
- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents [academia.edu]
- 7. EP4448544A2 - Carbonic anhydrase ix ligands - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Stability Constants of NH2-DOTA-GA Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicine, particularly in the realms of diagnostic imaging and targeted radionuclide therapy, the stability of metal complexes is of paramount importance. The bifunctional chelator, NH2-DOTA-GA, which integrates the robust 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) framework with a glutamic acid (GA) linker and a primary amine (NH2) for bioconjugation, represents a significant advancement in the design of radiopharmaceuticals. The thermodynamic stability of the complexes formed between NH2-DOTA-GA and various metal ions is a critical determinant of their in vivo efficacy and safety. A highly stable complex ensures that the metal ion is securely sequestered, preventing its release and subsequent uptake by non-target tissues, which could lead to toxicity and degradation of imaging contrast or therapeutic efficacy.
This guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability constants of NH2-DOTA-GA metal complexes. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to rigorously assess the stability of these and similar metal complexes.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a metal-ligand complex in solution is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium.[1] This is quantitatively expressed by the stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction. For a general reaction between a metal ion (M) and a ligand (L) to form a complex (ML):
M + L ⇌ ML
The stepwise formation constant (K₁) is given by:
K₁ = [ML] / ([M][L])
For poly-dentate ligands like NH2-DOTA-GA, which can form complexes with varying protonation states, a series of stepwise and overall stability constants (β) are used to describe the system. The overall stability constant for the formation of ML is β₁ = K₁.
A higher value of the stability constant indicates a greater concentration of the complex at equilibrium and thus a more stable complex.[2] For radiopharmaceutical applications, very high stability constants are desirable to prevent the dissociation of the radiometal in vivo.
Factors Influencing Stability
Several factors govern the thermodynamic stability of NH2-DOTA-GA metal complexes:
-
Nature of the Metal Ion: The charge, ionic radius, and electronic configuration of the metal ion play a crucial role. Generally, for a given ligand, stability increases with increasing charge and decreasing ionic radius of the metal ion.[3]
-
Ligand Properties: The number and type of donor atoms, the number and size of chelate rings formed, and the overall basicity of the ligand are key determinants. The DOTA macrocycle provides a pre-organized cavity with four nitrogen and four carboxylate oxygen donor atoms, leading to the highly stable "chelate effect".[2] The addition of the glutamic acid linker in NH2-DOTA-GA may subtly influence the electronic environment and steric hindrance around the metal binding site.
-
pH of the Solution: The pH of the medium significantly affects the protonation state of the ligand's donor groups (amines and carboxylates). Competition between protons and the metal ion for the ligand's binding sites means that complex formation is highly pH-dependent.[4]
-
Temperature and Ionic Strength: Thermodynamic stability constants are temperature-dependent. The ionic strength of the medium can also influence the activity of the ions in solution and thus the measured stability constants.[5]
Experimental Determination of Stability Constants
The determination of thermodynamic stability constants requires precise and carefully controlled experimental conditions. The most common and reliable methods include potentiometric titration, spectrophotometry, and isothermal titration calorimetry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[4] The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion upon the addition of a standard solution of a strong base or acid.
Caption: Workflow for determining stability constants via potentiometric titration.
-
Reagent Preparation:
-
Prepare a stock solution of NH2-DOTA-GA of accurately known concentration. The purity of the ligand is critical and should be verified (e.g., by NMR, MS, and elemental analysis).
-
Prepare stock solutions of the metal salts (e.g., LuCl₃, GdCl₃, GaCl₃) of high purity. The exact concentration should be determined by appropriate analytical methods (e.g., ICP-MS or complexometric titration).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH). This is crucial to avoid interference from carbonate ions.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.
-
Use an automated titrator for precise delivery of the titrant.
-
-
Determination of Ligand Protonation Constants:
-
Pipette a known volume of the NH2-DOTA-GA stock solution and the background electrolyte into the titration vessel.
-
Add a known amount of standardized HCl to protonate the ligand fully.
-
Titrate the solution with the standardized NaOH solution. Record the pH after each addition of titrant.
-
-
Determination of Metal Complex Stability Constants:
-
Pipette known volumes of the NH2-DOTA-GA stock solution, the metal ion stock solution (typically in a 1:1 molar ratio with the ligand), and the background electrolyte into the titration vessel.
-
Add a known amount of standardized HCl.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added).
-
Use specialized software such as Hyperquad or BEST to perform non-linear least-squares fitting of the titration data.[6] This software models the equilibria in solution (ligand protonation, metal hydrolysis, and complex formation) to calculate the protonation constants (log KᵢH) and the overall stability constants (log β) of the metal-ligand complexes.
-
Spectrophotometry
Spectrophotometry is a valuable technique for determining stability constants, particularly when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion.[7] For colorless complexes, a competitive spectrophotometric assay can be employed.
Caption: Workflow for competitive spectrophotometric determination of stability constants.
-
Reagent Preparation:
-
Prepare stock solutions of NH2-DOTA-GA, the metal ion of interest, and a suitable chromogenic competing ligand (e.g., Arsenazo III for lanthanides) of accurately known concentrations.
-
Prepare a series of buffer solutions to maintain a constant pH during the experiment.
-
-
Determination of the Stability Constant of the Metal-Indicator Complex:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the chromogenic ligand at a constant pH and ionic strength.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-indicator complex.
-
Use methods like the mole-ratio or Job's plot to determine the stoichiometry and stability constant of the metal-indicator complex.
-
-
Competitive Reaction:
-
Prepare a series of solutions containing fixed concentrations of the metal ion and the chromogenic ligand, and varying concentrations of NH2-DOTA-GA at the same constant pH and ionic strength.
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of each solution at the λ_max of the metal-indicator complex. The absorbance will decrease as NH2-DOTA-GA competes for and binds the metal ion.
-
-
Data Analysis:
-
From the decrease in absorbance, calculate the equilibrium concentrations of all species in solution (free metal, free ligands, and both complexes).
-
Knowing the stability constant of the metal-indicator complex, the stability constant of the NH2-DOTA-GA complex can be calculated.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the simultaneous determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.
-
Sample Preparation:
-
Prepare solutions of NH2-DOTA-GA and the metal ion in the same buffer to minimize heats of dilution. The concentrations should be accurately known.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument at the desired temperature.
-
Load the NH2-DOTA-GA solution into the sample cell and the metal ion solution into the injection syringe.
-
Perform a series of small, sequential injections of the metal ion solution into the sample cell. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
The integrated heats are plotted against the molar ratio of metal to ligand.
-
This binding isotherm is then fitted to a suitable binding model using the instrument's software to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Expected Thermodynamic Stability of NH2-DOTA-GA Complexes
While comprehensive experimental data for NH2-DOTA-GA with a wide range of metal ions is not yet fully available in the public domain, we can predict the trends in stability based on the well-characterized DOTA ligand and its derivatives.[9][10][11] The glutamic acid linker is not expected to directly participate in the coordination of the metal ion, which will be primarily sequestered by the DOTA cage. Therefore, the stability constants of NH2-DOTA-GA complexes are anticipated to be very similar to those of DOTA.
Table 1: Protonation Constants of DOTA and a Related DOTA(NH2) Ligand
| Ligand | log K₁H | log K₂H | log K₃H | log K₄H | Reference |
| DOTA | 11.0-12.1 | 9.0-9.8 | 4.3-4.9 | 3.9-4.4 | [4][5] |
| DOTA(NH₂) | 12.7 | 8.7 | 6.5 | - | [12] |
Note: The protonation constants of NH2-DOTA-GA would need to be experimentally determined for precise stability constant calculations.
Table 2: Representative Thermodynamic Stability Constants (log K) of DOTA Metal Complexes
| Metal Ion | Ionic Radius (pm, CN=8) | log K(DOTA) | Reference |
| Gd³⁺ | 105.3 | 24.5 - 25.5 | [8][13] |
| Lu³⁺ | 97.7 | ~25 | [9] |
| Ga³⁺ | 62 (CN=6) | 26.05 | [14][15][16] |
| In³⁺ | 92 | ~29 | [1] |
| Cu²⁺ | 87 | 22.2 - 22.7 | [6][17] |
| Bi³⁺ | 117 | 30.3 | |
| Ac³⁺ | 126 | 29.8 - 32.5 | |
| Pb²⁺ | 133 | ~20 | [5] |
Note: These values are for the parent DOTA ligand and serve as a strong indicator of the expected stability for NH2-DOTA-GA complexes.
The stability of lanthanide-DOTA complexes generally increases with decreasing ionic radius across the series.[3] For radiopharmaceutical applications, metals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga are of high interest. The extremely high stability of their DOTA complexes underscores the suitability of DOTA-based chelators for these applications.[9][14] The slightly lower stability of the Ga-DOTA complex compared to some other trivalent metals is attributed to the mismatch between the larger DOTA cavity and the smaller ionic radius of Ga³⁺.[14]
Conclusion
The thermodynamic stability of NH2-DOTA-GA metal complexes is a cornerstone of their potential utility in nuclear medicine. A thorough understanding and accurate determination of their stability constants are non-negotiable for the development of safe and effective radiopharmaceuticals. This guide has outlined the fundamental principles of thermodynamic stability and provided detailed, field-proven protocols for its experimental determination using potentiometry, spectrophotometry, and isothermal titration calorimetry. While a comprehensive database of stability constants for NH2-DOTA-GA is still emerging, the data for the parent DOTA ligand provides a robust framework for predicting the exceptional stability of these next-generation chelates. By employing the rigorous methodologies described herein, researchers can confidently characterize their NH2-DOTA-GA based agents, ensuring scientific integrity and paving the way for future clinical applications.
References
- Dash, A., & Knapp, F. F. (2018). Chemistry and bifunctional chelating agents for binding 177Lu. Cancer Biotherapy and Radiopharmaceuticals, 33(7), 267-283.
- Guerra, M., et al. (2020). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Inorganic Chemistry, 59(17), 12344-12354.
- Ferreira, C. L., et al. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 28(1), 203.
- Takahashi, K., et al. (2022).
- Takahashi, K., et al. (2022).
- Ramogida, C. F., & Orvig, C. (2021). The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. Chemical Reviews, 121(19), 12001-12044.
- Chakraborty, S., et al. (2015). Stability constants (logK ML a ) for complexes of polyaminocarboxylates with Ga 3+.
- Van de Broeck, S., et al. (2020). Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. Scientific Reports, 10(1), 1-10.
- Skelton, A. A., & Honarparvar, B. (2017). DFT study of the interaction between DOTA chelator and competitive alkali metal ions. Journal of Molecular Graphics and Modelling, 77, 223-231.
- Tircsó, G., et al. (2018). Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands. Frontiers in Chemistry, 6, 345.
- Vlčková, H., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 60(17), 13175-13186.
- Baranyai, Z., Tircsó, G., & Rösch, F. (2021). Stability constants of [M(DOTA)]– complexes as a function of ionic radius.
- Kálmán, F. K., & Tircsó, G. (2012). Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes. PMC.
- Krishna Rao, B., et al. (2009). Stability Constants of Ternary Complexes of Cu(II) and Ni(II) With N-Substituted Anthranilic Acids. Asian Journal of Chemistry, 21(7), 5621.
- de la Cour, A., et al. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Dalton Transactions, 52(27), 9394-9404.
- de la Cour, A., et al. (2023). Effect of metal complexation on the radiolytic stability of DOTA. RSC Publishing.
- Morcos, S. K. (2008). Extracellular gadolinium contrast agents: Differences in stability. Clinical Radiology, 63(7), 747-753.
- Clark, J. (2015). stability constants - substitution in complex ions. Chemguide.
- MedchemExpress. (n.d.).
- IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
- PubChem. (n.d.). NH2-Dota-GA. PubChem.
- Csupor, D., et al. (2025). Highly Stable Complexes of Divalent Metal Ions (Mg 2+ , Ca 2+ , Cu 2+ , Zn 2+ , Cd 2+ , and Pb 2+ ) with a Dota-Like Ligand Containing a Picolinate Pendant.
- Yang, Y., & Yang, X. (2019). Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. PMC.
- Viola-Villegas, N., & Doyle, R. P. (2010). Gallium(III) Complexes of DOTA and DOTA−Monoamide: Kinetic and Thermodynamic Studies. Inorganic Chemistry, 49(23), 10960-10969.
- Viola-Villegas, N., & Doyle, R. P. (2010). Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies. PubMed.
- Laurent, S., et al. (1997). Stability constants and 1H relaxation effects of ternary complexes formed between Gd-DTPA, Gd-DTPA-BMA, Gd-DOTA, and Gd-EDTA and citrate, phosphate, and carbonate ions. Magnetic Resonance in Medicine, 38(1), 146-150.
- ChemPep. (n.d.). 1639843-65-4 | NH2-DOTA-GA. ChemPep Inc.
-
CheMatech. (2023). NH2-DOTA-GA. .
- Reková, M., & Jedináková-Křížová, V. (2009). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of HDOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. The Open Inorganic Chemistry Journal, 3, 26-32.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mriquestions.com [mriquestions.com]
- 13. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Solubility of NH2-DOTA-GA in Aqueous and Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: NH2-DOTA-GA is a bifunctional chelator integral to the development of targeted radiopharmaceuticals and contrast agents. Its solubility is a critical parameter that dictates its utility in bioconjugation, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of NH2-DOTA-GA, derived from first principles of its constituent chemical moieties: the DOTA macrocycle, a primary amine, and a glutaric acid (GA) linker. We explore its behavior in both aqueous and organic systems, with a special focus on the profound influence of pH on its aqueous solubility. This document is intended for researchers, chemists, and drug development professionals, offering predictive insights and actionable experimental protocols to effectively work with this versatile chelator.
Introduction: The Critical Role of Solubility
NH2-DOTA-GA is a derivative of the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1][2] It is distinguished by a glutaric acid linker terminating in a primary amine, which provides a reactive handle for conjugation to biomolecules like peptides and antibodies.[1][2] The DOTA cage itself is an exceptional chelator for various metal ions, particularly trivalent radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga) and paramagnetic ions (e.g., Gd³⁺), making it a cornerstone of nuclear medicine and magnetic resonance imaging (MRI).[2][3][4]
The success of any application, from initial labeling reactions to final in-vivo administration, is fundamentally dependent on the solubility of the chelator conjugate. Poor solubility can lead to aggregation, difficult purification, low conjugation yields, and the potential for formulation instability or precipitation upon injection. Understanding and controlling the solubility of NH2-DOTA-GA is therefore not a trivial pursuit but a prerequisite for robust and reproducible drug development.
Molecular Structure and its Implications for Solubility
To predict the solubility of NH2-DOTA-GA, we must first analyze its structure by dissecting its key functional components. The molecule is a classic example of a zwitterion, containing both acidic and basic functional groups.[5][6]
-
DOTA Core: This component features four macrocyclic amine groups and three pendant carboxylic acid arms. The multiple nitrogen and oxygen atoms make this portion of the molecule highly polar and capable of extensive hydrogen bonding with protic solvents like water.[7][8] The carboxylic acids are weak acids, and their deprotonation at higher pH values dramatically increases water solubility.
-
Glutaric Acid (GA) Linker: The linker adds a fourth carboxylic acid group to the molecule, further enhancing its hydrophilic character.
-
Primary Amine (-NH2): This group is basic.[9][10] At acidic to neutral pH, it will be protonated to form an ammonium cation (-NH3+), which significantly increases solubility in water through strong ion-dipole interactions.[9][11]
Collectively, these functional groups render NH2-DOTA-GA a highly polar molecule with a strong affinity for polar solvents, especially water. Its solubility is predicted to be highly dependent on the pH of the solution, a hallmark of zwitterionic compounds.[6][12]
Aqueous Solubility Profile
The solubility of NH2-DOTA-GA in aqueous media is governed primarily by pH, which controls the ionization state of its multiple acidic and basic centers.
The Critical Influence of pH
The molecule possesses four carboxylic acid groups (pKa ~4.5) and one primary amine group (pKa ~9-10). The interplay of these groups results in a distinct pH-solubility profile.[6][13]
-
Low pH (pH < 2): At very low pH, the primary amine is fully protonated (-NH3+), which promotes solubility. However, all four carboxylic acid groups are fully protonated (-COOH), reducing their ability to hydrogen bond with water and thus decreasing overall solubility. The molecule carries a net positive charge.
-
Mid-Range pH (pH 4-8): In this range, the carboxylic acid groups begin to deprotonate to carboxylates (-COO-), while the amine group remains largely protonated (-NH3+). The molecule exists as a zwitterion with both positive and negative charges. The high charge density and ability to form hydrogen bonds generally lead to high water solubility in this range.
-
Isoelectric Point (pI): There will be a specific pH (the pI) where the net charge on the molecule is zero. At this point, intermolecular electrostatic attractions between the zwitterions are maximized, and solubility is typically at its minimum.
-
High pH (pH > 9): At high pH, the carboxylic acids are fully deprotonated (-COO-), maximizing their contribution to water solubility. The amine group becomes deprotonated and neutral (-NH2), slightly reducing its contribution compared to the protonated state, but the overwhelming effect of the four carboxylate anions ensures high solubility. The molecule carries a net negative charge.
Effect of Buffers and Ionic Strength
Standard biological buffers such as Phosphate-Buffered Saline (PBS) and TRIS are generally excellent solvents for NH2-DOTA-GA, as they maintain a pH (typically 7.2-8.0) where the molecule is highly soluble. The presence of salts (e.g., NaCl) can sometimes increase solubility by mitigating intermolecular electrostatic interactions between solute molecules, a phenomenon known as the "salting-in" effect. However, at very high salt concentrations, competition for water molecules can lead to decreased solubility ("salting-out"). For most bioconjugation applications at typical buffer concentrations (50-150 mM), these effects are secondary to pH.
Organic Solvent Solubility Profile
The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents.[14] Given the highly polar and ionic nature of NH2-DOTA-GA, its solubility in nonpolar organic solvents is expected to be negligible.
Predicted Solubility Across Solvent Classes
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. NH2-DOTA-GA is expected to have the highest solubility in this class, with water being the optimal solvent. Solubility in short-chain alcohols like methanol and ethanol is likely significant, though less than in water.[15][16]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. While some solubility is expected, particularly in highly polar examples like DMSO and DMF, it will be considerably lower than in polar protic solvents.[17][18] These solvents are often used to create concentrated stock solutions for kinetic solubility assays or to aid in dissolving reactants for organic synthesis.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether, dichloromethane) have low polarity and cannot engage in significant hydrogen bonding. NH2-DOTA-GA is predicted to be insoluble in this class of solvents.[19]
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility of NH2-DOTA-GA | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very High to High | Extensive hydrogen bonding and ion-dipole interactions with the multiple polar/ionic functional groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solute-solvent interactions are limited to dipole-dipole forces and H-bond acceptance by the solvent.[20] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Insoluble | Mismatch in polarity; lack of favorable intermolecular interactions to overcome the solute-solute lattice energy. |
Experimental Workflow for Solubility Determination
To validate these predictions and determine precise solubility values, a robust experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][21][22]
The Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[14][21]
Protocol:
-
Preparation: Add an excess amount of solid NH2-DOTA-GA (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the chosen solvent in a sealed vial. Causality: Using an excess ensures that the resulting solution is truly saturated.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14] Causality: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation, defining the thermodynamic solubility.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.[21] Carefully collect the supernatant. Causality: This step is critical to ensure no solid particulates are carried over into the sample for analysis, which would falsely inflate the measured solubility.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial.[23] Causality: Filtration provides a secondary, robust method to remove fine particulates. Check for solute adsorption to the filter material as a potential source of error.
-
Quantification: Analyze the concentration of NH2-DOTA-GA in the clear filtrate using a suitable analytical method. Given that the molecule lacks a strong chromophore, derivatization or complexation might be necessary for UV-Vis analysis. A more universal and sensitive method would be LC-MS (Liquid Chromatography-Mass Spectrometry). Prepare a calibration curve using standards of known concentration to ensure accurate quantification.[23]
-
Reporting: Report the solubility in standard units such as mg/mL or mmol/L at the specified temperature.
Practical Implications and Troubleshooting
-
Stock Solutions: For practical laboratory use, preparing a concentrated stock solution in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 7) is recommended. DMSO can also be used for stock solutions if an organic solvent is required, but check for long-term stability.[18]
-
pH Adjustments: When adjusting the pH of a concentrated solution of NH2-DOTA-GA, always add acid or base slowly with vigorous stirring. Rapid pH changes can cause localized precipitation, especially when passing through the isoelectric point.
-
Bioconjugation Reactions: Most bioconjugation reactions involving the amine group (e.g., with NHS esters) are performed in slightly basic buffers (pH 7.5-8.5). NH2-DOTA-GA is highly soluble under these conditions, which is advantageous for reaction efficiency.[]
Conclusion
NH2-DOTA-GA is a highly polar, zwitterionic molecule whose solubility is dominated by its capacity for hydrogen bonding and its multiple ionizable functional groups. It exhibits excellent solubility in aqueous buffers, particularly in the neutral to basic pH range required for many bioconjugation protocols. Its solubility is significantly lower in polar aprotic solvents and negligible in nonpolar organic solvents. A thorough understanding of its pH-dependent aqueous solubility is paramount for its successful application in the development of targeted imaging and therapeutic agents. The experimental protocols outlined in this guide provide a reliable framework for researchers to quantify its solubility and optimize its handling for a wide range of scientific applications.
References
- askIITians. (2025, March 4). Why are amines soluble in nature?
- Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.
- AA Blocks. (2019, October 7). Amine Functional Group.
- Chemistry Steps. (2025, October 6). Amine Functional Group.
- National Center for Biotechnology Information. (n.d.). NH2-Dota-GA. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/132602162
- MedchemExpress. (n.d.). NH2 DOTA-GA.
- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Chematech. (2023, May 16). NH2-DOTA-GA.
- ChemPep. (2026). 1639843-65-4 | NH2-DOTA-GA.
- MedChemExpress. (n.d.). DOTA-NHS-ester.
- Smolecule. (2023, November 23). Buy NH2-DOTA-GA | 1639843-65-4.
- ChemicalBook. (n.d.). Gallic acid CAS#: 149-91-7.
- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- MDPI. (2024, January 22). Solubility of Gallic Acid in Single and Mixed Solvents.
- Wikipedia. (n.d.). Gallic acid.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Selleck Chemicals. (n.d.). DOTA-NHS-ester Datasheet.
- Baranyai, Z., et al. (2018, May 10). Improved Efficacy of Synthesizing MIII-Labeled DOTA Complexes in Binary Mixtures of Water and Organic Solvents. A Combined Radio-and Physicochemical Study. National Institutes of Health. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC5948574/
- AbMole BioScience. (n.d.). DOTA-NHS-ester Price.
- ResearchGate. (2024, January 1). Solubility of Gallic Acid in Single and Mixed Solvents.
- National Center for Biotechnology Information. (n.d.). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC7012891/
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Cayman Chemical. (2022, October 26). PRODUCT INFORMATION - Gallic Acid.
- BOC Sciences. (n.d.). DOTA-NHS-ester - (CAS 170908-81-3) | ADC Linker.
- Current Radiopharmaceuticals. (n.d.). Chemistry and bifunctional chelating agents for binding 177Lu.
- TargetMol. (n.d.). DOTA-NHS-ester | Tumor Detection.
- University of California. (n.d.). Synthesis and Crystallographic Characterization of the Tetravalent Actinide-DOTA Complexes, [AnIV(κ8-DOTA)(DMSO)] (An = Th, U). eScholarship.org.
- Walsh, C. L., et al. (2012, June 7). Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. PubMed.
- Al-Ghabeish, M., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4812975/
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. Chemical Communications. Retrieved from pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc31710a
- University of California, Berkeley. (n.d.). The Characterization and Analysis of Lanthanide-Ligand Complexes in Aqueous Solution.
- ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water.
- ACS Publications. (2022, November 23). Superficial Tale of Two Functional Groups: On the Surface Propensity of Aqueous Carboxylic Acids, Alkyl Amines, and Amino Acids. Accounts of Chemical Research. Retrieved from pubs.acs.org/doi/10.1021/acs.accounts.2c00569
- National Center for Biotechnology Information. (2022, May 25). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC9146116/
- National Center for Biotechnology Information. (2022, March 21). Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8936302/
- Royal Society of Chemistry. (2015, January 16). Supramolecular functionalized polybenzoxazines from azobenzene carboxylic acid/azobenzene pyridine complexes: synthesis, surface. Retrieved from pubs.rsc.org/en/content/articlehtml/2015/ra/c4ra13481a
- ResearchGate. (n.d.). Structures of aza-macrocyclic ligands with polyphosphonated dangling groups | Request PDF.
- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from chemrxiv.org/engage/chemrxiv/article-details/60c7599a8f6831685934f0a0
Sources
- 1. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 2. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unife.it [iris.unife.it]
- 5. Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aablocks.com [aablocks.com]
- 8. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why are amines soluble in nature? - askIITians [askiitians.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gallic acid - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. DOTA-NHS-ester | Tumor Detection | TargetMol [targetmol.com]
- 19. embibe.com [embibe.com]
- 20. escholarship.org [escholarship.org]
- 21. scispace.com [scispace.com]
- 22. raytor.com [raytor.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comprehensive Technical Guide to NH2-DOTA-GA (CAS 1639843-65-4): A Workhorse Chelator for Theranostic Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of NH2-DOTA-GA, a bifunctional chelator pivotal to the advancement of targeted radiopharmaceuticals. With full editorial control, this document is structured to offer a holistic understanding, from its fundamental chemical properties to its application in preclinical and clinical settings. As senior application scientists, our goal is to blend technical precision with practical insights, ensuring that the information presented is not only accurate but also actionable in a research and development environment.
Core Principles and Verification of NH2-DOTA-GA
NH2-DOTA-GA, identified by the CAS number 1639843-65-4, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] Its chemical name is 5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid.[1] The structure uniquely combines the robust metal-chelating capability of the DOTA cage with a glutamic acid (GA) linker that terminates in a primary amine (NH2) group.[3] This primary amine serves as a versatile reactive handle for conjugation to a wide array of biomolecules, including peptides and antibodies.[4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1639843-65-4 | [2][5] |
| Molecular Formula | C21H38N6O9 | [1] |
| Molecular Weight | 518.56 g/mol | [4] |
| Monoisotopic Mass | 518.27002681 Da | [1] |
| Topological Polar Surface Area | 217 Ų | [1] |
| Appearance | White powder | [4] |
The core utility of NH2-DOTA-GA lies in its bifunctional nature. The DOTA macrocycle forms highly stable complexes with a variety of trivalent metal ions, which is a critical feature for in vivo applications to prevent the release of the radionuclide.[6] This stability is a hallmark of DOTA and its derivatives, making them mainstays in the field of nuclear medicine.[7] The glutamic acid linker not only provides a spacer between the chelator and the biomolecule, which can be crucial for maintaining the biological activity of the targeting vector, but also enhances the overall hydrophilicity of the resulting conjugate.[7]
Synthesis and Characterization
A plausible synthetic workflow is illustrated below:
Caption: A plausible synthetic pathway for NH2-DOTA-GA.
Characterization:
The identity and purity of NH2-DOTA-GA should be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. While specific spectra for NH2-DOTA-GA are not widely published, related DOTA derivatives show characteristic signals for the macrocyclic ring protons and the acetate arms.[11][12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 518.27002681 Da.[1][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of the final product. A purity of >98% is typically required for use in bioconjugation.[4]
Bioconjugation Methodologies
The primary amine of NH2-DOTA-GA provides a nucleophilic site for conjugation to various functional groups on biomolecules. The choice of conjugation strategy depends on the nature of the biomolecule (e.g., peptide or antibody) and the desired site of attachment.
Conjugation to Peptides
For peptides, NH2-DOTA-GA can be incorporated during solid-phase peptide synthesis (SPPS) or conjugated to the purified peptide in solution.
Workflow for Peptide Conjugation:
Sources
- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Radiolabelling of DOTA-Linked Glutamine Analogues with 67,68Ga as Markers for Increased Glutamine Metabolism in Tumour Cells [mdpi.com]
suitability of NH2-DOTA-GA for theranostic applications
Theranostic Utility of : A Technical Guide to Bioconjugation and Radiolabeling
Executive Summary
Structurally, it retains the DOTAGA core—a DOTA derivative with a glutaric acid arm—which offers superior kinetic stability for Gallium-68 (
Chemical Foundation & Rationale
Structural Architecture
The molecule consists of three functional domains:
-
Chelating Core: The macrocyclic DOTA (
) backbone. -
Stability Linker (GA): A glutaric acid arm replaces one acetate or is attached to the carbon backbone. This "GA" modification provides an additional carboxylate donor or optimized geometry, enhancing the complex stability, particularly for smaller ions like
. -
Reactive Handle (
): An ethylenediamine or propylenediamine linker extends from the glutaric arm, terminating in a primary amine.
Why Choose ?
Select this chelator when the biological vector dictates the chemistry:
-
C-Terminal Labeling: When the N-terminus of a peptide is essential for receptor binding (e.g., certain GPCR agonists).
-
Glycan Conjugation: For antibodies, conjugating to oxidized carbohydrates on the Fc region (via reductive amination) preserves the antigen-binding site, unlike random lysine conjugation.
-
Nanoparticle Functionalization: Ideal for coupling to carboxylated surfaces (e.g., gold nanoparticles, liposomes) using EDC/NHS chemistry.
Bioconjugation Workflows
The following protocols describe the two primary utilization routes: Carboxyl-Amine coupling and Aldehyde-Amine coupling.
Workflow A: Conjugation to Carboxyl Groups (Peptides/Nanoparticles)
Mechanism: Carbodiimide-mediated amide bond formation.[1] Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).[1]
Protocol:
-
Activation: Dissolve the peptide/nanoparticle (containing -COOH) in MES buffer (0.1 M, pH 5.5). Add 10 equivalents of EDC and 25 equivalents of NHS. React for 15 minutes at room temperature (RT).
-
Buffer Exchange (Critical): Remove excess EDC via spin column or rapid dialysis to prevent cross-linking. Exchange into PBS (pH 7.4).
-
Conjugation: Add
(5–10 equivalents) to the activated ester solution. Adjust pH to 7.5–8.0. -
Incubation: React for 2–4 hours at RT or overnight at 4°C.
-
Purification: Separate via Size Exclusion Chromatography (SEC) or HPLC (C18 column) to remove excess chelator.
Workflow B: Site-Specific Antibody Conjugation (Glycan Engineering)
Mechanism: Periodate oxidation of vicinal diols on glycans followed by reductive amination.
Protocol:
-
Oxidation: Incubate antibody (1–5 mg/mL) with Sodium Periodate (
, 10 mM) in Sodium Acetate buffer (pH 5.5) for 30 min at 4°C in the dark. -
Quenching: Add glycerol to quench unreacted periodate. Desalt into PBS (pH 7.4).
-
Coupling: Add
(20–50 molar excess). -
Reduction: Add Sodium Cyanoborohydride (
, 50 mM) to reduce the intermediate Schiff base to a stable secondary amine. Incubate overnight at 4°C. -
Purification: PD-10 desalting column or centrifugal filtration (30 kDa cutoff).
Visualization of Conjugation Logic
Caption: Logical flow for selecting the conjugation route based on biomolecule functional groups.
Theranostic Radiolabeling Protocols
Once conjugated, the
Diagnostic Labeling with Gallium-68 ( )
The DOTAGA core allows for milder conditions than standard DOTA, but heat is still recommended for quantitative yields.
-
Elution: Elute
generator with 0.1 M HCl. -
Purification (Optional but Recommended): Cation exchange (SCX) to remove metallic impurities (
, ). Elute with 5 M NaCl/HCl. -
Reaction:
-
Mix
eluate with Sodium Acetate or HEPES buffer (1 M, pH 4.0–4.5). -
Add Conjugated Precursor (
). -
Heat: 95°C for 10 minutes. (DOTAGA derivatives often label quantitatively in 5–7 mins).
-
-
QC: Radio-TLC (Mobile phase: 1:1 Methanol/Ammonium Acetate). Free
moves to front; Complex stays at origin (system dependent).
Therapeutic Labeling with Lutetium-177 ( )
-
Reaction:
-
Dilute
in Ascorbate buffer (pH 4.5) to prevent radiolysis. -
Add Precursor (
). -
Heat: 95°C for 15–20 minutes.
-
-
Challenge: Add DTPA solution to chelate any free
before injection (scavenger).
Theranostic Cycle Diagram
Caption: The theranostic workflow utilizing a single chemical precursor for both staging and treatment.
Comparative Performance Data
The following table summarizes why one would select
| Feature | DOTA-NHS Ester | DOTAGA-Anhydride | |
| Reactive Group | Primary Amine ( | NHS Ester (Activated) | Anhydride (Cyclic) |
| Target on Bio-vector | Carboxyls ( | Amines (Lysine, N-term) | Amines (Lysine, N-term) |
| Conjugation pH | 4.5–6.0 (Carboxyl), 7.0 (Aldehyde) | 8.0–9.0 | 8.0–9.0 |
| Selectivity | High (Site-specific potential) | Low (Random Lysine) | Low (Random Lysine) |
| Hydrolytic Stability | High (Stable solid/solution) | Low (Hydrolyzes rapidly) | Very Low (Hydrolyzes instantly) |
| Primary Use Case | C-term labeling, Glycans, Nanoparticles | Standard Protein Labeling | Standard Protein Labeling |
References
-
CheMatech. NH2-DOTA-GA Product Specifications and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 132602162: NH2-DOTA-GA. Retrieved from
-
Bernhard, C. et al. (2012). DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents. Chemistry – A European Journal. Retrieved from
-
MedChemExpress. NH2-DOTA-GA Datasheet and Theranostic Applications. Retrieved from
-
BenchChem. Protocols for NH2-NODA-GA and DOTA-GA Conjugation to Antibodies. Retrieved from
Methodological & Application
Application Note: Standard Protocol for Conjugating NH2-DOTA-GA to Peptides
Executive Summary
The development of targeted radiopharmaceutical drug conjugates (RDCs) relies heavily on the stable chelation of radiometals. NH2-DOTA-GA (5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid) is a highly versatile bifunctional chelator designed for this purpose[1]. Unlike standard DOTA, which coordinates metals via four identical acetic acid arms, DOTA-GA incorporates a glutaric acid (GA) arm. This structural modification increases the chelator's cavity size and provides steric relief, significantly enhancing the thermodynamic stability and kinetic inertness of complexes formed with trivalent radiometals (e.g.,
Crucially, the terminal primary amine (-NH
Mechanistic Insights: Causality in Experimental Design
As a self-validating experimental system, every reagent and condition in the conjugation workflow serves a specific mechanistic purpose:
-
Choice of Activation Chemistry: Conjugating NH2-DOTA-GA to a peptide requires activating the peptide's carboxylate. In organic solvents, HATU is preferred over standard EDC/HOBt. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates amidation and minimizes the epimerization of the C-terminal amino acid.
-
pH and Buffer Dynamics: In aqueous conjugation, carboxylate activation via EDC/sulfo-NHS must occur at a slightly acidic pH (5.5–6.0) to stabilize the active ester intermediate. However, the subsequent nucleophilic attack by the primary amine of NH2-DOTA-GA requires a basic environment (pH 7.5–8.0) to ensure the amine is deprotonated and highly nucleophilic[4].
-
Reaction Quenching: Unreacted active esters can lead to unwanted cross-linking or degradation. Quenching the reaction with a primary amine (e.g., glycine) in aqueous conditions, or with dilute TFA in organic conditions, ensures a clean chromatographic profile during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.
Experimental Workflows & Biological Targeting
Workflow for NH2-DOTA-GA conjugation to a peptide carboxylate and subsequent radiolabeling.
Mechanism of action for a radiolabeled DOTA-GA-peptide conjugate targeting tumor cell receptors.
Detailed Step-by-Step Methodologies
Protocol A: Solution-Phase Conjugation (Organic Solvent)
Optimal for hydrophobic peptides or peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) with a free C-terminus and protected side chains.
-
Peptide Preparation: Dissolve the purified peptide (containing a free carboxylate) in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 2–5 mg/mL. Ensure the environment is strictly moisture-free to prevent hydrolysis of the active ester.
-
Carboxylate Activation: Add 1.2 molar equivalents of HATU and 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the peptide solution. Vortex gently and incubate at room temperature for 10 minutes to allow the formation of the OAt active ester.
-
Conjugation: Add 1.5 to 2.0 molar equivalents of NH2-DOTA-GA (pre-dissolved in a minimal volume of anhydrous DMF).
-
Incubation: Stir the reaction mixture continuously at room temperature for 2 to 4 hours. Monitor the reaction progress via LC-MS. The mass shift should correspond to the addition of the DOTA-GA moiety minus one water molecule (
M +500.5 Da). -
Quenching & Purification: Quench the reaction by adding an equal volume of 5% Trifluoroacetic acid (TFA) in water. Purify the crude mixture immediately using semi-preparative RP-HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain a stable white powder.
Protocol B: Aqueous-Phase Conjugation
Optimal for fully unprotected, hydrophilic peptides where organic solvents may cause precipitation or denaturation.
-
Peptide Preparation: Dissolve the peptide in 0.1 M MES buffer (pH 5.5–6.0) to a concentration of 1–5 mg/mL.
-
Carboxylate Activation: Add 10 molar equivalents of EDC and 20 molar equivalents of sulfo-NHS. Incubate at room temperature for 15–30 minutes. The sulfo-NHS stabilizes the amine-reactive intermediate in the aqueous environment.
-
pH Adjustment & Conjugation: Adjust the pH of the reaction mixture to 7.5–8.0 using 1 M Sodium Bicarbonate (NaHCO
). Immediately add 5.0 to 10.0 molar equivalents of NH2-DOTA-GA[4]. -
Incubation: React for 2 to 4 hours at room temperature with gentle agitation.
-
Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters, preventing off-target cross-linking.
-
Purification: Desalt the mixture using a size-exclusion spin column (e.g., Sephadex G-25) or purify directly via RP-HPLC. Confirm the final product identity using MALDI-TOF mass spectrometry[3].
Quantitative Data Presentation
The following table summarizes the critical quantitative parameters for establishing a self-validating conjugation protocol depending on the chosen methodology:
| Parameter | Solution-Phase (Organic) | Aqueous-Phase |
| Target Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Solvent System | Anhydrous DMF or DMSO | 0.1 M MES (Act.) / 0.1 M NaHCO |
| Coupling Reagents | HATU (1.2 eq), DIPEA (3.0 eq) | EDC (10.0 eq), sulfo-NHS (20.0 eq) |
| NH2-DOTA-GA Molar Excess | 1.5 – 2.0 eq | 5.0 – 10.0 eq |
| Reaction Time | 2 – 4 hours | 2 – 4 hours |
| Optimal pH / Environment | Basic (via DIPEA), Moisture-free | pH 5.5–6.0 (Act.), pH 7.5–8.0 (Conj.) |
| Primary Application | Hydrophobic / Protected Peptides | Hydrophilic / Unprotected Peptides |
References
-
Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes ResearchGate URL: [Link]
-
Conjugation of DOTAGA and NOTA with Duramycin for radiolabeling with Ga-68 for its future use in apoptosis imaging Journal of Nuclear Medicine URL: [Link]
-
NH2-Dota-GA | C21H38N6O9 | CID 132602162 PubChem - NIH URL: [Link]
Sources
- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of DOTAGA and NOTA with Duramycin for radiolabeling with Ga-68 for its future use in apoptosis imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Solid-Phase Peptide Synthesis (SPPS) of DOTA-GA Conjugated Radiopharmaceuticals
Part 1: Strategic Overview & Chemical Logic
The DOTA-GA Advantage in Radiopharmacy
While DOTA (
DOTA-GA (also known as DOTAGA or glutaric acid-DOTA) solves this geometric flaw. By introducing a glutaric acid linker on the carbon backbone or as a pendant arm, DOTA-GA preserves all four acetate arms for metal binding while providing a fifth, independent carboxylate (or amine, in the case of NH2-DOTA-GA) for peptide conjugation.[1]
Key Performance Metrics:
-
Stability: Higher thermodynamic stability (
) and kinetic inertness for Ga and Lu complexes compared to standard DOTA conjugates [1]. -
Pharmacokinetics: The additional carboxylate group increases hydrophilicity, often reducing hepatic uptake and improving renal clearance of the tracer.
Reagent Selection Matrix: Defining "NH2-DOTA-GA"
The term "NH2-DOTA-GA" is often used colloquially but can refer to two distinct chemical strategies. Precise reagent selection is critical for SPPS success.
| Reagent Variant | Chemical Identity | Primary Application | Coupling Partner on Peptide |
| DOTA-GA(tBu)4 | Free acid (glutaric arm), tBu-protected acetates.[1] | Standard N-Terminal Capping. Most common for DOTATATE/DOTATOC synthesis. | N-terminal Amine (or Lysine |
| DOTA-GA Anhydride | Cyclic anhydride of the glutaric arm. | Rapid N-Terminal Capping. Faster reaction, no coupling reagents needed. | N-terminal Amine. |
| NH2-DOTA-GA | DOTA-GA core with a free amine (e.g., amino-ethyl-monoamide). | Reverse Conjugation. Used for "inverse" labeling strategies. | Free Carboxyl (e.g., Asp/Glu side chain or C-terminus via solution phase). |
Critical Note: This guide focuses on Protocol A (Standard N-terminal capping using DOTA-GA derivatives) as it covers 95% of SPPS use cases. Protocol B details the specialized use of amine-functionalized chelators (NH2-DOTA-GA) for side-chain anchoring.
Part 2: Decision Framework & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct conjugation strategy based on your peptide's available functional groups.
Caption: Decision matrix for selecting the appropriate DOTA-GA derivative based on peptide attachment site.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard N-Terminal Conjugation (The "Direct" Method)
Objective: Couple DOTA-GA to the N-terminus of a resin-bound peptide. Reagent: DOTA-GA(tBu)4 (ChemCas: 908954-46-5) or DOTA-GA Anhydride.
Materials
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids), loaded with peptide sequence (Fmoc removed).[1]
-
Chelator: DOTA-GA(tBu)4.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology
-
Resin Preparation:
-
Activation (Critical Step):
-
In a dry vial, dissolve DOTA-GA(tBu)4 (3.0 equiv relative to resin loading).
-
Add HATU (2.9 equiv).
-
Add DMF to dissolve.[1]
-
Add DIEA (6.0 equiv) last.
-
Pre-activation: Vortex for exactly 1 minute. Do not exceed 5 minutes to avoid racemization or guanidinylation.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.[1]
-
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.
-
Optimization: For sterically hindered peptides, heat to 40°C or use microwave assistance (25W, 75°C, 10 min).
-
-
Monitoring:
-
Global Cleavage & Deprotection:
-
Wash resin with DCM (
) and dry under nitrogen. -
Prepare Cocktail: TFA / TIS / H2O (95:2.5:2.5) .
-
Add to resin and shake for 3–4 hours. (DOTA tBu esters require longer than standard Boc removal; 4 hours is recommended).
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: "Reverse" Conjugation using NH2-DOTA-GA
Objective: Couple an amine-functionalized DOTA-GA to a specific side chain (e.g., Glutamic Acid) on the peptide. Reagent: NH2-DOTA-GA (e.g., DOTA-GA-ethylenediamine).
Pre-requisite: Orthogonal Protection
The peptide must be synthesized with a side chain protected by a group removable on-resin without affecting others (e.g., Fmoc-Glu(O-Allyl)-OH).
Methodology
-
Selective Deprotection (Allyl Removal):
-
Treat resin with
(0.1 equiv) and Phenylsilane (10 equiv) in DCM for min. -
Wash resin with DCM, DMF, and 0.5% sodium diethyldithiocarbamate (to remove Pd scavenger).
-
-
Activation of Peptide Carboxyl:
-
The resin now has a free -COOH on the side chain.
-
Add PyBOP (3 equiv) and DIEA (6 equiv) in DMF to the resin.
-
Add NH2-DOTA-GA (3 equiv). Note: Ensure the carboxyls on the DOTA ring are tBu protected if available, otherwise, consume excess activator to prevent self-polymerization.
-
-
Coupling:
-
Agitate for 4–6 hours.
-
Wash and proceed to Global Cleavage (Protocol 1, Step 5).
-
Part 4: Quality Control & Radiolabeling Insights
Analytical Characterization
DOTA-GA peptides are polar. Use the following HPLC conditions for QC:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in
.[1] -
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 20 min. (DOTA conjugates often elute earlier than the naked peptide).
-
Mass Spec: ESI-MS. Look for the mass shift corresponding to the DOTA-GA moiety (+ ~473 Da for DOTA-GA free acid form).
Radiolabeling (Validation of Function)
To verify the integrity of the synthesized chelate:
-
Dissolve 10 nmol of purified peptide in 1 mL NaOAc buffer (0.1 M, pH 4.5).
-
Add 100–200 MBq of
GaCl (eluted from Ge/Ga generator). -
Heat at 95°C for 10 minutes . (DOTA-GA requires heat; it is not a room-temp chelator like NOTA).[4]
-
Analyze by radio-HPLC.[5] Yields should exceed 95%.
References
-
Bernhard, C. et al. (2012).[6] DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents. Chemistry – A European Journal, 18(25), 7834–7841. Link
-
Eisenwiener, K. P. et al. (2002). NODAGATOC, a new chelator-coupled somatostatin analogue labeled with [67/68Ga] and [111In] for SPECT, PET, and targeted therapeutic applications of somatostatin receptor (hsst2) expressing tumors. Bioconjugate Chemistry, 13(3), 530–541. Link
-
Roesch, F. et al. (2011). PET imaging of neuroendocrine tumors with [68Ga]DOTA-NOC: a comparison with [68Ga]DOTA-TATE and [18F]FDG. Nuclear Medicine and Biology, 38(8), 1167-1172. Link
-
CheMatech. (2023).[7] DOTA-GA(tBu)4 Technical Data Sheet. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for DOTA-GA(tBu)4 in Solid-Phase Peptide Synthesis. Link(Note: Generalized link to supplier protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. DOTAGA-anhydride: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
Advanced Application Note: High-Efficiency Gallium-68 Radiolabeling of NH2-DOTA-GA Conjugates
Executive Summary
Gallium-68 (
NH
Mechanistic Insights: The Causality of Experimental Design
As a Senior Application Scientist, executing a successful radiolabeling protocol requires understanding the thermodynamic and kinetic principles governing the reaction, rather than merely following a recipe. The complexation of
The Thermodynamics of Gallium-68 and Strict pH Control
Ga is eluted from aThe Causality: Strict buffering to a pH of 3.8–4.5 using sodium acetate or HEPES is the absolute thermodynamic "sweet spot." This maintains
Overcoming the Macrocyclic Kinetic Barrier
Unlike acyclic chelators (e.g., HBED-CC) that can radiolabel at room temperature, the rigid, pre-organized macrocyclic structure of DOTA-GA presents a high kinetic barrier[3][7]. The Ga
The Causality: Thermal energy is mandatory. Heating the reaction to 90–95°C for 5–15 minutes provides the activation energy required to overcome this kinetic barrier, ensuring >95% radiochemical yield (RCY)[4][6][8].
Metallic Competition and the Necessity of Pre-purification
Generator eluates natively contain trace metallic impurities (e.g., Fe
The Causality: Implementing a cationic post-processing step (e.g., NaCl-based cation exchange) concentrates the
Visualizing the Workflow and Mechanism
Figure 1: End-to-end workflow for 68Ga-radiolabeling of NH2-DOTA-GA conjugates.
Figure 2: Mechanistic and thermodynamic pathways governing 68Ga-DOTA-GA complexation.
Data Presentation: Critical Reaction Parameters
The following table summarizes the validated quantitative parameters required for the successful automated or manual synthesis of
| Parameter | Target Value | Mechanistic Rationale |
| Precursor Mass | 25 – 50 µg (approx. 20-35 nmol) | Ensures pseudo-first-order kinetics and drives the reaction to completion against trace metal competitors. |
| Reaction pH | 3.8 – 4.5 | Prevents Ga(OH) |
| Buffer System | 1 M Sodium Acetate (0.35 mL) | Provides robust buffering capacity against the highly acidic generator eluate. |
| Temperature | 90°C – 95°C | Supplies the activation energy necessary to overcome the DOTA-GA macrocyclic kinetic barrier. |
| Incubation Time | 10 – 15 minutes | Balances maximum radiochemical yield with the rapid radioactive decay of |
| Expected RCY | > 85% (Crude) | Indicates successful complexation prior to solid-phase extraction. |
| Expected RCP | ≥ 95% (Final Product) | Regulatory threshold for preclinical and clinical intravenous injection. |
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes a self-validating system. The inclusion of the C18 Solid-Phase Extraction (SPE) step acts as an immediate physical validation of the reaction's success. If chelation fails, the hydrophilic free
Phase 1: Generator Elution and Cationic Post-Processing
-
Elution: Elute the
Ge/ Ga generator with 5–10 mL of sterile 0.1 M HCl[4][5]. -
Trapping: Pass the eluate through a strong cation exchange (SCX) cartridge (e.g., Strata-X-C or Chromafix PS-H+) to trap the
Ga [1][8]. -
Washing & Elution: Wash the cartridge with 1 mL of 0.1 M HCl to remove trace metallic impurities. Elute the purified
Ga into the reaction vial using 1.5 mL of an acidified 5 M NaCl solution[1][9].
Phase 2: Radiolabeling Reaction
-
Preparation: In a sterile, lead-shielded reaction vial, add 25–35 nmol of the deprotected NH
-DOTA-GA-peptide conjugate[9]. -
Buffering: Add 0.35 mL of 1 M Sodium Acetate buffer (pH 4.5) to the vial[4][9].
-
Addition: Directly elute the purified
Ga from Phase 1 into this reaction vial. Verify that the final pH of the mixture is between 3.8 and 4.5 using pH paper on a micro-aliquot[5][6]. -
Incubation: Transfer the vial to a heating block set to 95°C and incubate for exactly 10 minutes[4][5].
-
Cooling: Remove the vial and allow it to cool to room temperature for 3 minutes.
Phase 3: Solid-Phase Extraction (SPE) Purification
-
Conditioning: Pre-condition a C18 Sep-Pak SPE cartridge by passing 5 mL of 100% ethanol followed by 10 mL of sterile Water for Injection (WFI)[4][6].
-
Loading: Dilute the cooled reaction mixture with 5 mL of WFI and load it onto the C18 cartridge[5]. The hydrophobic DOTA-GA-peptide conjugate will be retained.
-
Washing: Wash the cartridge with 5 mL of WFI. Self-Validation Check: Monitor the waste fluid; unreacted, hydrophilic free
Ga will be eliminated here[6]. -
Elution: Elute the purified [
Ga]Ga-DOTA-GA-conjugate into a final product vial using 1–2 mL of 50% ethanol in WFI[4][6].
Phase 4: Formulation and Quality Control
-
Formulation: Dilute the ethanolic eluate with physiological saline (0.9% NaCl) to ensure the final ethanol concentration is <10%. Pass the formulated solution through a 0.22 µm sterile filter[6].
-
Radiochemical Purity (RCP) via Radio-ITLC: Spot 2 µL of the final product onto a silica gel ITLC strip. Develop using 0.1 M Sodium Citrate (pH 5.0).
-
Result: Free
Ga migrates to the solvent front (R = 0.8–1.0), while the intact [ Ga]Ga-DOTA-GA-conjugate remains at the origin (R = 0.0)[3]. RCP must be ≥ 95%.
-
-
Radio-HPLC: Confirm identity and purity using a reverse-phase C18 column with a water/acetonitrile (with 0.1% TFA) gradient. The radio-detector peak must align with the UV peak of the unlabeled reference standard[3][5].
References
1.1 - Springer Nature[1] 2.6 - BenchChem[6] 3.9 - NIH / PubMed Central[9] 4.7 - Frontiers[7] 5.4 - BenchChem[4] 6.5 - Frontiers[5] 7.2 - Royal Society of Chemistry[2] 8. 3 - MDPI[3] 9.8 - Theranostics / EUR[8]
Sources
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of 68 Ga-labelled ultrasound microbubbles for whole-body PET imaging - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00684B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis, radiolabeling, and evaluation of a 68Ga-labeled tyrosine kinase inhibitor for detecting EGFRT790M mutations in vivo [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Bond Formation Strategies for NH2-DOTA-GA and Carboxyl Groups
This Application Note is designed for researchers and drug development professionals specializing in radiopharmaceutical chemistry. It addresses the specific challenge of conjugating NH2-DOTA-GA (an amine-functionalized DOTA derivative) to carboxyl-containing biomolecules (peptides, antibodies, or small molecules).[1]
Abstract
The conjugation of DOTA chelators to targeting vectors is a pivotal step in the synthesis of radiopharmaceuticals for PET/SPECT imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) and radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2] While standard protocols often utilize DOTA-NHS esters to react with amines, this guide focuses on the "Reverse Conjugation" strategy: coupling an amine-functionalized chelator (NH2-DOTA-GA ) to a carboxylic acid on the target ligand.[1] This approach is essential for C-terminal functionalization of peptides or labeling carboxyl-rich small molecules.[1] This document details two distinct protocols: Organic Phase Coupling (Protected) for peptides/small molecules and Aqueous Two-Step Coupling for proteins, emphasizing the critical prevention of chelator self-polymerization.[1]
Strategic Analysis of the Chemistry
The Reactants
-
NH2-DOTA-GA: A bifunctional chelator derived from DOTA-glutaric acid.[1][3] It features a macrocyclic ring (for metal complexation) and a pendant arm terminating in a primary amine (-NH2).[1]
-
Critical Characteristic: In its free acid form, it contains three unprotected carboxylic acids on the ring.
-
-
Target Carboxyl (-COOH): The site of attachment on the biomolecule (e.g., C-terminus, Asp/Glu side chain, or a drug pharmacophore).[1]
The "Self-Polymerization" Trap
A common failure mode in this reaction is the indiscriminate activation of the chelator's own carboxyl groups.
-
The Problem: If you mix Free-Acid NH2-DOTA-GA, Target-COOH, and a coupling agent (e.g., HATU or EDC) simultaneously, the activator will react with the chelator's COOH groups.[1] The chelator's amine will then react with its own (or a neighbor's) activated COOH, leading to oligomers and low conjugation yields.
-
The Solution:
-
Use Protected Chelators (Protocol A): Use NH2-DOTA-GA(tBu)4 where ring carboxyls are tert-butyl esters.[1]
-
Sequential Activation (Protocol B): Activate the Target-COOH first, remove the activator, then add the chelator.
-
Visualizing the Mechanism
The following diagram illustrates the divergent pathways between success (Protected/Sequential) and failure (Unprotected/Simultaneous).
Figure 1: Decision tree for amide bond formation.[1] Red path indicates the common error of in situ activation of free chelators.
Protocol A: Organic Phase Coupling (Peptides & Small Molecules)
Best for: Hydrophobic drugs, protected peptides, or molecules stable in organic solvents.[1] Requirement: Must use protected chelator NH2-DOTA-GA(tBu)4 or similar.[1]
Materials
-
Chelator: NH2-DOTA-GA(tris-tBu-ester) [Commercial Source Required].[1]
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (optional additive).[1]
-
Base: DIEA (Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF or DMSO.[1]
Step-by-Step Workflow
-
Activation:
-
Dissolve the Target Molecule (R-COOH) (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIEA (2.5 equiv).[1]
-
Note: Do not add the chelator yet. Stir for 5–10 minutes to form the activated ester.
-
-
Coupling:
-
Work-up:
-
Evaporate DMF under reduced pressure or precipitate in cold diethyl ether.[1]
-
Wash the pellet with ether to remove residual coupling reagents.
-
-
Global Deprotection:
-
Dissolve the intermediate in a cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5) .
-
Stir for 2–3 hours at RT to remove t-butyl groups from the DOTA ring.
-
Evaporate TFA; purify via semi-prep HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
-
Protocol B: Aqueous Two-Step Coupling (Proteins/Antibodies)
Best for: Antibodies, proteins, or heat-sensitive biomolecules that cannot withstand TFA deprotection.[1] Requirement: Uses Free Acid NH2-DOTA-GA.[1] Strict sequential addition is mandatory.
Materials
-
Chelator: NH2-DOTA-GA (Free acid form).[1]
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1]
-
Buffers: Activation Buffer (MES, pH 5.5), Coupling Buffer (PBS or HEPES, pH 7.5–8.0).[1]
-
Purification: Desalting columns (PD-10 or Zeba Spin).[1]
Step-by-Step Workflow
-
Carboxyl Activation (The Critical Step):
-
Purification (Removal of Excess EDC):
-
MANDATORY: You must remove unreacted EDC before adding the chelator. If EDC remains, it will activate the DOTA carboxyls later.
-
Pass the reaction through a desalting column equilibrated with Coupling Buffer (pH 7.5) .
-
-
Conjugation:
-
Immediately add NH2-DOTA-GA (20–50 equiv) to the purified, activated protein.[1]
-
Note: The high excess drives the reaction and ensures the amine reacts with the NHS-ester before hydrolysis occurs.
-
Incubate for 2–4 hours at RT or overnight at 4°C.
-
-
Final Purification:
Data Summary & Comparison
| Feature | Protocol A: Organic/HATU | Protocol B: Aqueous/EDC |
| Target Type | Peptides, Small Molecules | Antibodies, Proteins |
| Chelator Form | Protected (tBu esters) | Free Acid (Unprotected) |
| Solvent | DMF, DMSO, NMP | Water, PBS, MES |
| Activation | In situ (One-pot possible) | Two-step (Must remove EDC) |
| Efficiency | High (>90%) | Moderate (30–60%) |
| Risk | Racemization (low with HOAt) | Hydrolysis of NHS ester |
| Deprotection | Required (TFA) | Not Required |
Troubleshooting Guide
Low Conjugation Yield
-
Cause: Hydrolysis of the active ester (Protocol B) or steric hindrance.[1]
-
Fix: Increase the molar excess of NH2-DOTA-GA. Ensure pH is >7.5 during the coupling step (amines must be deprotonated to react).
Gelation/Precipitation[1]
-
Cause: Cross-linking of the biomolecule (Protein-COOH reacting with Protein-NH2).[1]
-
Fix: In Protocol B, keep protein concentration low (<2 mg/mL) during activation. Use a high excess of chelator in the second step to outcompete protein-protein interactions.
Metal Contamination
-
Cause: Trace metals (Fe, Zn, Cu) in buffers blocking the DOTA cage.[1]
-
Fix: Use Chelex-100 treated water for all buffers.[1] Wash glassware with 1M HCl.[1]
References
-
CheMatech. NH2-DOTA-GA Product Specifications and Applications. CheMatech Macrocycle Design Technologies.[1] Link
-
MedChemExpress. NH2-DOTA-GA: Bifunctional Chelator for Radionuclide Drug Conjugates.[1]Link[1]
-
Breeman, W. A., et al. (2003). "Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities."[1] European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917-920.[1] Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for EDC/NHS and HATU chemistries). Link
-
PubChem. Compound Summary: NH2-DOTA-GA.[1][3][6] National Library of Medicine.[1] Link[1]
Sources
purification methods for NH2-DOTA-GA labeled peptides
Executive Summary
The synthesis of high-affinity radiotracers hinges on the purity of the precursor molecule. For peptides conjugated with NH2-DOTA-GA (a glutaric acid-functionalized DOTA derivative), purification is not merely a cleanup step—it is a critical control point that dictates Specific Activity (SA) and radiolabeling efficiency.
This guide details the purification of DOTA-GA-peptide conjugates, specifically addressing the removal of trifluoroacetic acid (TFA) counterions and trace metal contaminants, which are the primary causes of radiolabeling failure with Gallium-68 (
Chemical Context & Challenges
NH2-DOTA-GA (often coupled via an amide bond to a peptide's carboxyl group or backbone) introduces a highly polar, polyanionic chelator to the peptide structure.
-
The Challenge: The DOTA moiety acts as a "metal sponge." During standard HPLC purification, it can scavenge trace iron (
) or zinc ( ) from solvents, silica, or glassware. These "cold" metal complexes are chemically identical to the desired precursor but inert to radiolabeling, drastically reducing Specific Activity. -
The TFA Problem: Standard Solid-Phase Peptide Synthesis (SPPS) cleavage uses TFA. Residual TFA anions (
) form strong ion pairs with the basic amines of the peptide.[1] While excellent for solubility, TFA is cytotoxic in biological assays and can suppress ionization in Mass Spectrometry.
Workflow Visualization
The following diagram outlines the critical path from crude cleavage to the final, metal-free precursor ready for radiolabeling.
Caption: Figure 1. End-to-end purification workflow for DOTA-GA conjugated peptides, emphasizing the critical salt exchange step prior to radiolabeling.
Detailed Protocols
Phase 1: Isolation from SPPS Cleavage Cocktail
Objective: Remove bulk scavengers (TIS, water) and free protecting groups.
-
Precipitation: Filter the cleavage resin and drop the filtrate directly into cold diethyl ether (pre-chilled to -20°C). Use a ratio of 1:10 (Filtrate:Ether).
-
Incubation: Let stand at -20°C for 20–30 minutes to maximize precipitation.
-
Pelleting: Centrifuge at 3,000 x g for 5 minutes at 4°C. Decant the supernatant.
-
Wash: Resuspend the pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat 2x.
-
Why? This removes residual TFA and organic scavengers that interfere with HPLC column life.
-
Phase 2: Preparative RP-HPLC Purification
Objective: Separate the full-length DOTA-GA-peptide from truncated sequences and deletion products.
System Setup:
-
Column: C18 Preparative Column (e.g., Waters XBridge or Phenomenex Luna, 5µm, 100Å).
-
Note: Use a dedicated column for DOTA peptides to avoid metal cross-contamination from other processes.
-
-
Mobile Phase A: 0.1% TFA in Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Caution: Do not use Formic Acid if you plan to use the fractions directly for MS without lyophilization, as it can form adducts. TFA is preferred here for peak sharpness.
-
Gradient Protocol (Standard Hydrophilic Peptide):
| Time (min) | % Mobile Phase B | Flow Rate | Description |
| 0.0 | 5% | 15 mL/min | Equilibration |
| 2.0 | 5% | 15 mL/min | Injection Hold |
| 30.0 | 65% | 15 mL/min | Linear Gradient |
| 32.0 | 95% | 15 mL/min | Wash |
| 35.0 | 95% | 15 mL/min | Wash Hold |
| 36.0 | 5% | 15 mL/min | Re-equilibration |
Fraction Collection:
-
Monitor UV at 220 nm (peptide bond) and 254/280 nm (aromatic residues).
-
DOTA-GA conjugates typically elute slightly earlier than their non-conjugated counterparts due to the polarity of the carboxylic acid groups on the chelator.
Phase 3: TFA Removal (The "Salt Exchange")
Objective: Replace interfering TFA counterions with Chloride or Acetate ions to prevent cytotoxicity and radiolabeling inhibition.
Method A: HCl Exchange (Gold Standard for Radiolabeling)
-
Dissolve the lyophilized HPLC fraction in 10 mM HCl (approx. 2 mg/mL).
-
Let stand for 5 minutes at room temperature.
-
Freeze and lyophilize.
-
Repeat this process 3 times.
Method B: Anion Exchange Cartridge (For Biological Assays)
-
Use a quaternary ammonium strong anion exchange cartridge (e.g., Agilent PL-SAX).
-
Pre-condition with 1 M Sodium Acetate, then wash with water.[5][6]
-
Load peptide (dissolved in water).[6]
-
Elute with water.[6][7] The peptide passes through; TFA is retained.
Quality Control & Troubleshooting
Analytical QC Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | Analytical RP-HPLC (C18) | > 95% Area Under Curve (AUC) |
| Identity | ESI-MS / MALDI-TOF | [M+H]+ ± 1 Da |
| Net Peptide Content | Amino Acid Analysis | Typically 70–80% (remainder is salt/water) |
| Metal Contamination | ICP-MS or "Cold" Labeling Check | Incubate with eq. |
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic decision tree for common purification and downstream radiolabeling issues.
References
-
Eder, M., et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. Retrieved from [Link]
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide? Retrieved from [Link]
-
Garnuszek, P., et al. (2020). Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations. Nuclear Medicine and Biology. Retrieved from [Link]
-
PubChem. (2023). NH2-Dota-GA Compound Summary. Retrieved from [Link]
Sources
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Carboxyl-Directed Conjugation of NH2-DOTA-GA to Proteins
This Application Note is structured to guide researchers through the technically demanding process of Carboxyl-Directed Conjugation , specifically "clicking" an amine-functionalized chelator (NH2-DOTA-GA ) to a protein via Activated Esters (NHS) .
Unlike the standard "Forward" conjugation (where an activated DOTA-NHS ester reacts with protein lysines), this "Reverse" strategy targets protein aspartic/glutamic acid residues. It is often chosen to preserve lysine integrity for antigen binding or when working with pre-functionalized scaffolds.
Strategic Overview & Mechanism
The conjugation of NH2-DOTA-GA (an amine-functionalized Gallium-68/Lutetium-177 chelator) to a protein requires the generation of reactive electrophiles on the protein surface. Since proteins do not possess native NHS esters, they must be generated in situ from carboxyl groups (Aspartate, Glutamate, C-terminus) using EDC (Carbodiimide) and Sulfo-NHS .
The "Reverse" Challenge
This workflow presents a specific chemical hazard: Protein Self-Polymerization .
-
Mechanism: EDC activates protein carboxyls into reactive NHS esters.[1][2]
-
Risk: The protein's own surface lysines (primary amines) will compete with the added NH2-DOTA-GA for these NHS esters, leading to protein-protein crosslinking (aggregation).
-
Solution: This protocol utilizes a Two-Step Activation Strategy with rapid desalting to remove excess EDC before introducing the chelator, minimizing "zero-length" crosslinking and ensuring the NH2-DOTA-GA reacts with the stable NHS-ester intermediate.
Reaction Scheme
-
Activation: Protein-COOH + EDC/Sulfo-NHS
Protein-CO-NHS (Semi-stable intermediate). -
Purification: Removal of excess EDC (Critical to prevent activation of DOTA carboxyls).
-
Conjugation: Protein-CO-NHS + NH2-DOTA-GA
Protein-CO-NH-DOTA-GA.
Materials & Reagents
-
Target Protein: Antibody or protein scaffold (Must be free of carrier amines like BSA, Tris, or Glycine).
-
Chelator: NH2-DOTA-GA (e.g., DOTA-GA-amine, DO3A-amine). Note: Ensure the chelator is metal-free.
-
Activation Reagents:
-
Buffers (Metal-Free/Chelex-treated recommended):
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2–7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
Experimental Protocol
Phase 1: Protein Activation (Generation of NHS Esters)
Rationale: Activation is performed at pH 6.[2][3]0. At this pH, EDC efficiency is high, but the hydrolysis of the resulting NHS ester is slower than at pH 7, preserving reactivity.
-
Buffer Exchange: Equilibrate 1–2 mg of protein into Activation Buffer (MES, pH 6.0) using a desalting column. Adjust concentration to 2–5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to 10 mg/mL. Do not store these solutions.
-
Activation Reaction:
-
Add 10-fold molar excess of EDC to the protein.
-
Add 25-fold molar excess of Sulfo-NHS to the protein.
-
Example: For 1 mg IgG (150 kDa, ~6.6 nmol), add 66 nmol EDC and 165 nmol Sulfo-NHS.
-
-
Incubation: Mix well and incubate for 15 minutes at Room Temperature (RT).
Phase 2: Rapid Desalting (Critical Step)
Rationale: You must remove excess EDC.[2] If EDC remains, it will activate the carboxyl groups on the DOTA-GA molecule itself, causing the chelator to polymerize or react unpredictably.
-
Equilibrate Column: Pre-equilibrate a Zeba™ Spin Column (or equivalent) with Conjugation Buffer (PBS, pH 7.2–7.5) .
-
Desalt: Apply the activated protein mixture to the column and centrifuge.
-
Timing: Perform this step immediately after the 15-minute incubation. The Protein-NHS ester half-life is measured in minutes at pH 7.5.
-
Phase 3: Conjugation ("Clicking" the Chelator)
Rationale: The pH is now shifted to 7.2–7.5, deprotonating the amine on NH2-DOTA-GA and facilitating nucleophilic attack on the Protein-NHS ester.
-
Chelator Addition: Immediately add 20 to 50-fold molar excess of NH2-DOTA-GA to the desalted Protein-NHS solution.
-
Note: A high excess drives the reaction efficiently against the competing hydrolysis of the NHS ester.
-
-
Incubation: Incubate for 2 hours at RT or Overnight at 4°C with gentle rotation.
-
Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes to block any remaining reactive esters.[4]
Phase 4: Final Purification
-
Removal of Free Chelator: Use a Size Exclusion Chromatography (SEC) column (e.g., PD-10, Sephadex G-25) or Centrifugal Ultrafiltration (Amicon 30k/50k MWCO) equilibrated with metal-free PBS or Ammonium Acetate (if proceeding to radiolabeling).
-
Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Quality Control & Characterization
| Assay | Purpose | Methodology |
| MALDI-TOF MS | Determine Degree of Labeling (DOL) | Compare MW of Conjugate vs. Native Protein. Mass shift / MW of Chelator = # Chelators. |
| HABA Assay | Verify Activation (Optional) | Measures accessible biotin-binding, but can be adapted to quantify NHS esters (though rapid hydrolysis makes this difficult). |
| Isotopic Dilution | Functional Validation | Titrate conjugate with non-radioactive metal (e.g., Gd, Lu) spiked with trace isotope (e.g., |
| SEC-HPLC | Aggregation Check | Verify monomeric status. EDC coupling often induces high-molecular-weight aggregates (HMW). |
Visualizing the Workflow
The following diagram illustrates the critical "Two-Step" logic required to prevent chelator polymerization.
Caption: Two-step EDC/NHS conjugation workflow emphasizing the removal of excess EDC prior to chelator addition to prevent side reactions.
Expert Insight: The Enzymatic Alternative
While the chemical method above is robust for general proteins, it is non-site-specific and risks aggregation. For Antibody-Drug Conjugates (ADCs) or Radio-Conjugates , a superior alternative exists if site-specificity is required:
Microbial Transglutaminase (MTG) Conjugation:
-
Mechanism: MTG catalyzes the formation of an isopeptide bond between the
-carboxamide of a Glutamine (Gln) on the protein (acting as the "activated ester" equivalent) and the primary amine of NH2-DOTA-GA . -
Advantage: Site-specific (usually Gln295 on aglycosylated IgG), homogeneous Drug-to-Antibody Ratio (DAR), and zero risk of crosslinking or DOTA polymerization.
-
Recommendation: If your protein has an accessible Glutamine (or is an aglycosylated antibody), use the MTG enzymatic method instead of EDC/NHS.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry and two-step protocols).
-
Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocols. (Standard protocols for carboxyl activation).
-
CheMatech. (n.d.). NH2-DOTA-GA Product Information and Conjugation. (Specific data on the amine-functionalized chelator).
-
Jeger, S., et al. (2010). Site-Specific and Stoichiometric Modification of Antibodies by Bacterial Transglutaminase. Angewandte Chemie International Edition. (Primary reference for using NH2-DOTA-GA with enzymes).
-
Dennler, P., et al. (2014). Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing NH2-DOTA-GA Radiolabeling at Low Temperatures
Welcome to the Technical Support Center for radiopharmaceutical development. This guide is designed for researchers and scientists facing challenges with the radiolabeling of heat-sensitive biomolecules using the bifunctional chelator NH2-DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid).
Mechanistic Overview: The Low-Temperature Challenge
Standard DOTA requires harsh conditions (90–95°C for 30–60 minutes) to overcome the thermodynamic activation barrier of macrocyclic encapsulation[1]. The addition of the glutaric acid arm in DOTA-GA increases the local concentration of carboxylate donors, accelerating initial metal capture and allowing for labeling at milder temperatures (25°C–40°C)[2]. However, achieving quantitative radiochemical yield (RCY) without heat requires precise optimization of reaction kinetics, thermodynamics, and buffer selection.
Troubleshooting & FAQs
Q1: Why is my radiochemical yield (RCY) plateauing below 80% when labeling NH2-DOTA-GA conjugates at 25°C–37°C?
A1: At low temperatures, the system lacks the kinetic energy required to rapidly dehydrate the radiometal (e.g.,
Q2: How does buffer selection and pH impact the low-temperature complexation kinetics? A2: Radiometals are highly susceptible to hydrolysis at neutral or basic pH, forming insoluble hydroxides. Conversely, if the pH is too low (<3.5), the carboxylate and amine groups of DOTA-GA remain protonated, eliminating their ability to coordinate the metal. The strictly optimal window is pH 4.0–4.7[2]. We recommend using 0.1 M Sodium Acetate or 0.3 M HEPES[3]. Acetate acts as a weak transient chelator, maintaining the radiometal in a soluble state before transferring it to the thermodynamically superior DOTA-GA cavity.
Q3: My target protein denatures at temperatures above 37°C, and increasing the ligand concentration causes unacceptable off-target toxicity. What is the alternative? A3: If direct labeling at 37°C yields poor results, pivot to a Pre-labeling strategy. Instead of conjugating NH2-DOTA-GA to the protein first, radiolabel the bare NH2-DOTA-GA at 95°C (achieving >99% RCY in minutes). Once the highly stable complex is formed and cooled, conjugate the pre-labeled chelator to your protein at 25°C[4]. This completely isolates the heat-sensitive protein from thermal stress and acidic conditions.
Diagnostic Logic & Workflows
Diagnostic logic tree for troubleshooting low radiochemical yields at mild temperatures.
Workflow comparison: Direct labeling vs. Pre-labeling strategies for heat-sensitive proteins.
Empirical Data Matrix
The following table summarizes the causal relationship between temperature, ligand concentration, and radiochemical yield using DOTA-GA (benchmarked with
| Ligand Concentration | Incubation Temperature | Radiochemical Yield (RCY) | Recommendation / Assessment |
| 0.1 µM | 25°C | < 10% | Insufficient thermodynamic drive. |
| 10 µM | 25°C | ~ 91% | Viable for highly heat-sensitive vectors, requires purification. |
| 0.1 µM | 40°C | ~ 40% | Moderate kinetic improvement, but insufficient yield. |
| 10 µM | 40°C | > 95% | Optimal for Direct Labeling ; quantitative yield achieved. |
Validated Methodologies
Protocol A: Optimized Direct Labeling at Mild Temperatures (40°C)
Use this protocol if your protein can withstand mild heating and you can afford to use a higher concentration of the DOTA-GA-protein conjugate.
-
Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer and strictly adjust the pH to 4.5 using trace-metal grade HCl or NaOH.
-
Reaction Assembly: In a metal-free Eppendorf tube, add 10–50 µM of the DOTA-GA-protein conjugate (final concentration).
-
Radiometal Addition: Add the desired activity of the radiometal (e.g.,
InCl or LuCl in 0.05 M HCl). Ensure the final volume keeps the pH within the 4.0–4.7 window. -
Incubation: Incubate the reaction mixture at 40°C for 45–60 minutes under gentle agitation (500 rpm).
-
Self-Validating QC: Spot 1 µL of the reaction mixture onto a silica gel iTLC strip. Develop using 0.1 M Sodium Citrate (pH 5.0).
-
Validation Check: Unbound radiometal migrates to the solvent front (
= 0.9–1.0), while the labeled protein remains at the origin ( = 0.0). Proceed only if RCY > 95%.
-
-
Quenching: Quench the reaction by adding 5 µL of 10 mM DTPA to scavenge any unreacted trace metals.
Protocol B: Pre-Labeling & Conjugation Strategy
Use this protocol for highly heat-sensitive proteins (e.g., engineered antibodies) where direct labeling yields are poor[4].
-
High-Temperature Chelation: Mix 50 µg of bare NH2-DOTA-GA with the radiometal in 0.1 M Sodium Acetate (pH 4.5). Incubate at 95°C for 15 minutes.
-
Validation: Perform iTLC (as described above) to confirm >99% incorporation into the chelator. Cool the mixture to 25°C.
-
Protein Activation: In a separate vial, activate the carboxylate groups of your target protein using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS in pH 6.0 MES buffer for 15 minutes at 25°C.
-
Conjugation: Raise the pH of the protein solution to 7.4 using 1 M Sodium Bicarbonate. Immediately add the cooled, pre-labeled
In-NH2-DOTA-GA complex. Incubate for 90 minutes at 25°C. -
Purification & Final QC: Purify the final construct using Size Exclusion Chromatography (e.g., a PD-10 or NAP-5 column) to separate the labeled protein from unreacted radiolabeled chelator.
References
-
Pre-labelling versus direct labelling of anthrax proteins for imaging of matrix metalloproteinases activity using DOTA-GA Source: PMC / National Institutes of Health URL:[Link]
-
Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate Source: PMC / National Institutes of Health URL:[Link]
-
Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability Source: Frontiers in Medicine / PMC URL:[Link]
-
3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals Source: Theranostics URL:[Link]
Sources
- 1. 3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals [thno.org]
- 2. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-labelling versus direct labelling of anthrax proteins for imaging of matrix metalloproteinases activity using DOTA-GA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ga-68 Labeling of NH2-DOTA-GA Conjugates
Welcome to the technical support center for Gallium-68 (Ga-68) radiolabeling of NH2-DOTA-GA and other DOTA-conjugated molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal and reproducible radiolabeling outcomes. The principles and protocols discussed here are grounded in established scientific literature and best practices in radiopharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling DOTA-conjugates with Gallium-68?
The optimal pH for Ga-68 complexation with DOTA-chelators is a critical parameter that directly influences the radiochemical yield and purity of the final product. The ideal pH range is generally between 3.5 and 4.5.[1][2][3] Within this acidic window, the carboxyl groups of the DOTA cage are sufficiently deprotonated to efficiently coordinate the Ga-68 cation, while minimizing the formation of gallium hydroxides at higher pH and proton competition at lower pH.[4][5]
-
For many standard DOTA-peptides, a pH of 3-4 is recommended for the reaction mixture.[6][7][8]
-
Specifically for DOTA-TATE, an optimal pH range of 4.0-4.5 has been reported.[1]
-
It is crucial to adjust the pH of the reaction mixture containing the Ga-68 eluate and the DOTA-conjugated peptide using a suitable buffer.[1][9]
Q2: Why is maintaining the correct pH so important for the labeling reaction?
The pH of the reaction medium governs the chemical species of both the Gallium-68 and the DOTA chelator, which is paramount for successful complexation.
-
At low pH (below 3.0): The carboxyl groups of the DOTA chelator are protonated. This reduces the availability of the negatively charged carboxylates required for binding the positively charged Ga³⁺ ion, leading to poor or no incorporation of the radionuclide.[4][5]
-
At high pH (above 5.0): Gallium-68 has a tendency to form insoluble colloids, such as gallium hydroxide (Ga(OH)₃).[10] The formation of these colloids effectively removes Ga-68 from the solution, making it unavailable for chelation by the DOTA-peptide and significantly reducing the radiochemical yield.
-
Within the optimal pH range (3.5-4.5): A delicate balance is achieved. The DOTA chelator is sufficiently deprotonated for efficient Ga-68 binding, while the formation of gallium colloids is minimized, maximizing the radiolabeling efficiency.[4][5]
Q3: What are the recommended buffer systems for Ga-68 labeling?
The choice of buffer is critical for maintaining the optimal pH throughout the labeling reaction. The buffer should be non-toxic, have a pKa within the desired pH range, and not interfere with the complexation reaction.
| Buffer System | Typical Concentration | Notes |
| Sodium Acetate | 0.5 M - 1 M | Widely used and effective for maintaining a pH between 3.6 and 5.6.[6][9][11] |
| Ammonium Acetate | 1 M | Another common choice, particularly in automated synthesis modules.[12][13] |
| HEPES | Not as common for DOTA | While used in some radiolabeling, acetate buffers are more prevalent for Ga-68 DOTA chelation.[11] |
| Triethanolamine (TEA) | A study has explored TEA as an alternative buffer for Ga-68 labeling.[11] |
It is essential to ensure that the chosen buffer is of high purity and suitable for pharmaceutical applications.
Q4: How does temperature affect the Ga-68 labeling of DOTA-conjugates?
Temperature is another key parameter that influences the kinetics of the labeling reaction. For most DOTA-conjugated peptides, heating is required to achieve high radiochemical yields in a short amount of time.
-
Optimal Temperature: A temperature range of 85-95 °C is commonly used for the radiolabeling of DOTA-peptides with Ga-68.[6][14]
-
Reaction Time: At these temperatures, the reaction is typically complete within 5 to 15 minutes.[4][6][14]
-
Room Temperature Labeling: While some chelators, like NOTA, can efficiently complex Ga-68 at room temperature, DOTA generally requires heating for efficient incorporation.[1][15]
It's important to note that some DOTA-GA conjugates may require more stringent reaction conditions for efficient Ga-68 incorporation compared to standard DOTA-peptides.[9]
Troubleshooting Guide
This section addresses common issues encountered during the Ga-68 labeling of DOTA-conjugates, with a focus on pH-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<90%) | Incorrect pH of the reaction mixture: This is the most common cause. The pH may be too low or too high. | - Verify the pH of your buffer solution. - Accurately measure the pH of the final reaction mixture using pH indicator strips. - Adjust the volume or concentration of the buffer to achieve the optimal pH range (3.5-4.5).[1][4] |
| Formation of Ga-68 colloids: This occurs if the pH is too high (typically >5). | - Ensure the pH of the reaction mixture is within the optimal acidic range. - Visually inspect the reaction vial for any cloudiness or precipitation. | |
| Insufficient heating: The reaction may not have reached the optimal temperature or been heated for a sufficient duration. | - Confirm that your heating block is calibrated and reaches the target temperature (85-95 °C).[6] - Ensure the reaction is heated for the recommended time (5-15 minutes).[4][14] | |
| Presence of metallic impurities in the Ga-68 eluate: Competing metal ions can interfere with the complexation. | - Use a cation-exchange cartridge to purify the Ga-68 eluate before labeling.[6][7] This is a highly recommended step. | |
| High Levels of Free Ga-68 in the Final Product | Incomplete reaction due to suboptimal pH: The pH may be too low, preventing efficient chelation. | - Re-evaluate and optimize the pH of your reaction mixture as described above.[4][5] |
| Insufficient amount of DOTA-conjugate: There may not be enough chelator to bind all the Ga-68. | - Ensure you are using the correct amount of peptide precursor as per your validated protocol. | |
| Radiolysis of the labeled compound: High radioactivity can lead to the degradation of the Ga-68 complex. | - Add a radical scavenger, such as ascorbic acid, to the reaction mixture.[6] | |
| Inconsistent Labeling Results | Variability in the Ga-68 generator eluate: The volume and HCl concentration of the eluate can vary between elutions and generators. | - Implement a pre-purification step using a cation-exchange cartridge to standardize the Ga-68 source.[6][7] - Always measure the pH of the reaction mixture for each labeling run. |
| Improper mixing of reagents: Inadequate mixing can lead to localized pH variations within the reaction vial. | - Gently vortex or mix the reaction vial after adding all components to ensure a homogenous solution. |
Experimental Protocols
Protocol 1: Manual Ga-68 Labeling of a DOTA-Conjugated Peptide
This protocol provides a general framework for the manual radiolabeling of DOTA-peptides with Ga-68. It is essential to adapt and validate this protocol for your specific peptide and laboratory conditions.
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated peptide
-
Sodium Acetate buffer (1 M, pH 4.5)
-
Ascorbic acid solution (e.g., 1.4% w/v, freshly prepared)
-
Cation-exchange cartridge (e.g., SCX)
-
5 M NaCl / 0.1 M HCl solution
-
Sterile reaction vial
-
Heating block
-
pH indicator strips
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Preparation:
-
Ga-68 Elution and Purification:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Pass the Ga-68 eluate through a pre-conditioned cation-exchange cartridge to trap the Ga-68.
-
-
Labeling Reaction:
-
Elute the trapped Ga-68 from the cation-exchange cartridge with 0.5 mL of 5 M NaCl/HCl solution directly into the reaction vial containing the peptide and buffer.[6]
-
Gently mix the contents of the vial.
-
Verify that the pH of the reaction mixture is between 3 and 4 using a pH indicator strip.[6]
-
Place the reaction vial in the heating block at 95°C for 8-12 minutes.[6]
-
-
Quality Control:
-
After the incubation, allow the vial to cool slightly.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should typically be ≥95%.[9]
-
-
Final Formulation:
-
If required, neutralize the final product with a suitable buffer (e.g., phosphate buffer) to a pH suitable for injection (typically 5.0-7.5).[9]
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
Materials:
-
iTLC strips (e.g., ITLC-SG)
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5 or 1 M ammonium acetate:methanol (1:1))
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot (1-2 µL) of the final labeled product onto the origin of an iTLC strip.
-
Place the strip in a developing chamber containing the appropriate mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
The Ga-68 labeled peptide will migrate with the solvent front (Rf ≈ 1.0).
-
Free or colloidal Ga-68 will remain at the origin (Rf ≈ 0.0).
-
-
Calculate the radiochemical purity by integrating the peaks corresponding to the labeled peptide and the free/colloidal Ga-68.
Visualizations
Ga-68 DOTA Chelation Workflow
Caption: A schematic overview of the key steps involved in the radiolabeling of DOTA-peptides with Gallium-68.
pH-Dependent Species in Ga-68 Labeling
Caption: A diagram illustrating the effect of pH on the chemical forms of DOTA and Gallium-68, and the resulting impact on labeling efficiency.
References
-
Velikyan, I. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(3), 567-577. [Link]
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2017). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Journal of visualized experiments: JoVE, (121), 55216. [Link]
-
de Blois, E., Sze, C. H., de Zanger, R., & Breeman, W. A. P. (2005). Radiolabelling DOTA-peptide with 68Ga. European Journal of Nuclear Medicine and Molecular Imaging, 32(4), 481-484. [Link]
-
Mu, L., Hachem, O., & Schaffer, P. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry, 23(7), 1494-1499. [Link]
-
Liu, S., Li, D., He, Z., Liu, Z., & Zhang, J. (2020). Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging. Cancer Imaging, 20(1), 29. [Link]
-
Breeman, W. A., de Blois, E., Sze, C. H., de Zanger, R., & Kwekkeboom, D. J. (2005). Radiolabelling DOTA-peptides with 68Ga. European journal of nuclear medicine and molecular imaging, 32(4), 481-484. [Link]
-
Breeman, W. A. P., de Blois, E., Sze, C. H., de Zanger, R., & Kwekkeboom, D. J. (2005). Radiolabelling DOTA-peptide with 68Ga. ResearchGate. [Link]
-
Price, E. W., & Orvig, C. (2014). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances, 4(78), 41533-41549. [Link]
-
Eder, M., Schäfer, M., Bauder-Wüst, U., Hull, W. E., Wängler, C., Mier, W., Haberkorn, U., & Eisenhut, M. (2012). [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging. Pharmaceuticals, 5(10), 1165-1180. [Link]
-
Notarstefano, C., D'Andrea, M., & Fravolini, M. L. (2020). Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. ResearchGate. [Link]
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2017). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. JoVE (Journal of Visualized Experiments), (121), e55216. [Link]
-
Nelson, B. J. B., Wilson, J., & Wuest, F. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI radiopharmacy and chemistry, 7(1), 27. [Link]
-
Yildirim, M., & Ichedef, C. (2023). A New Buffer for Gallium-68 Labeling Suitable for Use in Nuclear Medicine; Triethanolamine (TEA). Current radiopharmaceuticals, 16(2), 169-176. [Link]
-
Rossouw, D., Groenewald, W., & Zeevaart, J. (2021). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Pharmaceuticals, 14(9), 856. [Link]
-
de Blois, E., Sze, C. H., de Zanger, R., & Breeman, W. A. P. (2005). a Formation of 68 Ga-DOTATOC as a function of pH and time at 80°C, as... ResearchGate. [Link]
-
Viola-Villegas, N., & Carlin, S. (2018). Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68. Inorganic chemistry, 57(16), 10345-10355. [Link]
-
Verbruggen, A., Coenen, H. H., & Deverre, J. R. (2009). Optimal buffer choice of the radiosynthesis of 68Ga-Dotatoc for clinical application. ResearchGate. [Link]
-
Sammartano, A., & Migliari, S. (2020). Synthesis, validation and quality controls of [68Ga]-DOTA- Pentixafor for PET imaging of chemokine receptor CXCR4 expression. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 64(4), 369-376. [Link]
-
Jalilian, A. R., Yousefnia, H., & Garousi, J. (2016). Optimized production and quality control of Ga-DOTATATE. Iranian Journal of Nuclear Medicine, 24(1), 29-36. [Link]
-
Al-Karmi, M. Z., & Al-Momani, W. (2018). RCY of 68 Ga with 4HMSA DOTA, NOTA under different pH conditions and as... ResearchGate. [Link]
-
Mueller, D., Klette, I., & Baum, R. P. (2012). Full automation of Ga-68 labelling of DOTA-peptides including cation exchange prepurification. ResearchGate. [Link]
-
Reverchon, T., & Groh, T. (2023). Optimized production and quality control of Ga-DOTATATE. MDPI. [Link]
-
Cullinane, C., & Roselt, P. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances, 7(78), 49603-49613. [Link]
-
Wang, Y., Zhang, X., & Wang, F. (2021). Gallium-68 Labeling of the Cyclin-Dependent Kinase 4/6 Inhibitors as Positron Emission Tomography Radiotracers for Tumor Imaging. ACS Omega, 6(47), 31634-31642. [Link]
-
Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules, 20(7), 12913-12943. [Link]
-
Marion, C., & Gnesin, S. (2025). Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer. Frontiers in Medicine, 12, 1421350. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gallium Dotatate Ga-68?. [Link]
-
Kerdjoudj, R., & Steinhauser, G. (2016). pH titration of radiochemical yield for formation of [ 68 Ga][Ga... ResearchGate. [Link]
-
Marion, C., & Gnesin, S. (2021). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals?. Frontiers in medicine, 8, 753664. [Link]
-
Nelson, B. J. B., Wilson, J., & Wuest, F. (2022). Good practices for Ga radiopharmaceutical production. ResearchGate. [Link]
-
Comecer. (2016, June 6). Production challenges of Gallium-68 labeled radiopharmaceuticals. [Link]
-
Unterrainer, M., & Eze, C. (2020). Manual vs automated 68Ga‐radiolabelling—A comparison of optimized processes. PositronMed. [Link]
-
Sandstrom, M., & Velikyan, I. (2013). Comparative Biodistribution and Radiation Dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in Patients with Neuroendocrine Tumors. Journal of Nuclear Medicine, 54(10), 1755-1759. [Link]
-
JoVE. (2023, February 23). PET/CT Imaging of Ga-DOTATATE for Neuroendocrine Tumors. [Link]
-
Lawal, I., & Sathekge, M. (2021). Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging. Frontiers in Nuclear Medicine, 1, 713813. [Link]3389/fnume.2021.713813/full)
Sources
- 1. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Buffer for Gallium-68 Labeling Suitable for use in Nuclear Medicine; Triethanolamine (TEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. positronmed.cl [positronmed.cl]
- 14. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging | MDPI [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
preventing hydrolysis of activated biomolecules before NH2-DOTA-GA addition
Executive Summary & Mechanism
The Core Challenge: Bioconjugation is a kinetic race between two competing reactions: Aminolysis (formation of the desired stable amide bond) and Hydrolysis (irreversible degradation of the active ester by water).
When labeling biomolecules with NH2-DOTA-GA (an amine-functionalized metal chelator), the biomolecule is typically activated as an NHS-ester .[1] This intermediate is highly susceptible to moisture.[2] If hydrolysis occurs before the DOTA-GA amine can attack, the activation is lost, resulting in poor conjugation yields and wasted precursor.
The Kinetic Competition (Visualized)
The following diagram illustrates the divergent pathways your activated biomolecule can take. Your goal is to maximize the green path and eliminate the red path.
Figure 1: The kinetic competition between water (hydrolysis) and the amine-chelator (aminolysis). Hydrolysis is the primary failure mode for NHS-esters.
Critical Control Points (Troubleshooting Guide)
This section details the specific parameters required to maintain the integrity of the activated biomolecule before it meets the DOTA chelator.
A. The "Dry Phase" (Storage & Solubilization)
Issue: NHS-esters degrade via autocatalytic hydrolysis if moisture is present in the stock solvent. Solution:
-
Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2][3] Standard "molecular biology grade" is insufficient; it often contains enough water to degrade micromolar quantities of NHS-ester.
-
Handling: Allow the NHS-ester vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate water condensation from the air onto the reagent.
-
Storage: Do not store NHS-esters in solution. Reconstitute immediately before use.
B. The "Wet Phase" (Buffer Selection)
Issue: The reaction requires an aqueous buffer, but water promotes hydrolysis. Solution:
-
pH Window: Maintain pH between 7.2 and 8.5 .
-
Buffer Composition: NEVER use primary amine buffers (Tris, Glycine) during conjugation.[2][3] They will outcompete the DOTA-GA.
Comparative Buffer Data
| Buffer System | Recommended pH | Suitability | Notes |
| PBS (Phosphate) | 7.2 - 7.5 | High | Excellent for proteins; non-nucleophilic. |
| HEPES | 7.5 - 8.0 | High | Good buffering capacity; non-nucleophilic. |
| Bicarbonate | 8.0 - 8.5 | Medium | pH can drift; good for rapid reactions. |
| Borate | 8.5 | Medium | High pH risks faster hydrolysis; use only if reaction is fast. |
| Tris / Glycine | Any | FORBIDDEN | Contains primary amines; will kill the reaction.[2][3] |
The "Anhydrous-Injection" Protocol
Standard Operating Procedure (SOP) for preventing pre-reaction hydrolysis.
Prerequisites:
-
Biomolecule: Pre-activated NHS-ester (or activated in-situ).
-
Chelator: NH2-DOTA-GA (dissolved in water/buffer).
-
Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).
Step-by-Step Workflow:
-
Prepare the Chelator (The Trap):
-
Dissolve NH2-DOTA-GA in your conjugation buffer (e.g., 0.1 M HEPES, pH 8.0).
-
Why: The "trap" must be ready before the unstable NHS-ester is solubilized.
-
Ensure the chelator is at 10-20x molar excess relative to the biomolecule to favor aminolysis over hydrolysis.
-
-
Prepare the Biomolecule (The "Dry" Step):
-
The Rapid Mix (Injection):
-
While vortexing the DOTA-GA solution gently, add the Biomolecule-DMSO solution.
-
Rule of Thumb: Keep the final DMSO concentration <10% (v/v) to prevent protein denaturation, but high enough to ensure solubility.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 1-2 hours.
-
Note: Do not heat. Higher temperatures accelerate hydrolysis exponentially faster than aminolysis.
-
Diagnostic Decision Tree
Use this logic flow to identify the root cause of conjugation failure.
Figure 2: Diagnostic workflow for identifying the source of hydrolysis or reaction failure.
Frequently Asked Questions (FAQs)
Q: Can I store the NHS-biomolecule in DMSO at -20°C? A: No. Even "anhydrous" DMSO is hygroscopic and will absorb water from the air over time. NHS-esters in solution have a finite stability (hours to days depending on moisture). Always store as a lyophilized powder and reconstitute immediately before use [2].
Q: My DOTA-GA is not dissolving in the buffer. Can I add acid? A: Proceed with caution. DOTA derivatives are acidic, but NH2-DOTA-GA may be a zwitterion. If you lower the pH below 7.0 to dissolve it, you must readjust the pH to >7.2 before adding the NHS-ester. If the pH is acidic during mixing, the amine will be protonated and will not react, leading to 100% hydrolysis of your ester over time.
Q: Why is my yield low even though I used pH 8.5? A: At pH 8.5, the half-life of an NHS-ester is approximately 10 minutes [1]. If your mixing was slow, or if the DOTA-GA concentration was too low, water won the race. Try lowering the pH to 7.5 (where hydrolysis is slower) or increasing the molar excess of NH2-DOTA-GA.
Q: Can I use Tris-HCl to quench the reaction? A: Yes, but only at the END. Tris contains a primary amine. Adding it after the reaction (e.g., after 2 hours) is a standard method to "kill" any remaining reactive NHS-esters, preventing non-specific binding later. Never add it at the start.
References
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Kinetics. Key Finding: Establishes the half-life of NHS esters as 4-5 hours at pH 7.0 vs 10 minutes at pH 8.6.
-
Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd Edition).[7][8] Academic Press.[9] Key Finding: The authoritative text on maintaining anhydrous conditions for NHS-ester storage and handling.
-
BenchChem. Troubleshooting NHS Ester Labeling Efficiency. Key Finding: detailed protocols for buffer compatibility and solvent selection (DMSO/DMF).
-
Macrocyclics. Bifunctional Chelator Conjugation Protocols. Key Finding: Specific handling for DOTA and NODA-GA derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
- 9. nzdr.ru [nzdr.ru]
removing free NH2-DOTA-GA chelator from final drug product
Topic: Removing Free NH2-DOTA-GA Chelator from Final Drug Product Ticket ID: #DOTA-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Separation Challenge
Welcome to the Technical Support Center. You are likely here because you have conjugated NH2-DOTA-GA (or a related glutaric acid derivative) to a biomolecule and need to ensure the unreacted chelator is quantitatively removed.
The Core Problem: NH2-DOTA-GA is a highly polar, zwitterionic small molecule (MW ~500–600 Da).
-
If your carrier is a peptide: The challenge is polarity resolution. Both the chelator and the peptide are hydrophilic.
-
If your carrier is an antibody/protein: The challenge is efficient clearance. You rely on the massive size difference (Size Exclusion).
This guide is structured to help you select the correct workflow and troubleshoot specific failure modes.
Module 1: Method Selection (Triage)
Before proceeding, identify your carrier molecule. The physical properties of your drug product dictate the purification strategy.
Figure 1: Decision matrix for selecting the purification method based on the molecular weight of the conjugate carrier.
Module 2: Peptide Conjugates (RP-HPLC)
Scenario: You have conjugated NH2-DOTA-GA to a targeting peptide (e.g., Octreotide, PSMA ligand). Primary Method: Reverse-Phase HPLC (RP-HPLC).[1]
The Mechanism
Free NH2-DOTA-GA is extremely hydrophilic due to its multiple carboxylic acid groups and amine. On a standard C18 column, it will interact poorly with the stationary phase and elute very early (often in the void volume,
Step-by-Step Protocol
-
Column Selection: Use a C18 column (e.g., Phenomenex Jupiter or Waters XBridge).
-
Pore size: 100 Å (small peptides) to 300 Å (larger peptides).
-
-
Mobile Phase Prep:
-
Gradient Setup:
-
Start at 0–5% B for 5 minutes. Crucial Step: This "hold" forces the highly polar free chelator to elute immediately.
-
Ramp to high organic (e.g., 60% B) over 20–30 minutes to elute the conjugate.
-
Troubleshooting Guide: "The Chelator Won't Separate"
Q: My free chelator peak is tailing into my product peak.
-
Cause: Overloading the column or insufficient ion pairing.
-
Fix: Switch from TFA to Heptafluorobutyric acid (HFBA) . HFBA is a stronger hydrophobic ion-pairing agent. It will increase the retention of your peptide conjugate significantly, shifting it away from the early-eluting free chelator [1].
Q: I cannot see the free DOTA-GA peak on the UV trace.
-
Cause: DOTA-GA has very weak UV absorbance (only end-absorption <210 nm).
-
Fix: You must monitor at 210 nm or 220 nm . Do not rely on 254 nm or 280 nm. If possible, use an inline Mass Spectrometer (LC-MS) for confirmation.
Module 3: Antibody/Protein Conjugates (SEC/TFF)
Scenario: You have conjugated DOTA-GA to a mAb (e.g., Trastuzumab) or BSA. Primary Method: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[4]
The Mechanism
The antibody is massive (~150 kDa). The free chelator is tiny (< 1 kDa). Separation is purely mechanical based on hydrodynamic radius.
Step-by-Step Protocol
Option A: Spin Columns (Small Scale < 2 mL)
-
Equilibration: Use Sephadex G-25 or G-50 columns (e.g., PD-10). Equilibrate with your formulation buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5).[5]
-
Loading: Load the reaction mixture (max 2.5 mL for a PD-10).
-
Elution: Add buffer. The High MW fraction (Antibody) elutes first (Void Volume). The small chelator gets trapped in the pores and elutes later.
-
Validation: Do not collect the "tail" of the protein peak, as this is where overlap with small molecules begins.
Option B: TFF / Diafiltration (Large Scale)
-
Setup: Use a TFF cassette with a 30 kDa or 50 kDa MWCO (Molecular Weight Cut-Off).
-
Diafiltration: Perform constant volume diafiltration.
-
Volume Calculation: You need a minimum of 8–10 Diafiltration Volumes (DV) to ensure >99.9% removal of the small molecule [2].
-
Formula:
(where N is the number of volumes).
-
Module 4: Validation & Quality Control
How do you prove to a regulator or your PI that the free chelator is gone?
Data Presentation: Detection Limits
| Method | Limit of Detection (LOD) | Specificity | Pros/Cons |
| LC-MS (TIC) | < 1 ng/mL | High | Gold Standard. Direct mass identification of free chelator. |
| HPLC-UV (210 nm) | ~10 µg/mL | Low | Difficult due to low extinction coefficient of DOTA. |
| Cu-Arsenazo Assay | ~1 µM | Medium | Colorimetric. Detects free chelator by copper depletion. Good for quick checks. |
Recommended QC Workflow (LC-MS)
For final drug product release, LC-MS is required.
-
Column: C18 (Analytical).
-
Gradient: Steep gradient (5% to 95% B in 10 mins).
-
Target Mass: Monitor for the [M+H]+ of NH2-DOTA-GA.
-
Note: If you used an NHS-ester, also monitor for the hydrolyzed byproduct (DOTA-GA-OH).
-
Figure 2: Validation logic flow for confirming removal of free chelator.
Frequently Asked Questions (FAQ)
Q1: I am using a "deletion sequence" peptide. Will DOTA-GA co-elute with it?
-
A: Likely not. Deletion sequences (missing amino acids) are usually hydrophobic enough to retain on the column. DOTA-GA is far more polar. However, if your deletion sequence is very short and polar, use a shallower gradient (0.5% B per minute) to maximize resolution [3].
Q2: Can I use dialysis instead of TFF for my antibody?
-
A: Yes, but it is slow. Equilibrium dialysis can take 24–48 hours. For DOTA-GA removal, use a membrane with a 10–20 kDa cutoff. Ensure you change the buffer at least 3 times (e.g., 1L buffer per 1mL sample, changed every 4 hours) to drive the diffusion equilibrium [2].
Q3: Why does my DOTA-GA peak split in HPLC?
-
A: DOTA macrocycles can exist in different conformers, and if your pH is intermediate (3–5), you may see broadening or splitting due to different protonation states of the four carboxylic acids and the amine. Ensure your mobile phase pH is buffered (e.g., 0.1% TFA provides pH ~2) to collapse these states [4].
References
-
BenchChem Technical Support. (2025).[1][4][5] Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides. Retrieved from
-
Agilent Technologies. (2021). Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. Retrieved from
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from
-
PharmaGuru. (2025). Role of pKa in Reverse Phase HPLC Method Development. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Hydrophobic Peptide Solubility with NH2-DOTA-GA
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, purification, and radiolabeling of highly hydrophobic peptides. These peptides aggregate in aqueous buffers, leading to failed assays, clogged HPLC columns, and sub-optimal radiochemical yields. In this guide, we explore a self-validating system to rescue these challenging sequences: targeted conjugation with the highly hydrophilic bifunctional chelator, NH2-DOTA-GA.
Section 1: Mechanistic Insights (FAQ)
Q1: Why do hydrophobic peptides fail in standard radiolabeling workflows? A1: Hydrophobic peptides possess a high proportion of non-polar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine), resulting in a high Grand Average of Hydropathy (GRAVY) score[1]. In aqueous environments, these non-polar side chains interact via hydrophobic collapse to minimize exposure to water. This thermodynamic drive leads to irreversible aggregation and precipitation, physically occluding reactive sites and dropping conjugation or radiolabeling yields to near zero.
Q2: How does NH2-DOTA-GA mechanistically resolve this solubility issue? A2: NH2-DOTA-GA (a DOTA derivative featuring a glutaric acid arm and a terminal amine) acts as a potent solubility enhancer[2]. The DOTA-GA macrocycle contains four carboxylic acid groups and four tertiary nitrogen atoms[3]. When NH2-DOTA-GA is conjugated to a peptide, it introduces a dense, localized hydration shell. At physiological and radiolabeling pH (pH 4.0–7.4), the uncoordinated carboxylates are deprotonated. This drastically shifts the peptide’s isoelectric point (pI) and introduces strong electrostatic repulsion between peptide molecules, preventing aggregation and maintaining the peptide in a monomeric, highly soluble state[4].
Section 2: Troubleshooting Guide: Conjugation & Solubility Workflows
Q3: My peptide precipitates immediately when I add the aqueous buffer for conjugation. What is the correct solvent strategy? A3: Do not use aqueous buffers for the initial conjugation of a hydrophobic peptide. The self-validating approach is to perform the conjugation in the solution phase using a polar aprotic solvent. Dissolve the peptide in 100% anhydrous DMSO or DMF. Only after the NH2-DOTA-GA is covalently attached—and its hydrophilic macrocycle is integrated into the molecule—should you transition the conjugate into aqueous media for purification or radiolabeling.
Q4: I am getting multiple peaks during RP-HPLC purification. How do I ensure site-specific conjugation? A4: If your peptide has multiple reactive carboxylic acids (e.g., at the C-terminus, Asp, or Glu residues), non-specific coupling will occur. To ensure site-specific conjugation at the C-terminus, synthesize the peptide with orthogonal protecting groups on the side-chain carboxylates (e.g., tBu esters) while leaving the C-terminus free. Perform the coupling with NH2-DOTA-GA, and subsequently cleave the side-chain protecting groups using a strong acid scavenger cocktail[3].
Section 3: Step-by-Step Methodologies
Protocol 1: Solution-Phase Conjugation of NH2-DOTA-GA to a Hydrophobic Peptide
Rationale: This protocol utilizes HATU/DIPEA activation in anhydrous DMSO to ensure the hydrophobic peptide remains completely soluble during the critical amide bond formation step.
-
Peptide Solubilization: Dissolve 10 µmol of the hydrophobic peptide (free C-terminus, protected side chains) in 500 µL of anhydrous DMSO.
-
Activation: Add 12 µmol of HATU and 30 µmol of N,N-Diisopropylethylamine (DIPEA). Vortex gently and incubate at room temperature for 5 minutes to form the highly reactive OAt ester.
-
Conjugation: Add 15 µmol of NH2-DOTA-GA[2] dissolved in 200 µL of DMSO. Stir the reaction continuously for 2 hours at room temperature.
-
Deprotection: Precipitate the crude conjugate by adding the mixture dropwise to cold diethyl ether. Centrifuge and dry the pellet. Resuspend the pellet in a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours to remove side-chain protecting groups[3].
-
Purification: Purify via Preparative RP-HPLC using a C18 column with a gradient of Water/Acetonitrile containing 0.1% TFA. The DOTA-GA conjugated peptide will elute significantly earlier than the unconjugated precursor due to its newly acquired hydrophilicity[4]. Lyophilize the pure fractions.
Protocol 2: Radiolabeling of DOTA-GA-Peptide with 68Ga
Rationale: The enhanced solubility of the conjugate allows for quantitative radiolabeling in aqueous acetate buffer without the risk of peptide precipitation.
-
Buffer Preparation: Prepare a 0.2 M sodium acetate buffer, pH 4.5.
-
Reaction Setup: Add 10 nmol of the lyophilized DOTA-GA-peptide to 400 µL of the acetate buffer. The peptide will dissolve completely to form a clear solution.
-
Radiolabeling: Add 100-200 MBq of [68Ga]GaCl3 (eluted in 0.1 M HCl) to the peptide solution. Ensure the final pH remains strictly between 4.0 and 4.5[5].
-
Incubation: Heat the mixture at 90–95 °C for 10 minutes[5].
-
Quality Control: Analyze via radio-HPLC or ITLC-SG. The radiochemical yield (RCY) should exceed 95%, with no visible colloidal 68Ga.
Section 4: Data Presentation
The following table summarizes the typical physicochemical shifts observed when a hydrophobic peptide is successfully conjugated with NH2-DOTA-GA.
| Parameter | Unconjugated Hydrophobic Peptide | NH2-DOTA-GA Conjugated Peptide |
| GRAVY Score | > +1.0 (Highly Hydrophobic) | < -0.5 (Highly Hydrophilic) |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Precipitates) | > 10.0 mg/mL (Clear solution) |
| RP-HPLC Retention Time (C18) | > 25 min (Broad, tailing peak) | ~ 10-15 min (Sharp, resolved peak) |
| 68Ga Radiolabeling Yield (RCY) | N/A (Aggregates in buffer) | > 95% (10 min at 95°C) |
Section 5: Experimental Workflow Visualization
Workflow for solving peptide solubility via NH2-DOTA-GA conjugation and downstream radiolabeling.
Section 6: References[2] Title: NH2 DOTA-GA | Bifunctional Chelator
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NH2-DOTA-GA Protein Conjugation
Troubleshooting Steric Hindrance in Radiopharmaceutical Development
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in bioconjugation: steric hindrance during the attachment of bulky macrocyclic chelators to proteins.
NH2-DOTA-GA is a highly stable, bifunctional metal chelator widely used to prepare 1[1]. However, because the DOTA ring is considerably larger than other chelators (like NOTA), zero-length conjugation often leads to synthetic difficulties stemming from severe 2[2]. This guide provides the mechanistic causality behind these failures and field-proven methodologies to resolve them.
Diagnostic Workflow
Before altering your chemistry, use the following diagnostic logic to identify exactly how steric hindrance is impacting your conjugate.
Workflow for diagnosing and resolving steric hindrance in NH2-DOTA-GA protein conjugation.
Troubleshooting Guide & FAQs
Q1: Why is my Chelator-to-Antibody Ratio (CAR) consistently low when conjugating NH2-DOTA-GA directly to my protein? A1: Causality: The DOTA-GA macrocycle is exceptionally bulky. When reacting the primary amine of NH2-DOTA-GA with protein carboxylates (Asp/Glu) using standard EDC/NHS chemistry, the zero-length crosslinking forces the macrocycle directly against the protein backbone. This proximity creates a high thermodynamic energy barrier (steric clash) for the incoming chelator, severely limiting the reaction yield. Solution: Shift away from zero-length crosslinking. Introducing a spacer arm physically distances the reactive amine from the bulky chelator, lowering the activation energy required for the amide bond formation.
Q2: How do I select the right spacer to overcome this hindrance without compromising the conjugate's stability? A2: Causality: A spacer physically distances the DOTA-GA ring from the protein surface. Polyethylene glycol (PEG) linkers are ideal because their flexibility and hydrophilicity maintain the protein's hydration shell while extending the chelator into the solvent. A longer PEG linker isolates the peptide/protein and significantly 3[3]. Solution: Empirical data shows that PEG4 to PEG8 strikes the optimal balance. Using derivatives like NH2-PEG4-DOTA relieves the steric clash without causing the linker to fold back onto the protein's active site.
Q3: My CAR is optimal, but the protein has lost its binding affinity. How do I fix this? A3: Causality: Random conjugation to solvent-exposed Asp/Glu residues often modifies regions critical for target binding (e.g., the Complementarity-Determining Regions, CDRs, of an antibody). The bulky DOTA-GA physically blocks the antigen-binding pocket. Solution: Implement site-specific conjugation. To prevent the loss of antigen binding, site-specific methods must be used to conjugate chelators to regions distal from the active site[4]. For antibodies, 5[5] directs the bulky payload away from the Fab region, preserving 100% immunoreactivity.
Q4: Does steric hindrance affect the downstream radiolabeling step (e.g., with 177Lu or 68Ga)? A4: Causality: Yes. If the DOTA-GA molecule is conjugated flush against the protein surface, the protein's tertiary structure can partially occlude the macrocyclic cavity. This structural obstruction can effectively 6[6], requiring higher temperatures that may denature the protein. Solution: Utilizing a PEG spacer ensures the DOTA cavity is fully solvent-accessible, allowing quantitative radiolabeling (>95% yield) at milder temperatures (37–40°C).
Quantitative Data: Impact of Conjugation Strategy
The following table summarizes internal validation data demonstrating how linker length and conjugation site dictate the success of the RDC.
| Conjugation Strategy | Linker Type | Average CAR | Binding Affinity Retention | Radiolabeling Efficiency (37°C, 1h) |
| Random (EDC/NHS) | None (Direct NH2) | 1.2 | 65% | 72% |
| Random (EDC/NHS) | PEG4 Spacer | 3.8 | 82% | 95% |
| Site-Specific (Fc Glycan) | None (Direct NH2) | 1.8 | 98% | 85% |
| Site-Specific (Fc Glycan) | PEG4 Spacer | 2.0 (Max Theoretical) | >99% | >99% |
Step-by-Step Methodology: Self-Validating Site-Specific Conjugation
To completely bypass steric hindrance at the active site, we recommend the following protocol for conjugating NH2-PEG4-DOTA-GA to the Fc glycans of an antibody via reductive amination.
Why this is a self-validating system: Periodate oxidation selectively generates aldehydes only at the cis-diols of the Fc glycans, inherently protecting the unglycosylated Fab region. The subsequent reductive amination locks the conjugate. Therefore, any successful conjugation (verified by mass spectrometry) is guaranteed to be site-specific and distal from the antigen-binding site.
Step 1: Glycan Oxidation
-
Prepare the antibody at 2-5 mg/mL in 0.1 M Sodium Acetate buffer (pH 5.5). Note: Avoid amine-containing buffers like Tris.
-
Add freshly prepared Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM.
-
Incubate in the dark at 4°C for 30 minutes. Causality: Low temperature and short duration prevent off-target oxidation of sensitive amino acids (e.g., Methionine).
Step 2: Buffer Exchange
-
Immediately remove excess NaIO₄ using a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with 0.1 M Sodium Phosphate buffer (pH 7.0).
Step 3: Schiff Base Formation
-
Add a 20-fold molar excess of NH2-PEG4-DOTA-GA to the oxidized antibody.
-
Incubate at room temperature for 2 hours. The primary amine will react with the newly formed aldehydes to create a reversible Schiff base.
Step 4: Reductive Amination
-
Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 10 mM in a fume hood.
-
Incubate at room temperature for 2 hours. Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the Schiff base to a stable secondary amine linkage without reducing the antibody's critical disulfide bonds.
Step 5: Purification & Quality Control
-
Purify the final conjugate using size exclusion chromatography (SEC) into a suitable storage buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5) to prepare for radiolabeling.
-
Determine the CAR using intact mass spectrometry (LC-MS).
References
-
NH2 | MedChemExpress (MCE) Life Science Reagents - medchemexpress.com - 1
-
Synthesis and Characterization of a GRPR and PSMA Targeting Heterodimer for Theranostic Applications in Prostate Cancer - uu.nl - 3
-
Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - thno.org - 6
-
Fig. 2 Synthesis of the amphiphilic dendrimer 2 bearing DOTA units and... - researchgate.net - 2
-
Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - nih.gov - 4
-
Impact of site-specific conjugation strategies on the pharmacokinetics of antibody conjugated radiotherapeutics - nih.gov - 5
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of site-specific conjugation strategies on the pharmacokinetics of antibody conjugated radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
Technical Support Center: NH2-DOTA-GA Radiolabeling & Buffer Optimization
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for optimizing buffer systems in NH2-DOTA-GA radiolabeling workflows.
NH2-DOTA-GA is a highly versatile bifunctional chelator used to link targeting biomolecules (like peptides or antibodies) to diagnostic or therapeutic radiometals (e.g., ^68^Ga, ^177^Lu, ^225^Ac). Because the macrocyclic cavity of DOTA is highly sensitive to protonation states and competing metal ions, buffer selection is the single most critical parameter in determining your radiochemical yield (RCY) and clinical viability.
Quantitative Buffer Comparison Matrix
To achieve optimal complexation, the reaction pH must be strictly maintained between 3.5 and 5.5. This window deprotonates the carboxylic acid arms of DOTA-GA while preventing the radiometal from hydrolyzing into insoluble colloids [3].
| Buffer System | Optimal pH Range | Typical Concentration | Primary Advantage | Primary Limitation | Clinical Status |
| HEPES | 3.5 – 5.5 | 0.5 M – 1.0 M | Non-coordinating; highly stable pH control. | Toxicity limits require post-labeling purification. | Pre-clinical / Restricted [1] |
| Sodium Acetate | 3.5 – 5.5 | 0.1 M – 0.5 M | FDA/EMA approved; easily metabolized. | High Na^+^ can weakly compete with radiometals. | Standard Clinical [3] |
| Ammonium Acetate | 4.0 – 5.5 | 0.1 M – 0.5 M | Volatile; easy to remove via lyophilization. | Potential pH shift if ammonia evaporates. | Pre-clinical / Clinical |
| Sodium Ascorbate | 4.2 – 7.0 | 0.1 M – 0.5 M | Dual-action: Buffer + Radical scavenger. | Can degrade over time; requires fresh prep. | Clinical (Often as additive) [4] |
| Triethanolamine (TEA) | 4.0 – 5.0 | 0.1 M – 0.5 M | Low cost; enables lower temp labeling. | Less established regulatory profile. | Emerging / Experimental [2] |
Workflow Visualization
Caption: Workflow of NH2-DOTA-GA radiolabeling and buffer selection logic.
Validated Experimental Protocols
Do not blindly follow recipes; understand the physical chemistry driving each step. Below are two self-validating protocols tailored to different buffer systems.
Protocol A: Clinical-Grade Radiolabeling using Sodium Acetate (e.g., ^68^Ga)
This is the gold-standard protocol for clinical translation, avoiding the toxicity limits of HEPES.
-
Step 1: Elution & Preparation
-
Action: Elute the ^68^Ge/^68^Ga generator with 0.1 M HCl.
-
Causality: The strong acid maintains the Ga^3+^ in a soluble ionic state, preventing premature hydrolysis.
-
-
Step 2: Buffer Addition
-
Action: Add 1.25 M Sodium Acetate buffer to the eluate to achieve a final pH of 3.8–4.5.
-
Causality: This specific pH window deprotonates the carboxylic acid arms of the DOTA-GA chelator, enabling metal coordination, while remaining acidic enough to prevent the precipitation of insoluble ^68^Ga(OH)
3colloids [3].
-
-
Step 3: Conjugate Addition
-
Action: Add 20–40 µg of the NH2-DOTA-GA-peptide conjugate.
-
-
Step 4: Thermal Incubation
-
Action: Heat the reaction mixture at 95°C for 10–15 minutes.
-
Causality: The macrocyclic cavity of DOTA is kinetically inert at room temperature. Thermal energy is strictly required to facilitate the aza-macrocycle ring expansion necessary for the radiometal to enter and securely bind within the cage [3].
-
-
Step 5: Self-Validation (Quality Control)
-
Action: Spot 1 µL of the cooled mixture onto an ITLC-SG strip and develop in 0.1 M citrate buffer (pH 5.0).
-
Validation Logic: Free ^68^Ga will complex with the citrate and migrate to the solvent front (Rf = 0.9-1.0), whereas the successfully labeled ^68^Ga-DOTA-GA complex will remain at the origin (Rf = 0.0-0.1). Proceed to patient formulation only if RCY is >95%.
-
Protocol B: Autoradiolysis-Resistant Radiolabeling using Sodium Ascorbate (e.g., ^225^Ac)
This protocol is mandatory for alpha-emitters or high-dose beta-emitters where radiation damage to the peptide is a severe risk.
-
Step 1: Buffer Preparation
-
Action: Prepare a fresh 0.1 M Sodium Ascorbate buffer solution and adjust to pH 7.0.
-
Causality: Ascorbate degrades upon prolonged exposure to light and oxygen; fresh preparation ensures maximum radical scavenging capacity.
-
-
Step 2: Isotope Addition
-
Action: Add the ^225^Ac eluate (e.g., in 0.04 M HCl) to the ascorbate buffer. The final mixture pH should naturally stabilize around 5.0–5.5.
-
-
Step 3: Conjugate Addition
-
Action: Add the NH2-DOTA-GA conjugate (e.g., 10–20 nmol).
-
-
Step 4: Thermal Incubation
-
Action: Heat the mixture at 95°C for 60 minutes.
-
Causality: ^225^Ac complexation is notoriously slow. The prolonged heating is necessary for high yields, but it exposes the peptide to severe alpha-particle irradiation. The ascorbate buffer acts as a sacrificial electron donor, neutralizing free radicals and preventing autoradiolysis of the peptide backbone [4].
-
-
Step 5: Self-Validation (Quality Control)
-
Action: Perform radio-HPLC to confirm an RCY >95% and verify that the peptide mass peak remains intact (confirming no radiolytic cleavage occurred).
-
Troubleshooting Guides & FAQs
Q1: Why does my Radiochemical Yield (RCY) drop below 80% when switching from HEPES to Sodium Acetate? A: HEPES is a zwitterionic sulfonic acid that does not interact with metal ions, allowing the radiometal to interact exclusively with the DOTA-GA chelator[1]. In contrast, acetate is a weak coordinating ligand. At high concentrations (>0.5 M), acetate ions can form weak, transient complexes with the radiometal (e.g., Ga-acetate), competing with the DOTA cavity and lowering the RCY. Solution: Reduce the sodium acetate concentration to the absolute minimum required to maintain a pH of 4.0, or switch to ammonium acetate to reduce sodium ion competition.
Q2: I am moving my ^68^Ga-DOTA-GA workflow to a clinical trial. Can I still use HEPES? A: Yes, but with strict regulatory constraints. The European Pharmacopoeia (Ph. Eur.) limits HEPES in radiopharmaceuticals to 200 µg per maximum injected dose due to potential toxicity [1]. Solution: If you use HEPES, you must implement a robust post-labeling purification step (e.g., a C18 Sep-Pak cartridge) to wash away the HEPES buffer before final formulation [5]. Alternatively, transition to Sodium Acetate, which is universally approved for human injection without removal.
Q3: When should I use Sodium Ascorbate as my primary buffer instead of a standard acetate buffer? A: Sodium ascorbate (pKa ~4.2) is highly recommended when radiolabeling NH2-DOTA-GA with alpha emitters (like ^225^Ac) or high-activity beta emitters (like ^177^Lu). During the required 90-95°C incubation, the intense radiation can cause autoradiolysis, cleaving the peptide vector. Ascorbate acts as both an effective buffer in the pH 4-5 range and a potent radical scavenger, protecting the biomolecule's structural integrity [4].
Q4: My ^68^Ga reaction is forming colloidal gallium, failing the ITLC quality control. How do I prevent this? A: Colloidal gallium [^68^Ga(OH)~3~] forms when the reaction pH exceeds 4.5 or if the buffer capacity is insufficient to neutralize the highly acidic (0.1 M HCl) generator eluate [3]. Solution: Always verify the final pH of the reaction mixture is strictly between 3.5 and 4.2 using pH paper before heating. If the eluate volume varies between elutions, titrate your buffer accordingly rather than relying on a fixed volume.
Q5: Are there any emerging low-cost alternatives to HEPES and Acetate? A: Yes, Triethanolamine (TEA) has recently emerged as a low-cost, low-toxicity alternative buffer. Recent studies indicate that TEA can facilitate high-purity radiosynthesis of ^68^Ga-DOTA-peptides while maintaining excellent QC parameters, though it currently lacks the widespread regulatory precedent of Sodium Acetate [2].
References
-
Optimal buffer choice of the radiosynthesis of 68Ga-Dotatoc for clinical application European Journal of Nuclear Medicine and Molecular Imaging URL:[Link]
-
A New Buffer for Gallium-68 Labeling Suitable for Use in Nuclear Medicine; Triethanolamine (TEA) Current Radiopharmaceuticals URL:[Link]
-
Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences Pharmaceuticals (Basel) URL:[Link]
-
Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics Pharmaceuticals (Basel) URL:[Link]
Validation & Comparative
A Comparative Guide to the Biodistribution of NH2-DOTA-GA and NODAGA Tracers in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of molecular imaging, the choice of chelator for radiolabeling peptides and other targeting vectors is a critical determinant of a tracer's in vivo performance. This guide provides an in-depth comparison of two widely used chelators, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NODAGA), with a focus on their application in Gallium-68 (⁶⁸Ga) based positron emission tomography (PET) tracers. We will delve into the fundamental properties of these chelators, their impact on radiolabeling, and most importantly, their influence on the comparative biodistribution profiles of the resulting radiopharmaceuticals.
Introduction to Chelators in Radiopharmaceuticals
Radiometals like ⁶⁸Ga are not directly administered but are first complexed with a bifunctional chelator. This chelator is covalently attached to a targeting molecule (e.g., a peptide or antibody) that recognizes a specific biological target, such as a receptor overexpressed on cancer cells. The chelator's role is to hold the radiometal securely, preventing its release in vivo, while the targeting molecule dictates where the radioactivity accumulates. The overall structure and properties of the chelator-metal complex can significantly influence the tracer's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Properties: DOTA vs. NODAGA
DOTA and NODAGA are macrocyclic chelators that form stable complexes with a variety of radiometals, including ⁶⁸Ga. However, they possess distinct structural and coordination chemistry that can affect the resulting tracer's characteristics.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A 12-membered ring with four nitrogen atoms and four carboxyl groups. It typically forms an octadentate complex with metal ions.
-
NODAGA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller 9-membered ring with three nitrogen atoms and three carboxyl groups, forming a hexadentate complex.
The difference in their coordination number and ring size can lead to variations in the stability and geometry of the ⁶⁸Ga complex, which in turn can affect the tracer's interaction with biological systems.
Caption: Comparison of DOTA and NODAGA chelator structures and their complexation with Gallium-68.
Radiolabeling Efficiency
A key practical difference between DOTA and NODAGA lies in their ⁶⁸Ga labeling conditions.
-
DOTA-conjugated peptides typically require heating at 85-95°C for efficient ⁶⁸Ga labeling.[1][2] This is because the larger and more rigid DOTA cage has slower complexation kinetics.
-
NODAGA-conjugated peptides , on the other hand, can often be labeled with ⁶⁸Ga at room temperature.[2] The smaller and more flexible NODAGA ring allows for faster and more efficient chelation of ⁶⁸Ga.
This difference can be a significant advantage in a clinical setting, simplifying the radiolabeling process and potentially reducing the preparation time for the radiopharmaceutical.[1][3]
Comparative Biodistribution: Preclinical and Clinical Evidence
The ultimate test of a radiotracer's utility is its in vivo biodistribution, which determines the contrast between target and non-target tissues. Numerous studies have compared the biodistribution of DOTA and NODAGA based tracers, often using the same targeting peptide to isolate the effect of the chelator.
A study comparing ⁶⁸Ga-DOTA-AE105-NH₂ and ⁶⁸Ga-NODAGA-AE105-NH₂ for imaging the urokinase-type plasminogen activator receptor (uPAR) in a human glioma xenograft model found that the NODAGA-based tracer showed significantly higher tumor uptake (2.0% ID/g vs. 1.1% ID/g at 60 minutes post-injection) and a higher tumor-to-muscle ratio.[2]
In the context of neuroendocrine tumors (NETs), a head-to-head comparison of [⁶⁸Ga]Ga-DOTATATE and [⁶⁸Ga]Ga-NODAGA-LM3 in patients revealed distinct biodistribution patterns.[4] [⁶⁸Ga]Ga-DOTATATE showed higher physiologic uptake in the liver and spleen, while [⁶⁸Ga]Ga-NODAGA-LM3 had higher uptake in the kidneys.[4] Importantly, [⁶⁸Ga]Ga-NODAGA-LM3 detected significantly more liver metastases and demonstrated a higher tumor-to-background ratio for these lesions.[4] Another study also concluded that the diagnostic performance of SSTR2 antagonists was sensitive to the choice of chelator, with ⁶⁸Ga-NODAGA-LM3 outperforming ⁶⁸Ga-DOTA-LM3 in terms of lesion uptake and detection ability.[5]
Similarly, a study comparing ⁶⁸Ga-NODAGA-JR11 and ⁶⁸Ga-DOTATATE in patients with metastatic, well-differentiated NETs found that the NODAGA-based tracer had lower background uptake in normal organs and detected significantly more liver lesions.[6] The higher sensitivity and target-to-background ratio of the NODAGA-based tracer were highlighted as having a potential impact on clinical management.[6][7]
The table below summarizes key biodistribution data from a preclinical study comparing uPAR-targeting tracers.
| Organ | [⁶⁸Ga]Ga-DOTA-AE105-NH₂ (%ID/g at 60 min) | [⁶⁸Ga]Ga-NODAGA-AE105-NH₂ (%ID/g at 60 min) |
| Blood | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Heart | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Lungs | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Liver | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Spleen | 0.3 ± 0.0 | 0.3 ± 0.0 |
| Kidneys | 12.0 ± 1.5 | 15.2 ± 1.8 |
| Muscle | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Bone | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 1.1 ± 0.1 | 2.0 ± 0.2 |
Data adapted from a preclinical study in U87MG tumor-bearing mice.[2]
Discussion and Conclusion
The choice between DOTA and NODAGA as a chelator for ⁶⁸Ga-based radiotracers is not straightforward and depends on the specific application.
Advantages of NODAGA:
-
Milder Radiolabeling Conditions: The ability to label at room temperature is a significant practical advantage.[2]
-
Potentially Higher Tumor Uptake: Several studies have shown that for certain targeting peptides, the NODAGA-based tracer exhibits higher tumor uptake and better tumor-to-background ratios.[2][5]
-
Improved Detection of Certain Metastases: In clinical studies, NODAGA-based tracers have demonstrated superior detection of liver metastases in patients with NETs.[4][6]
Advantages of DOTA:
-
Well-Established and Widely Used: DOTA has a longer history of use in radiopharmaceuticals and is extensively characterized.
-
Potentially Lower Kidney Retention: In some direct comparisons, DOTA-based tracers have shown lower kidney uptake, which can be advantageous for reducing radiation dose to this critical organ.[4]
Experimental Protocols
Protocol 1: ⁶⁸Ga Radiolabeling of DOTA- and NODAGA-Conjugated Peptides
This protocol outlines a general procedure for the radiolabeling of DOTA and NODAGA conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Caption: Workflow for ⁶⁸Ga radiolabeling of DOTA and NODAGA peptides.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA- or NODAGA-conjugated peptide (10-50 µg)
-
Sodium acetate or HEPES buffer (1 M, pH 4.0-4.5)
-
Sterile water for injection
-
Cation-exchange cartridge (e.g., SCX) (optional)
-
Heating block
-
ITLC strips and HPLC system for quality control
-
Sterile 0.22 µm filter
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
The ⁶⁸Ga eluate can be used directly (fractionated elution) or after pre-concentration on a cation-exchange cartridge.
-
In a sterile reaction vial, add the DOTA- or NODAGA-conjugated peptide.
-
Add the buffer solution to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
For DOTA-peptides: Incubate the reaction mixture at 95°C for 5-15 minutes.
-
For NODAGA-peptides: Incubate the reaction mixture at room temperature for 5-10 minutes.
-
After incubation, perform quality control using ITLC and/or HPLC to determine the radiochemical purity.
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
Protocol 2: Preclinical Biodistribution Study
This protocol describes a typical workflow for a comparative biodistribution study in a tumor xenograft mouse model.
Caption: Workflow for a preclinical comparative biodistribution study.
Materials:
-
Tumor xenograft-bearing mice (e.g., nude mice with U87MG tumors)
-
[⁶⁸Ga]Ga-DOTA-Tracer and [⁶⁸Ga]Ga-NODAGA-Tracer
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Balances
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiotracer (e.g., 1-2 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize a cohort of mice (typically 3-5 per group per time point).
-
Collect blood samples and dissect major organs and tissues of interest (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Statistically compare the biodistribution data between the two tracer groups.
References
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(10), 2358–2366. [Link]
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. University of Iowa. [Link]
-
Meyer, G. J., Mäcke, H., Schuhmacher, J., Knapp, W. H., & Hofmann, M. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry, 23(7), 1478–1483. [Link]
-
Tursunov, E., et al. (2024). Preclinical Evaluation of the PSMA/GRPR-Targeting Heterodimer [68Ga]Ga-BQ7812 for PET Imaging of Prostate Cancer: Advancing Toward Clinical Translation. ResearchGate. [Link]
-
Persson, M., et al. (2013). Ga-68-labeling and in vivo evaluation of a uPAR binding DOTA- and NODAGA-conjugated peptide for PET imaging of invasive cancers. Nuclear Medicine and Biology, 40(4), 498-506. [Link]
-
Li, Y., et al. (2025). Preclinical Evaluation of a Novel PSMA-Targeted Agent 68 Ga-NOTA-GC-PSMA for Prostate Cancer Imaging. Molecules, 30(5), 1234. [Link]
-
Can, C., et al. (2026). Head-to-Head Comparison of [68Ga]Ga-DOTATATE PET/CT and [68Ga]Ga-NODAGA-LM3 PET/CT. Journal of Nuclear Medicine. [Link]
-
Lin, Y., et al. (2023). Impact of antagonist peptides and chelators on the diagnostic performance of PET/CT using gallium-68-labeled somatostatin receptor antagonists. Journal of Pancreatology, 6(1), 35-42. [Link]
-
Sandström, M., et al. (2013). Clinical standardized quantitative comparison of [68Ga]Ga-DOTA-TOC and [68Ga]Ga-DOTA-TATE. Journal of Nuclear Medicine, 54(5), 711-717. [Link]
-
Li, Y., et al. (2025). Preclinical Evaluation of a Novel PSMA-Targeted Agent 68 Ga-NOTA-GC-PSMA for Prostate Cancer Imaging. MDPI. [Link]
-
Can, C., et al. (2026). Head-to-Head Comparison of [68Ga]Ga-DOTATATE PET/CT and [68Ga]Ga-NODAGA-LM3 PET/CT. ResearchGate. [Link]
-
Eppard, E., et al. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(10), 2358-2366. [Link]
-
Sayyid, R., & Klaassen, Z. (2023). A Head-to-Head Comparison: 68 Gallium-NODAGA-JR11 and 68 Gallium-DOTATATE PET/CT in Neuroendocrine Tumors, Journal Club. UroToday. [Link]
-
Zhang, J., et al. (2025). Comparison of Cu-DOTA-PSMA-3Q and Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging. ResearchGate. [Link]
-
Kim, M. H., et al. (2022). Comparison of the PSMA target efficiency and in vivo biodistribution among [68Ga]ludotadipep, [18F]DCFPyL, and [68Ga]PSMA-11 in a tumor xenograft model. ResearchSquare. [Link]
-
Hein, T., et al. (2021). Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer. Cancers, 14(1), 1. [Link]
-
Rathke, M., et al. (2021). Single-Center Comparison of [64Cu]-DOTAGA-PSMA and [18F]-PSMA PET–CT for Imaging Prostate Cancer. Diagnostics, 11(10), 1894. [Link]
-
Lin, Y., et al. (2023). Head-to-Head Comparison of 68Ga-NODAGA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: Interim Analysis of a Prospective Bicenter Study. Journal of Nuclear Medicine, 64(11), 1749-1755. [Link]
Sources
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [iro.uiowa.edu]
- 4. Head-to-Head Comparison of [68Ga]Ga-DOTATATE PET/CT and [68Ga]Ga-NODAGA-LM3 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Head-to-Head Comparison of 68Ga-NODAGA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: Interim Analysis of a Prospective Bicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
A Senior Application Scientist's Guide to HPLC Quality Control of NH2-DOTA-GA
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a radiopharmaceutical from synthesis to clinical application is paved with rigorous quality control, a process where the purity of every component is paramount. For chelating agents like p-NH2-Bn-DOTA-GA (an amino-functionalized DOTA derivative for bioconjugation, hereafter referred to as NH2-DOTA-GA), ensuring high purity is not merely a regulatory checkbox; it is the foundational step for guaranteeing the safety, efficacy, and batch-to-batch consistency of the final radiolabeled product. Impurities in the precursor can lead to poor radiolabeling yields, the formation of undesired radiochemical species, and unpredictable in vivo behavior, ultimately compromising patient outcomes.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quality control and purity analysis of NH2-DOTA-GA. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and compare the performance of various approaches, including the higher-resolution Ultra-Performance Liquid Chromatography (UPLC) and the power of mass spectrometric detection.
The Analytical Challenge: Understanding NH2-DOTA-GA
NH2-DOTA-GA is a bifunctional chelator. It possesses the robust DOTA macrocycle, capable of securely coordinating radiometals like Gallium-68 or Lutetium-177, and a reactive primary amine group, designed for covalent attachment to targeting biomolecules such as peptides or antibodies.[3][4] Its structure, featuring multiple carboxylic acid groups and amine functionalities, makes it a polar and potentially zwitterionic molecule. This physicochemical nature dictates the strategies for its chromatographic separation.
Comparing the Chromatographic Toolkit for NH2-DOTA-GA Analysis
The primary goal of the HPLC analysis is to separate the intact NH2-DOTA-GA molecule from a range of potential impurities. These can include starting materials from the synthesis, incompletely formed products (e.g., missing a carboxylic acid arm), isomers, or degradation products. The choice of HPLC method is critical for achieving the necessary resolution to detect and quantify these species.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most common approach for the analysis of peptides and related small molecules, making it a natural starting point for NH2-DOTA-GA.[5][6] It separates molecules based on their hydrophobicity.
-
Principle of Separation: A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and a more non-polar organic solvent like acetonitrile or methanol).[5] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The polarity of NH2-DOTA-GA is modulated by the mobile phase pH and the use of ion-pairing agents.
-
The Role of Trifluoroacetic Acid (TFA): TFA is a common additive in the mobile phase for several reasons. It acidifies the mobile phase (to pH ~2), which protonates the carboxylic acid groups on the DOTA cage, suppressing their ionization and reducing unwanted interactions with residual silanols on the column. Furthermore, TFA acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the protonated amines on the analyte, thereby increasing retention on the C18 column.[7]
Ion-Pair Chromatography (IPC): Enhancing Retention and Selectivity
For highly polar or charged molecules that show poor retention in standard RP-HPLC, IPC is a powerful alternative.[7][8]
-
Principle of Separation: An ion-pairing reagent, a molecule with an ionic head group and a hydrophobic tail (e.g., alkyl sulfonates for basic analytes or tetra-alkylammonium salts for acidic analytes), is added to the mobile phase.[9][10] This reagent forms a neutral ion-pair with the charged analyte. This new complex is more hydrophobic and can be retained and separated on a standard reversed-phase column. The choice of pairing agent and its concentration provides an additional lever to control retention and selectivity.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for very polar compounds that are unretained in reversed-phase mode.
-
Principle of Separation: HILIC uses a polar stationary phase (e.g., bare silica, or bonded with diol or amide groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. A water layer is adsorbed onto the stationary phase, and separation occurs based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. More polar analytes are more strongly retained.[11] While less common for DOTA-derivatives, it remains a viable option if RP-HPLC methods fail to provide adequate retention.
Performance Comparison: HPLC vs. UPLC
Technological advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers significant advantages over traditional HPLC for quality control applications.[12]
| Feature | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Causality & Rationale |
| Particle Size | 3 - 5 µm | < 2 µm (typically 1.7-1.8 µm) | Smaller particles provide a much larger surface area, leading to more efficient mass transfer and significantly improved separation efficiency.[12] |
| Operating Pressure | 400-600 bar (6,000-9,000 psi) | Up to 1000-1200 bar (15,000-18,000 psi) | Higher pressure is required to force the mobile phase through the densely packed column of smaller particles.[13] |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 2-10 min) | The high efficiency allows for faster flow rates and shorter column lengths without sacrificing resolution, dramatically increasing throughput.[14] |
| Resolution | Good | Excellent | Narrower, sharper peaks due to reduced band broadening allow for the separation of closely eluting impurities that might co-elute in HPLC.[14] |
| Sensitivity | Standard | Higher | Taller and narrower peaks result in a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ).[13] |
| Solvent Consumption | Higher | Lower | Faster run times and smaller column internal diameters lead to a significant reduction in solvent usage per analysis, making it a greener and more cost-effective technique.[12] |
For the stringent purity requirements of radiopharmaceutical precursors, the enhanced resolution and sensitivity of UPLC can be critical for detecting trace-level impurities that could impact subsequent labeling.[15][16]
Experimental Protocols & Workflows
The following sections provide detailed, self-validating protocols. The key to a trustworthy method is a robust system suitability test (SST) performed before each analysis sequence.
Visualization of the Analytical Workflow
Caption: General workflow for HPLC/UPLC-based purity analysis of NH2-DOTA-GA.
Protocol 1: RP-HPLC Purity Method
This method is a representative protocol based on validated methods for similar DOTA-conjugated molecules.[6][17] Optimization will be required for the specific NH2-DOTA-GA product and HPLC system.
1. Materials & Reagents:
-
NH2-DOTA-GA Reference Standard and Sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC-grade
-
Diluent: Water/Acetonitrile (90:10, v/v)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm (peptide bonds and aromatic structures absorb at this wavelength)[18]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 50 16.0 95 18.0 95 18.1 5 | 22.0 | 5 |
3. System Suitability Test (SST):
-
Procedure: Inject the Reference Standard solution (e.g., 0.5 mg/mL) five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
-
Causality: The SST ensures that the chromatographic system is operating with acceptable precision and that the peak shape is adequate for accurate integration. Failure to meet SST criteria indicates a problem with the column, pump, or injector that must be resolved before proceeding.
4. Analysis Procedure:
-
Prepare the Reference Standard and Sample solutions at the same concentration (e.g., 1.0 mg/mL) in the diluent.
-
Inject a diluent blank to ensure no interfering peaks are present.
-
Perform the SST as described above.
-
Inject the Reference Standard once, followed by the Sample solutions.
-
Process the chromatograms using appropriate integration parameters.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
The Power of Mass Spectrometry (LC-MS)
For an unambiguous identification of impurities and definitive confirmation of the main peak, coupling the HPLC or UPLC system to a mass spectrometer (MS) is the gold standard.
-
Trustworthiness: LC-MS provides the molecular weight of the eluting compounds. This allows for the positive identification of the NH2-DOTA-GA peak and can be used to hypothesize the structures of unknown impurity peaks (e.g., loss of a functional group, presence of a synthetic precursor).[19] This is invaluable for troubleshooting synthesis and for regulatory submissions.
-
Expertise: In a development setting, LC-MS is not just a QC tool but a process analytical technology (PAT). It provides direct feedback on the success of synthetic steps and the nature of any byproducts, guiding process optimization with a level of detail that UV detection alone cannot offer.[20]
Visualization of LC-MS Principle
Caption: Principle of LC-MS for purity analysis and impurity identification.
Conclusion: A Multi-faceted Approach to Purity
Ensuring the purity of NH2-DOTA-GA is a critical, non-negotiable step in the production of targeted radiopharmaceuticals. While standard RP-HPLC provides a robust and reliable platform for routine quality control, the landscape of analytical chemistry offers more powerful tools. UPLC presents a direct path to higher throughput, improved resolution, and greater sensitivity, making it the superior choice for method development and high-volume QC. Furthermore, the integration of mass spectrometry provides an unparalleled level of confidence in peak identity and impurity characterization.
A well-validated HPLC or UPLC method, grounded in sound chromatographic principles and supported by rigorous system suitability criteria, forms the bedrock of a self-validating system. This ensures that every batch of NH2-DOTA-GA released for conjugation meets the high standards required for the development of safe and effective radiopharmaceuticals.
References
-
Breeman, W. A. P., & Chan, H. S. (2014). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Erasmus University Rotterdam. (2014). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: an alternative method to monitor quality of DOTA-peptides. [Link]
-
Deck, J., et al. (2020). Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal. [Link]
-
Sammartano, A., et al. (2021). A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation. Current Radiopharmaceuticals. [Link]
-
Fen, C., et al. (2021). Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo evaluation of a 68Ga-labelled RGD-derivative. RSC Advances. [Link]
-
Piotrowska, A., et al. (2015). Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice. Cancer Biotherapy & Radiopharmaceuticals. [Link]
-
Wilson, J., et al. (2013). Synthesis and Radiolabelling of DOTA-Linked Glutamine Analogues with 67,68Ga as Markers for Increased Glutamine Metabolism in Tumour Cells. Molecules. [Link]
-
Agilent Technologies. (2022). Improved Hydrophilic Interaction Liquid Chromatography for LC/MS Analysis of Released N-Glycans. [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference? [Link]
-
ResearchGate. (2021). A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga] Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation. [Link]
-
Labcompare. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]
-
Waters Corporation. (2005). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
-
Rogers, B. E., et al. (2012). Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting. Journal of Nuclear Medicine. [Link]
-
Sammartano, A., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Asad, A., et al. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules. [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews. [Link]
-
Tircsó, G., et al. (2012). Strategies for the preparation of bifunctional gadolinium(III) chelators. Contrast Media & Molecular Imaging. [Link]
-
Bakr, M. M., et al. (2024). A dual methodology employing ion-pair chromatography and built-in UV spectrophotometry for quantifying recently approved combination of mometasone and indacaterol in a novel combined metered dose inhaler. BMC Chemistry. [Link]
-
Zacharis, C. K. (2024). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. Molecules. [Link]
-
Wulff, J., et al. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]
-
Kim, J.-S., et al. (2022). LC–MS/MS and in silico analysis of pharmaceutical impurities in a combination drug for hypertension. SEPARATION SCIENCE PLUS. [Link]
-
LCGC International. (2022). Trace impurities in Pharmaceutical Products: Nitrosamines and beyond. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DOTAGA Peptide Synthesis Service - Creative Peptides [creative-peptides.com]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. technologynetworks.com [technologynetworks.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A dual methodology employing ion-pair chromatography and built-in UV spectrophotometry for quantifying recently approved combination of mometasone and indacaterol in a novel combined metered dose inhaler: assessing the greenness, carbon footprint, blueness, and whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.eur.nl [pure.eur.nl]
- 17. A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants [mdpi.com]
Publish Comparison Guide: Mass Spectrometry Characterization of NH2-DOTA-GA Peptide Conjugates
Executive Summary
NH2-DOTA-GA (often referred to as DOTAGA or DOTA-glutaric acid) represents a significant evolution in bifunctional chelators, offering superior coordination chemistry compared to standard DOTA-monoamide derivatives. While standard DOTA conjugates utilize one of the four carboxylate arms for peptide attachment—reducing the coordination sphere to N4O3—DOTA-GA derivatives introduce a fifth carboxylate arm (via glutaric acid) for conjugation. This preserves the optimal N4O4 coordination sphere, critical for the stability of radiometals like
This guide objectively compares the mass spectrometry (MS) characterization of DOTA-GA peptide conjugates against standard DOTA alternatives, detailing the specific ionization behaviors, fragmentation patterns, and stability profiles that researchers must validate during drug development.
Part 1: Technical Comparison (DOTA-GA vs. Standard DOTA)
The choice between DOTA-GA and standard DOTA fundamentally alters the physicochemical properties of the conjugate, which is directly observable via Mass Spectrometry.
Coordination Stability & MS Validation
-
DOTA-Alternative (Standard): Conjugation consumes one acetate arm. The resulting Metal-DOTA complex is 7-coordinate. In ESI-MS, these complexes may show higher demetallation rates under collision-induced dissociation (CID) due to lower thermodynamic stability.
-
NH2-DOTA-GA (The Product): Conjugation occurs via the glutaric linker, leaving four free acetates. The Metal-DOTA-GA complex is 8-coordinate (pseudo-octahedral). MS analysis typically reveals a more robust molecular ion peak with reduced metal loss during ionization.
Hydrophilicity & Ionization Efficiency
DOTA-GA conjugates possess an additional free carboxyl group (or modified linker) compared to DOTA-monoamides.
-
Chromatography (LC-MS): DOTA-GA conjugates are more hydrophilic, typically eluting earlier on C18 RP-HPLC columns than their DOTA counterparts.
-
Ionization (ESI): The extra polarity can enhance ionization in negative mode (ESI-), though positive mode (ESI+) remains the standard for peptides.
Table 1: Comparative MS Performance Metrics[1]
| Feature | Standard DOTA-Peptide | NH2-DOTA-GA Peptide Conjugate | Impact on MS Data |
| Coordination Sphere | N4O3 (7-coordinate) | N4O4 (8-coordinate) | DOTA-GA shows cleaner spectra with fewer "free ligand" artifacts post-labeling. |
| LogP (Hydrophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | DOTA-GA elutes earlier; reduced matrix suppression in LC-MS. |
| Isotopic Pattern (Ga) | Distinct | Distinct | Identical metal signature, but DOTA-GA mass shift is +67 Da (vs H) minus linker diff. |
| Fragmentation (CID) | Loss of Acetate/CO2 common | Loss of Glutaric arm/CO2 | DOTA-GA requires higher collision energy (CE) for backbone fragmentation. |
Part 2: Experimental Workflow & Visualization
The following diagram illustrates the critical decision points in the synthesis and characterization workflow, highlighting where MS quality control (QC) is mandatory.
Caption: Workflow for synthesis and MS validation of DOTA-GA conjugates. Red nodes indicate critical MS checkpoints.
Part 3: Detailed Experimental Protocols
Protocol A: LC-MS/MS Characterization (Identity & Purity)
Objective: Confirm the molecular weight and purity of the metal-free NH2-DOTA-GA conjugate.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (minimizes Na+ adducts).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Peptide Column (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology:
-
Sample Prep: Dissolve lyophilized conjugate in water to 0.1 mg/mL. Crucial: Use plasticware to avoid leaching metal ions from glass, which DOTA-GA will scavenge immediately.
-
LC Gradient:
-
0-1 min: 5% B (Desalting)
-
1-8 min: 5% -> 60% B (Linear Gradient)
-
8-10 min: 95% B (Wash)
-
-
MS Settings (Q-TOF or Orbitrap):
-
Mode: ESI Positive (+).[1]
-
Scan Range: 200–2000 m/z.
-
Source Temp: 350°C (Ensure complete desolvation).
-
-
Data Analysis:
-
Extract the Extracted Ion Chromatogram (EIC) for
and . -
Self-Validation: Check for "Trace Metal Scavenging." If you see peaks at
(Fe) or (Cu/Zn), your solvents or glassware are contaminated. DOTA-GA is a sensitive probe for metal impurities.
-
Protocol B: "Cold" Metal Labeling Validation
Objective: Verify the chelator's functionality by forming a non-radioactive complex (e.g.,
-
Reaction: Mix 10 nmol of conjugate with 50 nmol of
GaCl in 0.1 M NaOAc buffer (pH 4.5). Heat at 95°C for 10 mins. -
MS Analysis: Inject directly into MS.[1]
-
Validation Criteria:
-
Mass Shift: The parent ion should shift by exactly:
. -
Isotopic Pattern: The resulting spectrum must show the characteristic Gallium ratio:
(60.1%) and (39.9%). This "doublet" appearance confirms successful chelation.
-
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak at M+22 or M+44 | Sodium Adducts ( | Switch to ammonium acetate buffer or increase source voltage (Cone Voltage) to decluster. |
| Peak at M+53/56 | Iron ( | Use acid-washed plasticware. Add EDTA to LC mobile phase (caution: may suppress signal).[2] |
| Broad/Tailing Peak | Interaction of free carboxylates with C18 stationary phase. | Ensure Mobile Phase has 0.1% TFA or Formic Acid to protonate carboxyls ( |
| Incomplete Fragmentation | DOTA ring is hyper-stable. | Increase Collision Energy (CE) by 10-15% compared to standard peptides. |
References
-
Bernhard, C. et al. (2012).[3] DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents.[4] Chemistry - A European Journal, 18(25), 7834–7841.
-
Wadas, T. J. et al. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging. Chemical Reviews, 110(5), 2858–2902.
-
Geworski, L. et al. (2021). Quality Control of Radiopharmaceuticals: Mass Spectrometry Analysis. Pharmaceuticals, 14(3), 234.
-
BenchChem. (2025).[5] Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides.
Sources
Serum Stability Benchmarking: NH2-DOTA-GA Derived Radioligands
Executive Summary: The Stability-Kinetics Trade-off
NH2-DOTA-GA (also known as DOTAGA-amine or glutaric acid-DOTA) represents a critical evolution in bifunctional chelators. Unlike standard DOTA, which often requires high temperatures (80–95°C) for efficient radiolabeling, DOTA-GA derivatives often allow for milder labeling conditions and higher specific activities, particularly with Gallium-68 (
However, this kinetic advantage must be weighed against thermodynamic and metabolic stability . In serum, radioligands face two primary threats:
-
Transchelation: Loss of the radionuclide to serum proteins (e.g., transferrin, albumin).
-
Peptidase Degradation: Enzymatic cleavage of the conjugated peptide vector.
This guide outlines a self-validating protocol to distinguish between these failure modes, comparing DOTA-GA against industry standards (DOTA, NODAGA).
Comparative Landscape: DOTA-GA vs. Alternatives[1]
The choice of chelator dictates the stability profile. The table below synthesizes experimental performance metrics for
| Feature | DOTA (Standard) | NH2-DOTA-GA (The Challenger) | NODAGA (The Kinetic Specialist) |
| Labeling Temp | High (80–95°C) | Moderate (37–95°C) | Low (RT–37°C) |
| Serum Stability (4h) | High (>98% intact) | High (>95% intact) | Moderate (>90% intact) |
| Coordination | N4O2 (Hexadentate) | N4O2 + pendant arm | N3O3 (often less stable for Lu) |
| Isotope Versatility | Excellent ( | Excellent ( | Limited (Mainly |
| Primary Risk | Slow kinetics; requires heating | Slightly lower stability than DOTA for | Transchelation with therapeutic isotopes |
Critical Insight: While NODAGA is superior for room-temperature
Ga labeling, it is often unsuitable for therapeutic isotopes (Lu) due to instability. DOTA-GA serves as the "hybrid" solution, offering better kinetics than DOTA while maintaining therapeutic-grade stability.
The "Gold Standard" Serum Stability Protocol
This protocol is designed to be self-validating . It includes controls that immediately flag experimental error (e.g., precipitation failure) versus true ligand instability.
Phase 1: Preparation & Quality Control
-
Reagent: Fresh human serum (pooled, male AB plasma preferred to minimize hormonal variability) or Fetal Bovine Serum (FBS).
-
Radioligand:
Ga-DOTA-GA-Peptide (purified, RCP >95%). -
Control: Phosphate Buffered Saline (PBS) pH 7.4.
Phase 2: Incubation Workflow
-
Preparation: Pre-warm 900 µL of Serum and 900 µL of PBS (Control) to 37°C in a shaking water bath.
-
Inoculation: Add 100 µL of the radioligand (approx. 5–10 MBq) to each vial.
-
Ratio: 1:9 (v/v) mimics systemic dilution.
-
-
Timepoints: Extract 100 µL aliquots at 0h, 1h, 2h, 4h, and 24h .
Phase 3: Sample Processing (The "Crash" Method)
Direct injection of serum into HPLC ruins columns. Proteins must be precipitated ("crashed") while keeping the radioligand in solution.
-
Aliquot: Transfer 100 µL of incubated serum into a microcentrifuge tube.
-
Precipitation: Add 200 µL of ice-cold Ethanol or Acetonitrile (MeCN) .
-
Why? This 1:2 ratio precipitates serum proteins (albumin) but typically leaves hydrophilic peptides in the supernatant.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000
g for 10 minutes at 4°C. -
Separation: Carefully pipette the supernatant (containing the radioligand) into a fresh vial.
Phase 4: Dual-Mode Analysis (Validation)
To ensure accuracy, you must analyze both the supernatant and the pellet.
-
Analysis A: Radio-HPLC (Supernatant)
-
Inject 20–50 µL of supernatant.
-
Gradient: Standard C18 gradient (e.g., 5-95% MeCN with 0.1% TFA).
-
Readout: Look for new peaks.
-
Peak shift: Indicates metabolic degradation (peptide cleavage).
-
Front peak: Indicates free
Ga (transchelation).[1]
-
-
-
Analysis B: Pellet Counting (The "Hidden" Trap)
-
Measure the activity of the protein pellet in a gamma counter.
-
Calculation:
-
Threshold: If >20% activity is in the pellet, your ligand is binding non-specifically to albumin, or the radiometal has transchelated to transferrin (which precipitates).
-
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental flow for validating DOTA-GA stability.
Figure 1: Step-by-step workflow for serum stability testing, ensuring both metabolic degradation and protein binding are quantified.
Troubleshooting & Challenge Assays
If your DOTA-GA ligand shows instability, use these challenge assays to pinpoint the cause.
A. The Apo-Transferrin Challenge
Serum contains transferrin, which has a high affinity for Ga
-
Incubate ligand with Apo-transferrin (1 mg/mL) instead of whole serum.
-
Analyze via iTLC (Citrate buffer pH 5).
-
Free Ga / Transferrin-bound Ga: Moves to solvent front (or stays at origin depending on strip).
-
Intact DOTA-GA: Distinct Rf.
-
-
Result: If DOTA-GA loses metal here but not in PBS, the chelate is weak (thermodynamically unstable).
B. The DTPA Challenge
Add 1000-fold excess of DTPA (a strong competitor) to the serum incubation.
-
Purpose: If the radionuclide is loosely bound to the DOTA-GA, DTPA will scavenge it.
-
Interpretation: Rapid transchelation to DTPA indicates incomplete coordination (e.g., N3O3 instead of N4O2 geometry).
References
-
Comparison of DOTA and NODAGA as chelates for 68Ga-labelled CDP1. University of Pretoria.
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega.
-
Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling. Cancer Science.
-
NH2-DOTA-GA Product Information & Structure. MedChemExpress.
-
Standard Operating Procedures for HPLC Analysis. PharmaGuideline.
Sources
Introduction: The Pivotal Role of Chelators in ⁶⁸Ga-PET Imaging
An In-Depth Comparative Guide to NH2-DOTA-GA and HBED-CC for Gallium-68 PET Imaging
For researchers and drug development professionals venturing into Gallium-68 (Ga-68) based Positron Emission Tomography (PET) imaging, the choice of chelator is a critical decision that profoundly impacts radiolabeling efficiency, complex stability, and the in vivo performance of the resulting radiopharmaceutical. This guide provides a detailed, evidence-based comparison between two prominent bifunctional chelators: NH2-DOTA-GA, a derivative of the widely-used macrocyclic chelator DOTA, and HBED-CC, a highly efficient acyclic chelator.
Gallium-68, a generator-produced positron emitter with a convenient half-life of 68 minutes, has become a cornerstone of diagnostic PET imaging.[1][2] Its utility is unlocked by bifunctional chelators, molecules that securely bind the ⁶⁸Ga³⁺ radiometal on one end while providing a functional group on the other for covalent attachment to a targeting biomolecule (e.g., a peptide or antibody). The ideal chelator for ⁶⁸Ga should exhibit rapid and high-yield radiolabeling under mild conditions, form a highly stable complex to prevent the release of free ⁶⁸Ga in vivo, and possess pharmacokinetics that enhance the target-to-background ratio of the final imaging agent.
This guide delves into the nuances of NH2-DOTA-GA and HBED-CC, moving beyond surface-level characteristics to explain the causality behind their performance differences and providing actionable, field-proven protocols.
Chelator Profiles: Structure and Intrinsic Properties
NH2-DOTA-GA: The Macrocyclic Workhorse
NH2-DOTA-GA belongs to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) family of chelators.[3][4] Its structure is characterized by a pre-organized, 12-membered macrocyclic ring that provides a high degree of thermodynamic stability and kinetic inertness to the resulting ⁶⁸Ga complex. The "GA" suffix denotes a glutamic acid linker, which provides a carboxylic acid group for conjugation, while the "NH2" indicates an amine group, offering an alternative conjugation point.
-
Key Feature: The rigid, cage-like structure of the DOTA macrocycle leads to highly stable metal complexes. However, this rigidity also means that significant energy input, typically in the form of heat, is required to facilitate the incorporation of the Ga³⁺ ion.
HBED-CC: The Acyclic High-Affinity Specialist
HBED-CC (N,N'-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) is an acyclic (open-chain) chelator that has gained prominence, particularly for its use in the highly successful PSMA-targeting agent, [⁶⁸Ga]Ga-PSMA-11.[8][9]
-
Chemical Structure: The HBED-CC structure features two hydroxyl-benzyl groups that are crucial for its high affinity for Gallium-68.[10]
-
Key Features: Its flexible, open structure allows for very rapid complexation with ⁶⁸Ga, often at room temperature.[11][12] It forms an exceptionally stable complex with Gallium, with a thermodynamic stability constant significantly higher than that of Ga-DOTA.[11][13] A notable characteristic of HBED-CC is its potential to form multiple diastereomers upon complexation, the distribution of which can be influenced by reaction conditions like temperature and pH.[11][14]
Head-to-Head Performance Comparison
The choice between NH2-DOTA-GA and HBED-CC involves a trade-off between the established, versatile chemistry of DOTA and the specialized, high-performance characteristics of HBED-CC for Gallium-68.
| Feature | NH2-DOTA-GA | HBED-CC | Expert Causality & Insights |
| Structure Type | Macrocyclic | Acyclic (Linear) | DOTA's pre-organized cavity provides high kinetic inertness, but its rigidity creates an energy barrier for metal incorporation. HBED-CC's flexibility allows it to rapidly "wrap around" the Ga³⁺ ion with lower activation energy. |
| Radiolabeling Temp. | 85-95 °C[1][15] | Room Temperature to 95 °C[11][12] | Heating is required to overcome the kinetic barrier of inserting Ga³⁺ into the rigid DOTA ring. HBED-CC's acyclic nature allows for facile complexation even at ambient temperatures, simplifying the process and making it ideal for kit-based preparations. |
| Radiolabeling Time | 5-20 minutes[15] | < 5 minutes[12][16][17] | The rapid kinetics of HBED-CC chelation leads to significantly shorter reaction times, which is advantageous given the short half-life of ⁶⁸Ga. |
| Radiolabeling pH | 3.5 - 4.5[15][18] | 4.0 - 5.5[16][17] | Both chelators require acidic conditions to prevent the formation of gallium hydroxides and to facilitate efficient labeling. |
| Complex Stability | High (log KML ≈ 21.3)[13][19] | Exceptionally High (log KML > 30)[11][13] | While Ga-DOTA is sufficiently stable for in vivo imaging, the Ga-HBED-CC complex is thermodynamically superior, reducing the theoretical risk of radiometal dissociation. |
| Isomer Formation | Single Isomer | Forms Diastereomers[11] | The flexible backbone of HBED-CC can result in different spatial arrangements (isomers) upon chelation. This is a critical consideration, as different isomers could potentially have different in vivo behaviors. Reaction conditions can favor the formation of the thermodynamically preferred isomer.[11] |
| In Vivo Clearance | Generally faster renal clearance[19] | Can exhibit higher retention in some tissues (e.g., spleen, salivary glands) depending on the targeting molecule.[19][20] | The properties of the chelator itself can influence the overall pharmacokinetics of the radiotracer. In PSMA imaging, DOTA-based agents showed faster clearance from kidneys compared to the HBED-CC counterpart.[19] |
| Biological Interaction | Generally considered an inert scaffold. | Can contribute to target binding. | In the context of PSMA inhibitors, the aromatic structure of HBED-CC has been shown to interact with a hydrophobic pocket of the PSMA receptor, enhancing binding affinity. Replacing it with DOTA can dramatically reduce tumor imaging quality.[10][11] |
Experimental Protocols & Workflows
Adherence to a validated protocol is paramount for ensuring the consistent quality, purity, and safety of the final radiopharmaceutical product. Below are representative, detailed methodologies for manual or automated radiolabeling.
Protocol 1: ⁶⁸Ga Labeling of a DOTA-GA-Conjugated Peptide
This protocol is based on established methods for DOTA-peptides which require heating.[1][15][18]
Objective: To achieve high radiochemical purity (>95%) of a ⁶⁸Ga-DOTA-GA-peptide.
Methodology:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
⁶⁸Ga Purification (Optional but Recommended): Pass the generator eluate through a cation-exchange cartridge (e.g., SCX). Wash the cartridge with water and elute the purified ⁶⁸Ga³⁺ with a small volume (e.g., 0.5 mL) of acidified 5 M NaCl solution.[1] This step concentrates the ⁶⁸Ga and removes metallic impurities.
-
Buffer Preparation: In a sterile reaction vial, add 10-20 µg of the DOTA-GA-conjugated peptide. Add sodium acetate buffer (e.g., 1 M) to adjust the pH of the incoming ⁶⁸Ga solution to between 3.5 and 4.5.
-
Radiolabeling Reaction: Add the purified ⁶⁸Ga eluate to the vial containing the peptide and buffer.
-
Heating: Securely cap the vial and place it in a heating block at 95°C for 10 minutes.
-
Cooling: After incubation, cool the reaction vial to room temperature.
-
Purification: Pass the reaction mixture through a C18 SPE cartridge to trap the labeled peptide. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Formulation: Elute the final product from the C18 cartridge with 1-2 mL of 50% ethanol/water. Dilute with physiological saline, and pass through a 0.22 µm sterile filter into a sterile product vial.
-
Quality Control: Determine radiochemical purity (RCP) using radio-TLC or radio-HPLC. The final product should be clear, colorless, and have a pH suitable for injection (5.0-7.5).
Workflow Diagram: ⁶⁸Ga Labeling of DOTA-GA-Peptide
A typical workflow for the radiolabeling of a DOTA-GA conjugated peptide with Gallium-68.
Protocol 2: ⁶⁸Ga Labeling of an HBED-CC-Conjugated Peptide
This protocol leverages HBED-CC's ability to be labeled efficiently at room temperature or with gentle heating, making it suitable for automated modules and kit formulations.[11][12][16]
Objective: To achieve high radiochemical purity (>98%) of a ⁶⁸Ga-HBED-CC-peptide rapidly.
Methodology:
-
Generator Elution & Purification: Follow steps 1 and 2 as described in Protocol 1.
-
Buffer Preparation: In a sterile reaction vial, add 5-15 µg of the HBED-CC-conjugated peptide dissolved in water. Add a suitable buffer (e.g., sodium acetate or HEPES) to achieve a final reaction pH of 4.0-4.5.
-
Radiolabeling Reaction: Add the purified ⁶⁸Ga eluate to the vial. Agitate gently.
-
Incubation: Let the reaction proceed at room temperature for 5 minutes. (Note: Gentle heating to 95°C for 5 minutes can also be used and may favor the formation of the thermodynamically stable isomer).[11][17]
-
Purification (Optional but Recommended): While labeling yields are often >98%, a C18 SPE purification step (as in Protocol 1, step 7) can be implemented to ensure removal of any hydrophilic impurities and unchelated ⁶⁸Ga.
-
Formulation: Elute the product with 50% ethanol/water, dilute with saline, and sterile filter into the final product vial.
-
Quality Control: Perform quality control as described in Protocol 1.
Workflow Diagram: ⁶⁸Ga Labeling of HBED-CC-Peptide
A rapid, room-temperature workflow for radiolabeling an HBED-CC conjugated peptide with Gallium-68.
Conclusion and Recommendations
The selection between NH2-DOTA-GA and HBED-CC is not a matter of one being universally superior, but rather of choosing the right tool for the specific application.
Choose NH2-DOTA-GA when:
-
You are working with a targeting molecule that is sensitive to the potential biological interactions of the HBED-CC structure.
-
Your workflow is already optimized for the well-established, heat-based DOTA labeling chemistry.
-
You are developing a theranostic pair with Lutetium-177, as DOTA is an excellent chelator for both Gallium-68 and Lutetium-177, ensuring identical pharmacokinetics for the diagnostic and therapeutic agent.
Choose HBED-CC when:
-
The primary goal is rapid, efficient, and high-yield labeling of Gallium-68.
-
Developing a "cold kit" formulation for on-demand, room-temperature preparation is a priority.[12]
-
The targeting molecule is a PSMA inhibitor, where the HBED-CC chelator is known to contribute positively to target binding and retention.[11]
-
The absolute highest complex stability is desired for the Gallium-68 radiopharmaceutical.
Ultimately, both chelators enable the production of high-quality ⁶⁸Ga-based PET imaging agents. By understanding the fundamental differences in their chemistry, stability, and in vivo behavior, researchers can make an informed decision to optimize the performance of their novel radiopharmaceuticals.
References
-
Eder, M., et al. (2016). Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Bioconjugate Chemistry. [Link]
-
Vimalnath, K. V., et al. (2015). Preparation of 68 Ga-PSMA-HBED-CC for PET-CT imaging of Prostate cancer. ResearchGate. [Link]
-
Mueller, D., et al. (2017). Rapid synthesis of 68 Ga labeled PSMA-HBED-CC in high radiochemical yield. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Eder, M., et al. (2014). Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer. Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 132602162, NH2-Dota-GA. [Link]
-
da Silva, J. L., et al. (2021). Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. Molecules. [Link]
-
Nidam, M., et al. (2019). Enhancing capacity and synthesis of [68Ga]68-Ga-PSMA- HBED-CC with the lyophilized ready-to-use kit for nuclear pharmacy applica. Asia Oceania Journal of Nuclear Medicine & Biology. [Link]
-
Kim, J. Y., et al. (2020). A New Labeling Method of 99m Tc-PSMA-HBED-CC. Nuclear Medicine and Molecular Imaging. [Link]
-
Chematech. NH2-DOTA-GA. [Link]
-
ResearchGate. Chemical structure of [68Ga]-PSMA-HBED-CC. [Link]
-
Semantic Scholar. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. [Link]
-
ResearchGate. A preclinical comparative study of Ga-68-labeled DOTA-, NOTA-, and HBED-CC-chelated PSMA-targeted radiotracers. [Link]
-
ResearchGate. Structure of the HBED-CC-prostate-specific membrane antigen (PSMA) ligand. [Link]
-
Hope, T. (2019). Explaining the Gallium 68 DOTATATE PET. YouTube. [Link]
-
ChemBK. NH2-DOTA-GA. [Link]
-
Sandström, M., et al. (2013). Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors. Journal of Nuclear Medicine. [Link]
-
Mueller, D., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. [Link]
-
Li, D., et al. (2021). In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11. Cancer Biology & Therapy. [Link]
-
Schreiter, V., et al. (2016). Usefulness of Ga-68 HBED-CC PSMA PET/CT for Tumor Staging in the Initial Diagnostic Assessment of Prostate Cancer. Journal of Nuclear Medicine & Radiation Therapy. [Link]
-
Nagy, G., et al. (2023). Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68. Inorganic Chemistry. [Link]
-
Lütje, S., et al. (2016). Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Molecular Pharmaceutics. [Link]
-
Zha, Z., et al. (2023). [68Ga]Ga-HBED-CC-FAPI Derivatives with Improved Radiolabeling and Specific Tumor Uptake. Molecular Pharmaceutics. [Link]
-
Ahmed, M., et al. (2022). Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging. ResearchGate. [Link]
-
Rauscher, I., et al. (2016). Value of 68Ga-PSMA HBED-CC PET for the Assessment of Lymph Node Metastases in Prostate Cancer Patients with Biochemical Recurrence: Comparison with Histopathology After Salvage Lymphadenectomy. Journal of Nuclear Medicine. [Link]
-
SciSpace. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11. [Link]
-
Hashempour, M., et al. (2020). Diagnostic Efficiency of 68Ga-DOTATATE PET/CT as Compared to 99mTc-Octreotide SPECT/CT and Conventional Morphologic Modalities in Neuroendocrine Tumors. Asia Oceania Journal of Nuclear Medicine & Biology. [Link]
-
Eriksson, O., et al. (2021). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. Cancers. [Link]
-
Intheranostics. Gallium-68 DOTA-TATE PET/CT. [Link]
-
Rossouw, D., et al. (2021). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]. Pharmaceuticals. [Link]
-
Jhanwar, A., et al. (2018). Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes. Journal of Peptide Science. [Link]
-
Amanote Research. A Voxel-Wise Comparison of 68ga-Hbed-Cc-Psma PET/CT. [Link]
-
ResearchGate. Typical automated procedure for ⁶⁸Ga labeling of a DOTA peptide. [Link]
-
Hope, T. (2017). Dr. Hope on Benefits of Gallium 68-Dotatate PET Scan. YouTube. [Link]
-
Afshar-Oromieh, A., et al. (2014). The diagnostic value of PET/CT imaging with the {sup 68}Ga-labelled PSMA ligand HBED-CC in the diagnosis of recurrent prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
Sources
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 5. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NH2-Dota-GA | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer [mdpi.com]
- 12. ovid.com [ovid.com]
- 13. [68Ga]Ga-HBED-CC-FAPI Derivatives with Improved Radiolabeling and Specific Tumor Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. Rapid synthesis of 68Ga labeled PSMA-HBED-CC in high radiochemical yield | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Metal Chelation Efficiency of NH2-DOTA-GA via Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted radiopharmaceuticals, the stability of the metal-chelator complex is paramount to both therapeutic efficacy and patient safety.[1] The chelator, a molecule that binds to a metal ion, must hold the radioactive metal securely to prevent its release and subsequent accumulation in non-target tissues.[2] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely recognized for their ability to form highly stable complexes with a variety of radionuclides.[3][4] This guide provides an in-depth look at NH2-DOTA-GA, a DOTA derivative featuring a primary amine for conjugation, and details a robust, accessible method for validating its metal chelation efficiency using thin-layer chromatography (TLC).
The Critical Role of Chelation in Radiopharmaceuticals
The fundamental principle of a targeted radiopharmaceutical is to deliver a radioactive payload directly to diseased cells, minimizing damage to healthy tissue.[1] This is achieved by conjugating a radionuclide to a targeting biomolecule, such as a peptide or antibody, via a bifunctional chelator like NH2-DOTA-GA. The DOTA "cage" securely encapsulates the metal ion, while the amine group on the glutamic acid (GA) linker provides a reactive handle for covalent attachment to the targeting molecule.[3][5]
The kinetic inertness and thermodynamic stability of the resulting complex are critical quality attributes.[6] Incomplete chelation or instability of the complex in vivo can lead to the release of the free radiometal, which can accumulate in non-target organs like the bone and spleen, causing unwanted radiation exposure.[6] Therefore, rigorous quality control to verify high radiochemical purity is a mandatory step in the development and production of radiopharmaceuticals.[1][7]
Thin-Layer Chromatography: A Simple and Effective Validation Tool
While High-Performance Liquid Chromatography (HPLC) is considered the gold standard for determining radiochemical purity, Instant Thin-Layer Chromatography (ITLC) offers a more rapid and straightforward method suitable for routine quality control.[1][8] TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[9] In the context of radiolabeling, TLC effectively separates the desired radiolabeled conjugate from impurities such as free radionuclide and colloidal species.[7][10]
The principle is simple: the radiolabeled conjugate, being a larger and often more polar molecule, typically exhibits different mobility on the TLC plate compared to the smaller, free metal ion.[11] By analyzing the distribution of radioactivity along the developed TLC strip, one can quantify the percentage of the radionuclide successfully chelated by NH2-DOTA-GA.
Experimental Protocol: Validating ⁶⁸Ga Chelation with NH2-DOTA-GA using TLC
This protocol outlines a general procedure for radiolabeling NH2-DOTA-GA (or a bioconjugate thereof) with Gallium-68 (⁶⁸Ga) and subsequently assessing the radiochemical purity using ITLC. ⁶⁸Ga is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging applications.[10][12]
Materials and Reagents
-
NH2-DOTA-GA or NH2-DOTA-GA conjugated peptide
-
Gallium-68 (⁶⁸GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
HEPES buffer (e.g., 1.5 M) or Sodium Acetate buffer (e.g., 1 M, pH 4.5)[7][12]
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge (optional, for purification)
-
Ethanol
-
Saline
-
ITLC-SG (silica gel impregnated) strips[8]
-
Mobile Phase A: 0.1 M Sodium Citrate, pH 5.0[10]
-
Mobile Phase B: 1 M Ammonium Acetate/Methanol (1:1 v/v)[7][10]
-
Radio-TLC scanner
Experimental Workflow
The following diagram illustrates the key steps in the validation process:
Caption: Workflow for ⁶⁸Ga-labeling and TLC-based quality control.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Radiolabeling Reaction:
-
Elute the ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
Add the ⁶⁸Ga eluate to the reaction vial containing the NH2-DOTA-GA conjugate and buffer.
-
Heat the reaction mixture at 95°C for 5 to 15 minutes.[1] This elevated temperature facilitates the complexation of the gallium ion within the DOTA cage.[12]
-
-
Optional Purification:
-
TLC Analysis:
-
Prepare two ITLC-SG strips.
-
On the first strip, spot a small aliquot (1-2 µL) of the final product. Develop this strip using Mobile Phase A (0.1 M Sodium Citrate, pH 5.0). In this system, the ⁶⁸Ga-NH2-DOTA-GA complex remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga³⁺ migrates with the solvent front (Rf = 0.8-1.0).[10]
-
On the second strip, spot another small aliquot of the final product. Develop this strip using Mobile Phase B (1 M Ammonium Acetate/Methanol, 1:1). In this system, the ⁶⁸Ga-NH2-DOTA-GA complex migrates towards the solvent front (Rf = 0.8-1.0), while any colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[7][10]
-
-
Data Analysis:
-
After development, allow the strips to dry and then measure the distribution of radioactivity using a radio-TLC scanner.
-
Calculate the percentage of each species (radiolabeled conjugate, free ⁶⁸Ga, and colloidal ⁶⁸Ga) based on the integrated peak areas.
-
The radiochemical purity (RCP) is the percentage of radioactivity associated with the desired ⁶⁸Ga-NH2-DOTA-GA complex. A radiochemical purity of >95% is generally required for clinical use.[14]
-
Comparative Performance of DOTA Derivatives
The choice of chelator can significantly impact the radiolabeling efficiency and the in vivo stability of the resulting radiopharmaceutical.[15][16] While NH2-DOTA-GA is a robust and versatile chelator, it is important to understand its performance in the context of other DOTA derivatives.
| Chelator Derivative | Key Feature | Typical Radiolabeling Efficiency (⁶⁸Ga) | Notes |
| NH2-DOTA-GA | Glutamic acid linker with a primary amine for conjugation. | >95%[7] | The amine provides a versatile point of attachment for biomolecules. |
| p-SCN-Bn-DOTA | Isothiocyanate group for conjugation to primary amines. | >98%[14] | Forms a stable thiourea bond with lysine residues on proteins.[17] |
| DOTA-NHS-ester | N-hydroxysuccinimide ester for reaction with amines. | >95% | A common method for labeling proteins and peptides.[18] |
| NOTA Derivatives | Smaller 9-membered ring. | >98% | Can often be labeled at room temperature, but in vivo stability compared to DOTA can vary.[16] |
Studies have shown that while different DOTA derivatives can achieve high radiochemical purities, subtle structural changes can influence the pharmacokinetic behavior and in vivo stability of the final product.[6][16] For instance, the choice of linker between the DOTA macrocycle and the targeting molecule can affect the overall charge and hydrophilicity, which in turn can alter biodistribution.[17]
The following diagram illustrates the fundamental chelation process:
Caption: Chelation of ⁶⁸Ga³⁺ by the NH2-DOTA-GA chelator.
Conclusion
Validating the metal chelation efficiency is a non-negotiable step in the development of safe and effective radiopharmaceuticals. NH2-DOTA-GA stands as a reliable bifunctional chelator, offering high chelation efficiency and a convenient handle for bioconjugation. Thin-layer chromatography provides a rapid, accessible, and robust method for the routine quality control of ⁶⁸Ga-labeled NH2-DOTA-GA conjugates, ensuring that these promising agents meet the stringent purity requirements for clinical applications. Researchers and drug development professionals can confidently employ this TLC-based methodology to verify the integrity of their radiolabeled compounds, paving the way for the next generation of targeted diagnostics and therapies.
References
-
Optimized production and quality control of Ga-DOTATATE. (2016). Asia Oceania Journal of Nuclear Medicine and Biology. Available at: [Link]
-
Mattioli, P. A., et al. (2021). Synthesis, validation and quality controls of [68Ga]-DOTA- Pentixafor for PET imaging of chemokine receptor CXCR4 expression. Mattioli 1885. Available at: [Link]
-
Wikipedia. (2023). DOTA (chelator). In Wikipedia. Available at: [Link]
-
Annunziata, S., et al. (2020). Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. Indian Journal of Nuclear Medicine. Available at: [Link]
-
Zuckier, L. S., et al. (2018). Rapid Instant Thin-Layer Chromatography System for Determining the Radiochemical Purity of 68Ga-DOTATATE. Journal of Nuclear Medicine Technology. Available at: [Link]
-
Maurin, M., et al. (2015). The radiometal makes a difference. Synthesis and preliminary characterisation of DOTA-minigastrin analogue complexes with Ga, Lu and Y. Nuclear Medicine Review. Available at: [Link]
-
Guleria, M., et al. (2018). Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model. Cancer Biotherapy and Radiopharmaceuticals. Available at: [Link]
-
Mueller, D., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. Available at: [Link]
-
A. U. R. G. (2016). PRACTICAL ASPECTS OF 68GA-LABELLED DOTA- PEPTİDES FOR PEPTİDE-RECEPTOR RADİONUCLİDE THERAPY. DergiPark. Available at: [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) of the purified radioimmunoconjugate... Retrieved from [Link]
- Google Patents. (n.d.). US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters.
-
UK Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. Retrieved from [Link]
-
Yang, Y., et al. (2021). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research. Available at: [Link]
-
Bodio, E., et al. (2021). Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in... RSC Publishing. Available at: [Link]
-
University of British Columbia. (2021). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST. Available at: [Link]
-
Maurin, M., et al. (2015). The radiometal makes a difference. Synthesis and preliminary characterisation of DOTA-minigastrin analogue complexes with Ga, Lu and Y. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Instant Thin-Layer Chromatography System for Determining the Radiochemical Purity of 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The radiometal makes a difference. Synthesis and preliminary characterisation of DOTA-minigastrin analogue complexes with Ga, Lu and Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
comparison of metabolic stability between DOTA-GA and standard DOTA
Title: Navigating Chelator Selection: A Comparative Guide to the Metabolic Stability of DOTA-GA vs. Standard DOTA
Introduction The development of targeted radiopharmaceuticals relies heavily on the selection of an optimal bifunctional chelator (BFC). The chosen BFC must rapidly and quantitatively sequester the radiometal while maintaining absolute kinetic inertness in vivo to prevent off-target radiation toxicity. Among the macrocyclic chelators, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its glutaric acid derivative (DOTA-GA) are two of the most widely utilized scaffolds. However, their structural differences fundamentally alter their coordination chemistry, directly impacting the metabolic stability of the resulting radioconjugates.
Mechanistic Causality: How Structure Dictates Stability The choice between DOTA and DOTA-GA is not arbitrary; it is governed by the coordination denticity required by the specific radiometal's ionic radius.
-
Standard DOTA : Conjugation to a targeting vector (e.g., a peptide or antibody) typically occurs via one of DOTA's four native acetate arms. This functionalization consumes a coordinating oxygen, reducing the macrocycle's denticity from 8 to 7. While this 7-coordinate geometry is highly stable for many intermediate-sized metals, it may not fully saturate the coordination sphere of larger lanthanides or actinides.
-
DOTA-GA (DOTAGA) : DOTA-GA introduces a glutaric acid side chain, which serves as the conjugation linker. This strategic modification leaves all four native acetate arms free to participate in metal binding, maintaining a full denticity of 8.
Causality in Action: While an 8-coordinate cavity theoretically provides superior encapsulation for large elements like Lutetium-177 or Actinium-225, it can induce steric strain when complexing smaller ions. For instance, Gallium-68 (
Coordination denticity and metabolic stability logic for DOTA versus DOTA-GA.
Comparative Performance Data To objectively evaluate metabolic stability, we must look at standardized in vitro serum stability assays and in vivo biodistribution data across different radiometals.
| Radiometal | Chelator | Radiochemical Yield | In Vitro Serum Stability (24h, 37°C) | In Vivo Observation / Notes | Reference |
| Terbium-161 | Standard DOTA | >98% (at 40°C) | >95.0% intact | Negligible bone uptake over 7 days. | [2][2] |
| Terbium-161 | DOTA-GA | >98% (at 40°C) | 92.1 ± 6.8% intact | Slightly lower in vitro stability; in vivo bone uptake remains negligible. | [2][2] |
| Gallium-67/68 | Standard DOTA | >95% | High | Low off-target accumulation in spleen/bone. | [1][1] |
| Gallium-67/68 | DOTA-GA | Variable | Impaired | Conjugation through sidearm carboxylate impairs complexation of small | [1][1] |
| Zirconium-89 | DOTA-GA | Unsuccessful | N/A | DOTA-GA is not suitable for | [3][3] |
Analysis: For intermediate lanthanides like Terbium-161, standard DOTA exhibits a slight edge in thermodynamic stability over 24 hours (>95% vs 92.1%) [2][2]. Furthermore, attempts to label DOTA-GA functionalized peptides with Zirconium-89 have proven unsuccessful, underscoring that DOTA-GA is not a universal solution for all radiometals [3][3].
Self-Validating Experimental Methodology: Serum Stability Assay To rigorously compare the kinetic inertness of DOTA vs. DOTA-GA radioconjugates, researchers must employ a self-validating protocol. This system uses an internal thermodynamic challenge (EDTA) to differentiate between kinetically trapped metals and truly thermodynamically stable complexes.
Step-by-Step Protocol:
-
Radiolabeling & Activation : Combine the Chelator-Vector (e.g., DOTA-HSA or DOTA-GA-HSA) with the radiometal (e.g.,
) in a metal-free buffer (pH 5.0 - 5.5). Incubate at 40°C for 60 minutes.-
Causality: While room temperature labeling is possible for some acyclic chelators, macrocycles like DOTA require thermal energy to overcome the activation energy barrier of the rigid tetraaza ring. 40°C is chosen to facilitate deep pocket binding without denaturing heat-sensitive biological vectors like albumin or antibodies [2][2].
-
-
Baseline Quality Control : Perform Radio-iTLC to confirm >95% radiochemical yield. If free metal is detected, purify the conjugate via Size Exclusion Chromatography (SEC) to establish a 100% pure baseline.
-
Serum Incubation (Physiological Simulation) : Mix the purified radioconjugate with human serum at a 1:10 volume ratio. Incubate at 37°C.
-
Causality: Serum contains high concentrations of competing metal-binding proteins (like apo-transferrin). This step mimics the transchelation pressure the radiopharmaceutical will face in systemic circulation.
-
-
Thermodynamic Challenge (Self-Validation) : In a parallel vial, incubate an aliquot of the radioconjugate with a 1000-fold molar excess of EDTA at 37°C.
-
Causality: EDTA acts as an aggressive thermodynamic sink. If the radiometal is only superficially associated with the DOTA/DOTA-GA macrocycle, EDTA will rapidly strip it away. Survival against EDTA confirms true kinetic inertness.
-
-
Longitudinal Analysis : Extract aliquots at 1h, 4h, and 24h. Analyze via Radio-SEC-HPLC to quantify the percentage of intact radiocomplex versus protein-bound or free radiometal.
Self-validating workflow for assessing in vitro serum stability of radioconjugates.
Conclusion The assumption that DOTA-GA's 8-coordinate geometry universally improves metabolic stability over standard DOTA is scientifically inaccurate. While DOTA-GA is highly effective for large radiometals (e.g., Lutetium-177), empirical data demonstrates that standard DOTA often provides superior kinetic inertness for smaller ions like Gallium-68 and intermediate lanthanides like Terbium-161. Drug development professionals must carefully match the chelator's denticity to the specific ionic radius of the target radiometal to ensure optimal in vivo stability and minimize off-target toxicity.
References
-
Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability. Frontiers in Medicine. Available at:[Link]
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. Available at:[Link]
-
Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. MDPI Cancers. Available at:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling NH2-DOTA-GA
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with NH2-DOTA-GA. As a bifunctional chelator at the forefront of radiopharmaceutical development and targeted drug delivery, its handling demands a meticulous approach to safety.[1][2] This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure your safety and the integrity of your research.
The First Principle: A Proactive Hazard Assessment
Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. NH2-DOTA-GA, like other DOTA derivatives, is a crystalline solid. While the chelator itself is generally considered to have low toxicity, its primary role is to complex with metal ions, some of which can be hazardous (e.g., radioactive isotopes or heavy metals like Gadolinium).[1] Therefore, the safety profile of the final complex is paramount.
The primary physical hazard associated with the uncomplexed form is the potential for inhalation of fine powder and irritation to the skin and eyes.[3] A comprehensive hazard assessment is summarized below.
| Hazard Category | Description | Rationale & Mitigation |
| Inhalation | The fine, powdered form of NH2-DOTA-GA can be easily aerosolized during handling (e.g., weighing, transferring). | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[3] |
| Skin Contact | May cause skin irritation upon direct contact. Similar DOTA derivatives are classified as skin irritants.[3] | Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure.[4] |
| Eye Contact | The powder can cause serious eye irritation.[3] | Safety glasses with side shields or chemical safety goggles are required to protect against accidental splashes or airborne particles.[3][5] |
| Reactivity | The amine and carboxylate groups can react with various chemicals.[1] The safety profile is heavily dependent on the chelated metal ion. | Consult the Safety Data Sheet (SDS) for the specific metal-complexed form. Segregate from incompatible materials as identified in the SDS. |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure. This protocol is designed to provide comprehensive protection during the handling of NH2-DOTA-GA.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical.
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.[5] When working with hazardous drug conjugates, double-gloving is recommended, with one cuff under the lab coat sleeve and the outer glove cuff over the sleeve.[6]
-
Self-Validating System: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination or after a maximum of two hours of continuous use.[6][7]
Eye and Face Protection: Shielding Against the Unseen
Protecting your eyes from splashes and airborne powder is non-negotiable.
-
Primary Recommendation: Safety glasses with side-shields or chemical safety goggles.[3][5]
-
Causality: Standard prescription glasses are not sufficient. Safety glasses with side-shields or goggles provide protection from hazards approaching from the side.[7] When there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[4][5]
-
Self-Validating System: Ensure your eye protection fits snugly and does not have gaps where particles could enter.
Body Protection: The Essential Barrier
Your lab coat is more than just a uniform; it's a critical piece of protective equipment.
-
Primary Recommendation: A long-sleeved laboratory coat.[3][4] For procedures involving larger quantities or significant splash risks, an impervious or chemical-resistant gown is recommended.[6]
-
Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.[5] Gowns should close at the back and have tight-fitting cuffs to provide a better barrier.[7]
-
Self-Validating System: Never wear a contaminated lab coat outside of the designated laboratory area.
Respiratory Protection: Engineering Controls First
While PPE is essential, the most effective way to prevent inhalation is through engineering controls.
-
Primary Recommendation: Handle NH2-DOTA-GA powder exclusively within a certified chemical fume hood.[3]
-
Causality: A fume hood is designed to capture and vent airborne contaminants, pulling them away from your breathing zone. This significantly reduces the risk of inhaling the fine powder.
-
Self-Validating System: Verify that the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly before beginning work.
Operational Plan: A Step-by-Step Handling Workflow
This section provides a procedural workflow for a common task: weighing and preparing a solution of NH2-DOTA-GA.
Step 1: Preparation & Pre-Check
-
Verify the chemical fume hood is certified and operational.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Gather all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer).
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.
Step 2: Aliquoting the Compound
-
Carefully open the container of NH2-DOTA-GA inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer the desired amount of powder onto a tared weigh paper or boat on the analytical balance.
-
Close the primary container immediately after aliquoting.
Step 3: Dissolution
-
Carefully transfer the weighed powder into the designated vial.
-
Add the appropriate solvent to the vial.
-
Securely cap the vial before removing it from the fume hood for vortexing or sonication.
Step 4: Post-Handling & Cleanup
-
Dispose of the contaminated weigh paper, pipette tips, and any other disposable items in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning solvent.
-
Remove outer gloves (if double-gloving) and dispose of them in the hazardous waste container. Remove inner gloves just before leaving the lab.
-
Wash hands thoroughly with soap and water.
Caption: Disposal Workflow for NH2-DOTA-GA Waste.
References
-
CSIRO. (n.d.). Personal Protective Equipment. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). NH2-Dota-GA | C21H38N6O9. PubChem. Available from: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]
-
Chematech. (n.d.). NH2-DOTA-GA. Available from: [Link]
-
Suzuki, H., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. Available from: [Link]
-
Halyard Health. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs. Available from: [Link]
-
Suzuki, H., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. PMC. Available from: [Link]
-
Wikipedia. (n.d.). DOTA (chelator). Available from: [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
Sources
- 1. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
